molecular formula C7H5N3O2 B1448295 1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid CAS No. 1140239-94-6

1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid

Cat. No.: B1448295
CAS No.: 1140239-94-6
M. Wt: 163.13 g/mol
InChI Key: YSUDAYYNGUNFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid is a chemical building block of significant interest in medicinal chemistry and drug discovery. It belongs to the class of fused pyrazolopyridines, heterocyclic compounds known for their wide range of pharmacological activities . The [4,3-c] isomer is a privileged scaffold used in the design and synthesis of novel bioactive molecules. The carboxylic acid functional group at the 4-position provides a versatile handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies. Pyrazolopyridine cores, in general, have shown substantial activities, including anticancer, antiviral, antifungal, antioxidant, and anti-inflammatory properties . This makes this compound a valuable intermediate for researchers developing new therapeutic agents, such as kinase inhibitors . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-4-3-9-10-5(4)1-2-8-6/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUDAYYNGUNFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. Its structural resemblance to the purine nucleus allows it to interact with numerous enzymes and receptors, leading to a broad spectrum of pharmacological activities.[1][2] This technical guide focuses on a key derivative, 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid , a pivotal building block in the development of next-generation therapeutics, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs). We will delve into its fundamental properties, synthesis, and its burgeoning role in innovative drug design strategies.

Introduction: The Significance of the Pyrazolopyridine Core

The fusion of pyrazole and pyridine rings gives rise to a family of heterocyclic compounds known as pyrazolopyridines. These structures have garnered significant attention in the pharmaceutical industry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1] The 1H-pyrazolo[4,3-c]pyridine isomer, in particular, has proven to be a valuable core for the design of potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[3]

The subject of this guide, this compound, serves as a critical starting material for the synthesis of these advanced therapeutic agents. The carboxylic acid moiety provides a convenient attachment point for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of highly targeted drugs.[4] Its designation as a "Protein Degrader Building Block" by multiple chemical suppliers underscores its growing importance in the field of targeted protein degradation.[2][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a core scaffold is fundamental to its successful application in drug development. While extensive experimental data for this compound is not widely published, its basic characteristics can be summarized as follows:

PropertyValueSource
CAS Number 1140239-94-6[2]
Molecular Formula C₇H₅N₃O₂[2]
Molecular Weight 163.14 g/mol
Physical Form Solid
Storage Refrigerator

Further experimental determination of properties such as pKa, solubility in various organic and aqueous solvents, and melting point is crucial for its effective use in synthetic and formulation studies.

Synthesis and Chemical Reactivity

A plausible synthetic approach, based on established methodologies for related isomers, could involve the construction of the bicyclic core followed by the introduction or modification of the carboxylic acid group at the 4-position. The reactivity of the molecule is dominated by the carboxylic acid group, which can readily undergo esterification, amidation, and other transformations to introduce linkers or pharmacophoric groups. The pyrazole and pyridine rings also offer sites for further functionalization to fine-tune the electronic and steric properties of the molecule.

Biological Activity and Therapeutic Potential

The true value of this compound lies in the diverse and potent biological activities exhibited by its derivatives. The pyrazolo[4,3-c]pyridine scaffold has been successfully employed to develop inhibitors for several important drug targets.

Kinase Inhibition

The pyrazolopyridine core is a well-established hinge-binding motif in many kinase inhibitors. Derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold have been investigated as potent inhibitors of:

  • Dual FLT3/CDK4 Inhibitors: A series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have been developed as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4), showing promise in the treatment of acute myeloid leukemia (AML).[3]

  • p21-Activated Kinase 1 (PAK1) Inhibitors: The related 1H-pyrazolo[3,4-d]pyrimidine scaffold has been used to develop potent PAK1 inhibitors that induce apoptosis and exhibit anti-migratory effects in breast cancer cells.[7]

The general mechanism of action for these kinase inhibitors involves the pyrazolopyridine core forming key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, while substituents appended to the core explore other regions of the active site to enhance potency and selectivity.

Carbonic Anhydrase Inhibition

Derivatives of 1H-pyrazolo[4,3-c]pyridine bearing a sulfonamide group have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs).[3] Several of these compounds demonstrated potent inhibition of various human CA isoforms, suggesting their potential for the treatment of diseases where CAs are implicated, such as glaucoma, epilepsy, and certain types of cancer.

Application in Proteolysis-Targeting Chimeras (PROTACs)

Perhaps the most exciting and rapidly evolving application of this compound is its use as a foundational building block for the synthesis of PROTACs.

The PROTAC Concept

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC consists of three components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_1 Ubiquitin-Proteasome System POI Target Protein (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Binds to Warhead Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase E3->PROTAC Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

A simplified workflow of PROTAC-mediated protein degradation.
This compound as a PROTAC Anchor

The carboxylic acid group of this compound is an ideal synthetic handle for the attachment of linkers in PROTAC design. The pyrazolopyridine core can serve as the "warhead" that binds to the protein of interest (POI), particularly kinases. A recent patent application describes the use of a 1H-pyrazolo[4,3-c]pyridine core in the development of bifunctional compounds for the degradation of Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.[8]

The general synthetic strategy involves coupling the carboxylic acid of the pyrazolopyridine core to a linker, which is then connected to an E3 ligase ligand, such as derivatives of thalidomide or pomalidomide (for the Cereblon E3 ligase) or VHL-1 (for the von Hippel-Lindau E3 ligase).

PROTAC_Synthesis cluster_synthesis General PROTAC Synthesis Strategy Core 1H-Pyrazolo[4,3-c]pyridine- 4-carboxylic acid (POI Warhead) Intermediate Warhead-Linker Conjugate Core->Intermediate Amide Coupling Linker Linker with Amine Terminus Linker->Intermediate E3_Ligand E3 Ligase Ligand (e.g., Thalidomide derivative) Final_PROTAC Final PROTAC Molecule E3_Ligand->Final_PROTAC Intermediate->Final_PROTAC Coupling Reaction

Conceptual synthetic workflow for a PROTAC using the target scaffold.

Conclusion and Future Perspectives

This compound is a quintessential example of a versatile building block that is driving innovation in medicinal chemistry. Its inherent drug-like properties and the synthetic accessibility of its derivatives make it an invaluable tool for the development of highly selective kinase inhibitors and, more recently, for the pioneering field of targeted protein degradation. As our understanding of complex disease biology deepens, the demand for sophisticated molecular tools to modulate protein function will continue to grow. The 1H-pyrazolo[4,3-c]pyridine core, with its proven track record and future potential, is poised to remain at the forefront of these efforts, enabling the discovery of novel therapeutics for a wide range of human diseases. Further research into the synthesis and biological evaluation of this specific carboxylic acid derivative will undoubtedly unlock even more of its potential.

References

An In-Depth Technical Guide to 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. Among these, heterocyclic compounds form the backbone of a vast array of therapeutic agents. 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid has emerged as a molecule of significant interest, primarily for its role as a versatile building block in the construction of targeted protein degraders. This technical guide provides a comprehensive overview of its chemical structure, nomenclature, synthesis, and its critical application in the development of next-generation therapeutics.

Part 1: Core Molecular Attributes

Chemical Structure and IUPAC Nomenclature

The foundational identity of any chemical entity lies in its structure and systematic name. This compound is a bicyclic heteroaromatic compound.

IUPAC Name: this compound[1]

The structure consists of a pyrazole ring fused to a pyridine ring, with a carboxylic acid group substituted at the 4-position of the pyrazolopyridine core.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, a complete, experimentally verified dataset is not extensively published.

PropertyValueSource
Molecular Formula C₇H₅N₃O₂[1]
Molecular Weight 163.136 g/mol [1]
CAS Number 1140239-94-6[1]
Appearance Reported as a solidN/A
Solubility Expected to be soluble in organic solvents like DMSO and DMFN/A
Storage Room temperature[1]

Part 2: Synthesis and Characterization

Retrosynthetic Analysis and Synthetic Strategies

A general retrosynthetic approach would involve disconnecting the pyrazole or pyridine ring to identify readily available starting materials.

retrosynthesis target This compound sub1 Substituted Pyridine Precursor target->sub1 Pyrazole formation sub3 Substituted Pyrazole Precursor target->sub3 Pyridine formation sub2 Hydrazine derivative sub1->sub2 sub4 Pyridine Ring Fragment sub3->sub4

Caption: Retrosynthetic analysis of this compound.

One potential synthetic strategy could involve the construction of the pyrazole ring onto a pre-functionalized pyridine core. For instance, a suitably substituted pyridine with vicinal amino and cyano or ester functionalities could undergo cyclization with hydrazine to form the pyrazolo[4,3-c]pyridine system. Subsequent hydrolysis of an ester or nitrile at the 4-position would yield the desired carboxylic acid.

Another approach involves building the pyridine ring onto a pre-existing pyrazole. This could be achieved through condensation reactions of an aminopyrazole with a suitable three-carbon synthon, followed by oxidation to the aromatic pyridine ring.

General Experimental Protocol (Hypothetical)

Based on the synthesis of related pyrazolopyridine carboxylic acids, a generalized experimental workflow can be proposed.[2] It is crucial to emphasize that this is a hypothetical protocol and would require optimization.

Step 1: Synthesis of a Substituted Pyridine Precursor

  • This step would involve the synthesis of a pyridine ring bearing functional groups that can be elaborated into the pyrazole ring and the carboxylic acid. For example, a di-substituted pyridine with a leaving group (e.g., chlorine) and a precursor to the carboxylic acid (e.g., an ester or nitrile).

Step 2: Formation of the Pyrazole Ring

  • The substituted pyridine from Step 1 would be reacted with hydrazine hydrate or a substituted hydrazine. This reaction is typically carried out in a suitable solvent such as ethanol or toluene, often with heating.

Step 3: Hydrolysis to the Carboxylic Acid

  • If the precursor at the 4-position is an ester or nitrile, a final hydrolysis step is required. This is commonly achieved by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by neutralization to precipitate the carboxylic acid product.

Step 4: Purification and Characterization

  • The final product would be purified by techniques such as recrystallization or column chromatography.

  • Characterization would be performed using standard analytical methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify functional groups, particularly the carboxylic acid.

Spectroscopic Data of Related Compounds

While specific spectroscopic data for this compound is not widely published, data for related pyrazolopyridine derivatives can provide an indication of the expected spectral features. For instance, in the ¹H NMR spectrum of a related pyrazolopyridine carboxylate, characteristic signals for the aromatic protons on the pyridine and pyrazole rings, as well as signals for the ester group, are observed.[2]

Part 3: Application in Drug Discovery - A Protein Degrader Building Block

The primary significance of this compound in modern drug discovery lies in its classification as a "Protein Degrader Building Block".[1] This positions it as a key component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

The PROTAC Revolution

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs hijack the cell's natural protein disposal system (the ubiquitin-proteasome system) to tag the target protein for degradation.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ub Ubiquitin Proteasome Proteasome Target->Proteasome Degradation E3_Ligase->Target Ubiquitination

Caption: Mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).

The Role of this compound in PROTACs

While specific examples of PROTACs incorporating this compound are not yet widely documented in the public domain, its structure suggests its potential use as either a novel E3 ligase ligand or as a scaffold for developing new target protein binders. The carboxylic acid group provides a convenient handle for conjugation to a linker, which is a crucial step in PROTAC synthesis.

The development of new E3 ligase ligands is a major area of research in the PROTAC field, as the current repertoire is limited. The pyrazolopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. Therefore, it is plausible that this compound or its derivatives could be developed as ligands for novel E3 ligases.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound as a building block would typically involve the following steps:

PROTAC_Synthesis_Workflow start This compound step1 Linker Attachment start->step1 step2 Coupling with Target Ligand step1->step2 end Final PROTAC Molecule step2->end

Caption: General workflow for synthesizing a PROTAC using this compound.

Step 1: Linker Attachment

  • The carboxylic acid group of this compound would be activated (e.g., using a coupling reagent like HATU or EDC) and reacted with a bifunctional linker that has a free amine or other reactive group at the other end.

Step 2: Coupling with Target Ligand

  • The other end of the linker, now attached to the pyrazolopyridine moiety, would be reacted with a known ligand for the target protein of interest. This ligand would also have a suitable functional group for coupling.

Step 3: Purification and Characterization

  • The final PROTAC molecule would be purified using techniques such as HPLC.

  • Characterization would involve NMR and high-resolution mass spectrometry to confirm its identity and purity.

Conclusion

This compound is a molecule of considerable strategic importance in contemporary drug discovery. Its pyrazolopyridine core is a well-established pharmacophore, and the presence of a carboxylic acid handle makes it an ideal building block for the synthesis of complex molecules, most notably PROTACs. While detailed synthetic and application data for this specific isomer are still emerging, its potential as a component of novel targeted protein degraders is clear. As the field of targeted protein degradation continues to expand, the demand for versatile and innovative building blocks like this compound is set to grow, making it a key compound for researchers and scientists in the pharmaceutical industry.

References

"1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid" synthesis pathways and starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold

The 1H-Pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active molecules. As a fused bicyclic system, it acts as a bioisostere for purines and other endogenous structures, enabling it to interact with a wide range of enzymatic targets and receptors.[1][2] Its derivatives have demonstrated potential as kinase inhibitors, carbonic anhydrase inhibitors, and agents in various therapeutic areas, making the development of efficient and scalable synthetic routes to functionalized analogues a critical objective for researchers in medicinal chemistry and drug development.[3]

This guide provides a detailed examination of the synthetic pathways leading to a specific, valuable derivative: This compound (CAS 1140239-94-6).[4] We will explore the core synthetic strategies, delve into detailed reaction protocols, and discuss the rationale behind key experimental choices, offering a comprehensive resource for scientists engaged in the synthesis of novel heterocyclic compounds.

Core Synthetic Strategies: A Retrosynthetic Overview

The construction of the 1H-Pyrazolo[4,3-c]pyridine ring system can be approached from two primary retrosynthetic directions. The choice of strategy is often dictated by the availability and complexity of the required starting materials.

  • Strategy A: Pyrazole Annulation onto a Pre-formed Pyridine Core. This is a common and highly effective approach where a functionalized pyridine derivative serves as the foundation. The pyrazole ring is then constructed in a subsequent step, typically through cyclization of a hydrazine or hydrazone intermediate. This method is particularly advantageous when diverse pyridine precursors are readily accessible.[5][6]

  • Strategy B: Pyridine Annulation onto a Pre-formed Pyrazole Core. In this alternative strategy, the synthesis begins with a suitably substituted pyrazole. The pyridine ring is then built upon this existing pyrazole scaffold. This approach can be useful if the desired substitution pattern on the pyrazole ring is complex and best installed at an early stage.[7][8]

G cluster_0 Retrosynthetic Analysis cluster_1 Strategy A: Pyrazole Annulation cluster_2 Strategy B: Pyridine Annulation Target 1H-Pyrazolo[4,3-c]pyridine -4-carboxylic acid Pyridine Functionalized Pyridine Precursor Target->Pyridine Disconnect C-N, N-N bonds Pyrazole Functionalized Pyrazole Precursor Target->Pyrazole Disconnect C-C, C-N bonds Hydrazine Hydrazine Derivative C3_Synthon 3-Carbon Synthon

Fig. 1: Core retrosynthetic strategies for the pyrazolopyridine scaffold.

Pathway 1: Pyrazole Annulation via Intramolecular Cyclization of a Pyridine Hydrazone

This pathway exemplifies Strategy A and represents a robust method for constructing the target scaffold, often proceeding through an ester intermediate which is subsequently hydrolyzed. The synthesis starts from a substituted 2-chloropyridine derivative, which is elaborated over several steps to create a precursor primed for cyclization.

Mechanistic Rationale

The key transformation in this sequence is the formation of the pyrazole ring. This is typically achieved through a diazotization reaction of an amino-pyridine precursor, followed by an intramolecular cyclization. The amino group is generated from the reduction of a nitro group, which serves as a stable and effective precursor. The final conversion of the carboxylic ester to the acid is accomplished via saponification, a standard and high-yielding hydrolysis reaction.[9]

Workflow Diagram

G cluster_workflow Pathway 1: Synthesis Workflow Start 2-Chloro-3-nitro-4-picoline Step1 Substitution with Ethyl 2-chloroacetoacetate Start->Step1 Intermediate1 Ethyl 2-(2-chloro-3-nitro-pyridin-4-yl)-3-oxobutanoate Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., H₂, Pd/C) Intermediate1->Step2 Intermediate2 Amino-pyridine Intermediate Step2->Intermediate2 Step3 Diazotization & Cyclization (e.g., NaNO₂, Acid) Intermediate2->Step3 Intermediate3 Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate Step3->Intermediate3 Step4 Ester Hydrolysis (e.g., NaOH, then H⁺) Intermediate3->Step4 Final This compound Step4->Final

Fig. 2: Step-wise workflow for the synthesis via a pyridine precursor.
Experimental Protocol (Illustrative)

The following protocol is a synthesized representation based on established chemical transformations for this class of compounds, including steps for reduction, cyclization, and hydrolysis.

Step 1: Synthesis of the Amino-Pyridine Precursor (Intermediate 2)

  • To a solution of the starting substituted 2-chloro-3-nitropyridine derivative in a suitable solvent (e.g., ethanol or methanol), add a palladium on carbon catalyst (5-10% Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (H₂) or use a hydrogen source like ammonium formate.

  • Stir the mixture vigorously at room temperature until the reduction of the nitro group is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude amino-pyridine intermediate, which can often be used in the next step without further purification.

Step 2: Diazotization and Intramolecular Cyclization (to Intermediate 3)

  • Dissolve the crude amino-pyridine intermediate in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The choice of acid is critical; it catalyzes the cyclization and prevents side reactions.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period, followed by warming to room temperature to ensure the cyclization is complete.

  • Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the ethyl ester of the target molecule.

Step 3: Saponification (Hydrolysis to Final Product)

  • Suspend the synthesized ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate (Intermediate 3) in a mixture of an alcohol (e.g., methanol or ethanol) and water. A mixed solvent system is used to ensure the solubility of both the ester starting material and the hydroxide reagent.[9]

  • Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), to the suspension.[10]

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC, observing the disappearance of the starting ester spot).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a strong acid (e.g., 1M HCl). The acidification step is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid.[11]

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water to remove residual salts, and dry in a vacuum oven.

Data Summary: Reagents and Conditions
StepKey ReagentsSolvent(s)Typical ConditionsPurpose
Reduction H₂, Pd/CMethanol, EthanolRoom Temp, 1-3 atm H₂Convert nitro group to amine for cyclization.
Cyclization NaNO₂, H₂SO₄Water/Acid0-5 °C, then RTForm the pyrazole ring via diazotization.
Hydrolysis NaOH or LiOHMeOH/H₂O, THF/H₂OReflux, 2-6 hConvert the ethyl ester to the carboxylic acid.
Workup HCl (aq)Water0 °C to RTProtonate the carboxylate to isolate the final acid.

Starting Materials Overview

The success of any synthetic campaign relies on the strategic selection and availability of starting materials. The pathways described herein utilize precursors that are either commercially available or can be prepared through well-established methods.

Starting MaterialStructure (Illustrative)Role in Synthesis
Substituted 2-Chloro-3-nitropyridines Cl-Pyridine-NO₂Foundational pyridine core for Strategy A. The chloro and nitro groups are handles for subsequent functionalization and cyclization.
Hydrazine Hydrate / Substituted Hydrazines H₂N-NH₂ · H₂OProvides the two nitrogen atoms required for the formation of the pyrazole ring in Strategy A.
Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate Pyrazolopyridine-COOEtDirect precursor for the final hydrolysis step to yield the target carboxylic acid.
5-Aminopyrazole Derivatives Pyrazole-NH₂Key starting material for Strategy B, where the pyridine ring is constructed onto the pyrazole.[5]

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through logical and well-precedented chemical transformations. The most common and versatile approach involves the construction of the pyrazole ring onto a pre-existing, functionalized pyridine backbone. Key steps in this process include nitro group reduction, diazotization-induced cyclization, and a final ester hydrolysis. By carefully selecting starting materials and controlling reaction conditions, researchers can efficiently access this valuable heterocyclic scaffold, enabling further exploration of its potential in drug discovery and materials science. The protocols and strategies outlined in this guide provide a solid foundation for laboratory synthesis and further methodological development.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a derivative of the pyrazolopyridine scaffold, it represents a class of compounds known for a wide range of biological activities. The precise structural elucidation of this molecule is paramount for understanding its chemical reactivity, and for the rational design of novel therapeutic agents. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural confirmation and analysis of this compound. The methodologies and interpretations presented herein are designed to be a valuable resource for scientists engaged in the synthesis and characterization of related heterocyclic systems.

Molecular Structure and Isomerism

Pyrazolopyridines are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole and a pyridine ring.[1] Depending on the arrangement of the nitrogen atoms and the fusion points, several isomers can exist. The "[4,3-c]" designation in the topic compound specifies the fusion of the pyrazole and pyridine rings. The "1H-" indicates that the hydrogen atom on the pyrazole ring is attached to the nitrogen at position 1. The carboxylic acid group at position 4 is a key functional group that influences the molecule's chemical and physical properties.

Molecular Structure mol This compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the overall structure.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H8.5 - 9.5d~5-7
Pyridine H7.5 - 8.5d~5-7
Pyrazole H7.0 - 8.0s-
NH (pyrazole)13.0 - 15.0br s-
COOH12.0 - 14.0br s-

Causality behind Predicted Shifts: The protons on the pyridine ring are expected to be in the aromatic region, with their exact chemical shifts influenced by the electron-withdrawing nature of the fused pyrazole ring and the carboxylic acid group. The pyrazole proton's chemical shift will also be in the aromatic region. The acidic protons of the carboxylic acid and the N-H of the pyrazole are expected to be significantly deshielded and appear at very low field, often as broad singlets due to hydrogen bonding and exchange with residual water in the solvent.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)160 - 170
Pyridine C (quaternary)140 - 155
Pyridine CH120 - 140
Pyrazole C (quaternary)135 - 150
Pyrazole CH100 - 120

Expert Interpretation: The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The chemical shifts of the aromatic carbons in both the pyridine and pyrazole rings are influenced by the nitrogen atoms and the substituent effects of the carboxylic acid group.[3]

Experimental Protocol for NMR Analysis

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). prep2 Filter the solution into a 5 mm NMR tube. prep1->prep2 acq1 Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). acq2 Tune and shim the probe for optimal magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H NMR spectrum with sufficient scans for good signal-to-noise. acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., using a PENDANT or DEPT pulse sequence). acq3->acq4 proc1 Apply Fourier transformation to the raw data. proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the residual solvent peak. proc2->proc3

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.

Characteristic IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Appearance
O-H stretch (carboxylic acid)2500-3300StrongVery Broad
C-H stretch (aromatic)3000-3100MediumSharp
C=O stretch (carboxylic acid)1680-1720StrongSharp
C=C and C=N stretch (aromatic)1450-1600Medium-StrongMultiple Sharp Bands
C-O stretch (carboxylic acid)1210-1320StrongBroad
O-H bend (carboxylic acid)910-950MediumBroad

Trustworthiness of the Data: The broad O-H stretching band is a hallmark of a hydrogen-bonded carboxylic acid and is one of the most reliable diagnostic peaks in the IR spectrum.[4] The position of the C=O stretch can provide information about conjugation and hydrogen bonding.[5]

Experimental Protocol for IR Spectroscopy

IR Workflow cluster_prep_ir Sample Preparation (ATR) cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing ir_prep1 Ensure the ATR crystal is clean. ir_prep2 Place a small amount of the solid sample onto the crystal. ir_prep1->ir_prep2 ir_prep3 Apply pressure to ensure good contact. ir_prep2->ir_prep3 ir_acq1 Record a background spectrum of the empty ATR. ir_acq2 Record the sample spectrum. ir_acq1->ir_acq2 ir_proc1 The instrument software automatically subtracts the background. ir_proc2 Label the significant peaks. ir_proc1->ir_proc2

Caption: A streamlined workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.[6]

Expected Mass Spectrum

In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule, [M+H]⁺. In negative ion mode, the deprotonated molecule, [M-H]⁻, should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Ion Expected m/z (Monoisotopic)
[M+H]⁺164.0454
[M-H]⁻162.0301

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing further structural information. A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) or H₂O (18 Da).[7][8]

Experimental Protocol for ESI-MS Analysis

MS Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis ms_prep1 Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid). ms_acq1 Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). ms_acq2 Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). ms_acq1->ms_acq2 ms_acq3 Acquire the full scan mass spectrum in both positive and negative ion modes. ms_acq2->ms_acq3 ms_acq4 (Optional) Perform MS/MS on the molecular ion. ms_acq3->ms_acq4 ms_proc1 Identify the molecular ion peak. ms_proc2 Compare the experimental m/z with the theoretical value. ms_proc1->ms_proc2 ms_proc3 Analyze fragmentation patterns from MS/MS data. ms_proc2->ms_proc3

Caption: A general workflow for ESI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and Mass Spectrometry, provides a robust framework for its structural verification. While direct experimental data for this specific molecule is not widely published, this guide has outlined the expected spectral features based on established principles and data from analogous structures. The detailed experimental protocols serve as a practical starting point for researchers. The synergistic application of these techniques ensures the highest level of confidence in the structural assignment, which is a critical foundation for any further investigation into the chemical and biological properties of this promising heterocyclic scaffold.

References

The Emerging Therapeutic Potential of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolopyridine Scaffold

In the landscape of modern medicinal chemistry, the pyrazolopyridine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity.[1] This is largely attributed to its structural similarity to endogenous purines, allowing it to function as an effective hinge-binder in the ATP-binding pockets of numerous kinases.[1] Among the various isomers of pyrazolopyridine, the 1H-pyrazolo[4,3-c]pyridine core has garnered significant attention for its role in the development of potent and selective inhibitors of key enzymes implicated in oncology and other disease areas.

This technical guide provides an in-depth exploration of the potential biological activities of derivatives based on the 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid core. While direct biological data on the unsubstituted carboxylic acid at the 4-position is nascent in publicly available literature, this document will focus on the broader potential of this scaffold, particularly with modifications at the 4-position (such as amides and esters which are readily accessible from the carboxylic acid). We will delve into the synthesis, key biological targets, mechanisms of action, and the experimental protocols necessary for the evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.

Synthetic Strategies for the 1H-Pyrazolo[4,3-c]pyridine Core

The synthesis of the 1H-pyrazolo[4,3-c]pyridine scaffold can be approached through several established methodologies in heterocyclic chemistry. A common strategy involves the construction of the pyrazole ring onto a pre-existing pyridine core. For the specific case of this compound and its derivatives, a plausible synthetic route would involve the cyclization of a suitably substituted pyridine precursor.

A general approach often involves the condensation of a hydrazine derivative with a pyridine scaffold bearing appropriate functional groups, such as a carbonyl and a leaving group, which facilitates the annulation of the pyrazole ring.[2][3]

Below is a generalized workflow for the synthesis of pyrazolopyridine derivatives, which can be adapted for the specific target compound.

Synthetic Workflow Substituted Pyridine Substituted Pyridine Functional Group Interconversion Functional Group Interconversion Substituted Pyridine->Functional Group Interconversion e.g., Oxidation, Halogenation Hydrazine Condensation Hydrazine Condensation Functional Group Interconversion->Hydrazine Condensation Key Cyclization Step 1H-Pyrazolo[4,3-c]pyridine Core 1H-Pyrazolo[4,3-c]pyridine Core Hydrazine Condensation->1H-Pyrazolo[4,3-c]pyridine Core Formation of Bicyclic System Derivatization at C4-position Derivatization at C4-position 1H-Pyrazolo[4,3-c]pyridine Core->Derivatization at C4-position e.g., Esterification, Amidation Final Compounds Final Compounds Derivatization at C4-position->Final Compounds

Caption: Generalized synthetic workflow for 1H-pyrazolo[4,3-c]pyridine derivatives.

Exemplary Synthetic Protocol for a Pyrazolopyridine Carboxylate

Step 1: Preparation of a Substituted Pyridine Intermediate

  • Start with a commercially available or synthesized substituted pyridine. Functional groups are manipulated to introduce the necessary precursors for pyrazole ring formation.

Step 2: Japp-Klingemann Reaction

  • The key intermediate is synthesized via a Japp-Klingemann reaction with a suitable diazonium salt and an active methylene compound to introduce the hydrazono group, a precursor to the pyrazole ring.[4]

Step 3: Cyclization to form the Pyrazolopyridine Core

  • The hydrazono intermediate is subjected to cyclization conditions, often involving heating in a suitable solvent, to form the fused 1H-pyrazolo[4,3-c]pyridine ring system.

Step 4: Hydrolysis to the Carboxylic Acid

  • If the synthesis yields an ester at the 4-position, it can be hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with an aqueous base (e.g., NaOH or LiOH) followed by acidification.[4]

Potential Biological Activities and Key Molecular Targets

The 1H-pyrazolo[4,3-c]pyridine scaffold and its isomers have demonstrated a wide range of biological activities, primarily centered around the inhibition of enzymes crucial for cell signaling and survival.

Kinase Inhibition: A Dominant Therapeutic Avenue

The most prominent biological activity associated with the pyrazolopyridine core is kinase inhibition.[1] These compounds are designed to compete with ATP for binding to the kinase active site, thereby blocking downstream signaling pathways that are often hyperactivated in cancer and other diseases.

1. Cyclin-Dependent Kinases (CDKs): Derivatives of the isomeric pyrazolo[3,4-d]pyrimidinone have shown potent inhibition of CDK2.[5] For instance, compound 4a, a pyrazolo[3,4-d]pyrimidinone derivative, exhibited a submicromolar IC50 value of 0.21 µM against CDK2, which was slightly more potent than the reference inhibitor roscovitine (IC50 = 0.25 µM).[5] Given the structural similarities, it is highly probable that this compound derivatives could also be potent CDK inhibitors.

2. Extracellular Signal-Regulated Kinase (ERK): The ERK/MAPK pathway is a central regulator of cell proliferation and is frequently activated in various cancers.[1] A notable example is the development of 1H-pyrazolo[4,3-c]pyridin-6-yl urea derivatives as novel ERK inhibitors, demonstrating the therapeutic relevance of this specific pyrazolopyridine isomer.[1]

3. Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in numerous malignancies.[1] Researchers have identified 1H-pyrazolo[3,4-b]pyridine derivatives as selective and potent FGFR inhibitors.[1] This highlights the potential for other pyrazolopyridine isomers to target this family of receptor tyrosine kinases.

4. c-Met Kinase: The c-Met tyrosine kinase plays a critical role in oncogenesis, and its inhibition is an attractive strategy for cancer therapy.[6] Pyrazolopyridine derivatives have been investigated as c-Met inhibitors, with some compounds showing IC50 values in the nanomolar range.[6] For example, a pyrazolo[3,4-b]pyridine derivative, compound 5a, demonstrated potent c-Met inhibition with an IC50 of 4.27 nM.[6]

The following diagram illustrates the central role of kinases in cell signaling and the point of intervention for pyrazolopyridine-based inhibitors.

Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., FGFR, c-Met) Receptor Tyrosine Kinase (e.g., FGFR, c-Met) Growth Factor->Receptor Tyrosine Kinase (e.g., FGFR, c-Met) RAS RAS Receptor Tyrosine Kinase (e.g., FGFR, c-Met)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors CDK/Cyclin CDK/Cyclin Cell Cycle Progression Cell Cycle Progression CDK/Cyclin->Cell Cycle Progression Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor->Receptor Tyrosine Kinase (e.g., FGFR, c-Met) Pyrazolopyridine Inhibitor->ERK Pyrazolopyridine Inhibitor->CDK/Cyclin Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Cell Cycle Progression->Proliferation, Survival

Caption: Inhibition of key signaling kinases by pyrazolopyridine derivatives.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological and pathological processes, and their inhibition has therapeutic applications. Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as carbonic anhydrase inhibitors, with some derivatives showing potent activity against various human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII).[7] The presence of a carboxylic acid at the 4-position could potentially influence the binding to the zinc-containing active site of these enzymes.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme that modulates DNA topology and is a validated target for anticancer drugs.[8] Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of topoisomerase IIα, inducing DNA damage and apoptosis in cancer cells.[8] This suggests another promising avenue for the therapeutic application of the 1H-pyrazolo[4,3-c]pyridine scaffold.

Experimental Protocols for Biological Evaluation

A thorough evaluation of the biological activity of novel this compound derivatives requires a series of well-defined in vitro assays.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., HCT116, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5][6]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

Biochemical assays are essential to determine the direct inhibitory effect of the compounds on the target kinase.

Protocol (General):

  • Assay Setup: In a microplate, combine the recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Inhibitor Addition: Add the test compounds at various concentrations.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at a controlled temperature for a specific duration.

  • Detection: Measure the kinase activity. This can be done through various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures the amount of ADP produced).[9]

  • Data Analysis: Determine the IC50 value for the inhibition of the kinase.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action & In Silico Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structural Confirmation (NMR, MS) Structural Confirmation (NMR, MS) Purification->Structural Confirmation (NMR, MS) Antiproliferative Screening (MTT Assay) Antiproliferative Screening (MTT Assay) Structural Confirmation (NMR, MS)->Antiproliferative Screening (MTT Assay) IC50 Determination IC50 Determination Antiproliferative Screening (MTT Assay)->IC50 Determination Biochemical Kinase Assay Biochemical Kinase Assay IC50 Determination->Biochemical Kinase Assay Kinase IC50 Determination Kinase IC50 Determination Biochemical Kinase Assay->Kinase IC50 Determination Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Kinase IC50 Determination->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Cell Cycle Analysis (Flow Cytometry)->Apoptosis Assay (Annexin V) Western Blotting (Target Engagement) Western Blotting (Target Engagement) Apoptosis Assay (Annexin V)->Western Blotting (Target Engagement) Molecular Docking Molecular Docking Western Blotting (Target Engagement)->Molecular Docking ADME Prediction ADME Prediction Molecular Docking->ADME Prediction

Caption: A comprehensive workflow for the evaluation of novel pyrazolopyridine inhibitors.

Data Summary: Inhibitory Activities of Related Pyrazolopyridine Derivatives

The following table summarizes the reported inhibitory activities of various pyrazolopyridine derivatives against different biological targets. This data provides a valuable benchmark for the evaluation of novel this compound analogs.

Compound ClassTargetIC50/KiReference
Pyrazolo[3,4-d]pyrimidinone (4a)CDK20.21 µM[5]
Pyrazolo[3,4-b]pyridine (5a)c-Met4.27 nM[6]
Pyrazolo[3,4-b]pyridine (5b)c-Met7.95 nM[6]
Pyrazolo[4,3-c]pyridine sulfonamide (1f)hCA IMore potent than Acetazolamide[7]
Pyrazolo[4,3-c]pyridine sulfonamide (1f)hCA IIMore potent than Acetazolamide[7]
Pyrazolo[3,4-b]pyridine (8c)Topoisomerase IIαSignificant inhibition[8]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The broader family of pyrazolopyridines has consistently demonstrated potent inhibitory activity against a range of clinically relevant targets, most notably protein kinases. The strategic placement of a carboxylic acid at the 4-position offers a valuable handle for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

Future research in this area should focus on the efficient synthesis of a library of this compound derivatives, followed by a comprehensive biological evaluation against a panel of kinases and other relevant enzymes. In silico modeling, including molecular docking and ADME prediction, will be instrumental in guiding the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. The insights and protocols presented in this guide provide a solid foundation for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this versatile and promising chemical scaffold.

References

The Ascendant Core: A Technical Guide to 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid derivatives and their analogs. We will delve into the causal rationale behind synthetic strategies, detail robust experimental protocols, and present a synthesized analysis of the therapeutic potential of this versatile heterocyclic core. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of this promising scaffold.

Introduction: The Strategic Significance of the 1H-Pyrazolo[4,3-c]pyridine Core

The fusion of a pyrazole and a pyridine ring to form the pyrazolopyridine nucleus has yielded a plethora of biologically active molecules. Among the various isomeric forms, the 1H-pyrazolo[4,3-c]pyridine scaffold has garnered significant attention due to its structural resemblance to endogenous purines, allowing for interactions with a wide array of biological targets. The incorporation of a carboxylic acid moiety at the 4-position introduces a key functional handle for molecular derivatization and potential interactions with target proteins, making the this compound core a particularly attractive starting point for drug discovery campaigns.

Derivatives of this core have shown promise in diverse therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. Their mechanism of action often involves the inhibition of key enzymes or the modulation of protein-protein interactions. This guide will provide a comprehensive overview of the current state of knowledge and practical insights into the development of novel therapeutics based on this scaffold.

Synthetic Strategies: Constructing the this compound Core and its Analogs

The synthesis of the this compound core can be approached through several strategic disconnections. The choice of a specific synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the construction of the pyrazole ring onto a pre-functionalized pyridine precursor.

General Synthetic Approach: From Substituted Pyridines to the Fused Bicyclic System

A versatile and widely adopted method for the synthesis of pyrazolo[3,4-b]pyridine compounds, which can be conceptually adapted for the [4,3-c] isomer, involves the cyclization of a hydrazine with a suitably substituted pyridine derivative. For the this compound core, a plausible retrosynthetic analysis is outlined below.

G Target This compound Intermediate1 Ester/Amide Precursor Target->Intermediate1 Hydrolysis/Functionalization Intermediate2 Functionalized Pyridine Intermediate1->Intermediate2 Cyclization StartingMaterials Substituted Pyridine & Hydrazine Intermediate2->StartingMaterials Synthesis

Caption: Retrosynthetic analysis of the target scaffold.

A general synthetic workflow is detailed below:

G Start Substituted Pyridine Step1 Introduction of a suitable functional group at C3 and C4 Start->Step1 Step2 Reaction with Hydrazine Step1->Step2 Step3 Cyclization to form the pyrazole ring Step2->Step3 Step4 Modification of the C4 substituent to a carboxylic acid Step3->Step4 End This compound Step4->End

Caption: General synthetic workflow.

Detailed Experimental Protocol: Synthesis of a 1H-Pyrazolo[4,3-c]pyridine-4-carboxylate Ester

This protocol is adapted from established procedures for the synthesis of related pyrazolopyridine systems and provides a practical starting point for laboratory synthesis.[1]

Objective: To synthesize an ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate derivative.

Materials:

  • Substituted 3-acetyl-4-chloropyridine

  • Hydrazine hydrate

  • Ethanol

  • Triethylamine

  • Ethyl chloroformate

Procedure:

  • Hydrazinolysis: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 3-acetyl-4-chloropyridine (1.0 eq) in ethanol. Add hydrazine hydrate (1.2 eq) dropwise at room temperature. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Cyclization: Upon completion of the initial reaction, the intermediate hydrazone will cyclize in situ under reflux to form the pyrazolo[4,3-c]pyridine core. This is often facilitated by the elimination of HCl, which can be neutralized by the addition of a base like triethylamine.

  • Carboxylation: After cooling the reaction mixture, add triethylamine (2.0 eq). Subsequently, add ethyl chloroformate (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be assessed by HPLC.

Biological Activities and Therapeutic Potential

Derivatives of the 1H-pyrazolo[4,3-c]pyridine core have demonstrated a wide range of biological activities, highlighting their potential as therapeutic agents. The following sections summarize key findings in different therapeutic areas.

Carbonic Anhydrase Inhibition

Certain pyrazolo[4,3-c]pyridine sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes.[2]

A study on a series of pyrazolo[4,3-c]pyridine sulfonamides revealed significant inhibitory activity against several human CA isoforms (hCA I, II, IX, and XII).[2] The general structure of these inhibitors consists of the pyrazolo[4,3-c]pyridine core linked to a sulfonamide moiety.

Table 1: Inhibitory Activity (Kᵢ in nM) of Selected Pyrazolo[4,3-c]pyridine Sulfonamides against Human Carbonic Anhydrase Isoforms.[2]

CompoundhCA IhCA IIhCA IXhCA XII
1a 801098.430.76.8
1b 157.3112.545.38.9
1f 58.838.925.84.9
Acetazolamide (Standard) 25012255.7

Data extracted from a study on pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors.

The mechanism of action of these compounds involves the coordination of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme, thereby blocking its catalytic activity.

G cluster_0 Carbonic Anhydrase Inhibition Inhibitor Pyrazolo[4,3-c]pyridine Sulfonamide -SO₂NH₂ group Binding Coordination to Zn²⁺ Inhibitor->Binding Binds to CA Carbonic Anhydrase Active Site with Zn²⁺ CA->Binding at Inhibition Inhibition of CO₂ Hydration Binding->Inhibition

Caption: Mechanism of carbonic anhydrase inhibition.

Trypanocidal Activity via PEX14-PEX5 Protein-Protein Interaction Inhibition

A groundbreaking study identified pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of the PEX14–PEX5 protein–protein interaction (PPI) in Trypanosoma parasites, which are responsible for diseases like African sleeping sickness and Chagas disease. This PPI is crucial for the import of proteins into glycosomes, organelles essential for the parasite's metabolism.

The lead compounds were discovered through a structure-based drug design approach and demonstrated potent trypanocidal activity in vitro. The SAR studies revealed that modifications at different positions of the pyrazolo[4,3-c]pyridine core significantly impacted the inhibitory activity and selectivity.

Structure-Activity Relationship (SAR) Insights

The exploration of the 1H-pyrazolo[4,3-c]pyridine scaffold has yielded valuable SAR data, guiding the optimization of lead compounds for improved potency and selectivity.

SAR in Carbonic Anhydrase Inhibitors

For the pyrazolo[4,3-c]pyridine sulfonamides, the nature of the substituent on the pyridine nitrogen and the linker between the core and the sulfonamide moiety were found to be critical for activity and isoform selectivity. For instance, the presence of an N-methylpropionamide linker in compound 1f was favorable for hCA I inhibitory activity.[2]

SAR in PEX14-PEX5 PPI Inhibitors

In the context of trypanocidal agents, SAR studies highlighted the importance of specific substitutions on the pyrazole and pyridine rings for effective disruption of the PEX14-PEX5 interaction. The introduction of aromatic and heterocyclic moieties at key positions led to a significant enhancement of activity.

Future Directions and Conclusion

The this compound core and its derivatives represent a highly promising and versatile scaffold for the development of novel therapeutic agents. The diverse biological activities reported to date, including enzyme inhibition and disruption of protein-protein interactions, underscore the vast potential of this heterocyclic system.

Future research in this area should focus on:

  • Expansion of the chemical space: The synthesis and evaluation of novel derivatives with diverse substitution patterns to further explore the SAR.

  • Mechanism of action studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities.

  • Pharmacokinetic and in vivo studies: Evaluation of the drug-like properties and in vivo efficacy of promising lead compounds.

References

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active agents.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, the inhibition of kinases, modulation of protein-protein interactions, and interference with DNA repair pathways.[2][3] This guide focuses on a specific, yet under-characterized member of this family: 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid. In the absence of direct empirical data, this document synthesizes existing knowledge on structurally related compounds to propose a primary and a secondary mechanism of action hypothesis. We postulate that this compound primarily functions as a kinase inhibitor , with a secondary potential to act as a poly (ADP-ribose) polymerase (PARP) inhibitor . This guide will provide the scientific rationale for these hypotheses, a comprehensive strategy for their experimental validation, and detailed protocols for key assays.

The Pyrazolopyridine Scaffold: A Privileged Heterocycle

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine bicyclic system, which has several isomers depending on the nitrogen atom positions.[3] The 1H-pyrazolo[3,4-b]pyridine isomer is particularly prevalent in kinase inhibitors.[3] These compounds often act as ATP-competitive inhibitors by forming key hydrogen bonds with the kinase hinge region.[4] The structural diversity and synthetic tractability of the pyrazolopyridine core have led to its exploration in a wide range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[5][6]

Primary Hypothesis: Kinase Inhibition

Our primary hypothesis posits that this compound functions as a kinase inhibitor. This is predicated on the extensive literature demonstrating that the pyrazolopyridine scaffold is a highly effective ATP-mimetic.

Rationale:

  • Structural Precedent: A vast number of pyrazolopyridine derivatives have been identified as potent inhibitors of various kinase families, including cyclin-dependent kinases (CDKs), fibroblast growth factor receptors (FGFRs), anaplastic lymphoma kinase (ALK), and c-Met.[4][7][8][9]

  • Key Pharmacophoric Features: The nitrogen atoms in the pyrazolopyridine core can act as hydrogen bond donors and acceptors, mimicking the adenine region of ATP and enabling interaction with the kinase hinge region. The carboxylic acid moiety at the 4-position can form additional hydrogen bonds or salt bridges with conserved lysine or other charged residues in the ATP-binding pocket, potentially enhancing potency and selectivity.

Proposed Binding Mode:

The diagram below illustrates a hypothetical binding mode of this compound within a generic kinase ATP-binding site.

G cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (e.g., Leu83) Lysine Conserved Lysine Hydrophobic Pocket Hydrophobic Pocket Inhibitor This compound Inhibitor->Hinge H-Bond Inhibitor->Lysine H-Bond / Salt Bridge (from Carboxylic Acid) Inhibitor->Hydrophobic Pocket Hydrophobic Interaction G cluster_parp PARP Nicotinamide-Binding Pocket Gly Glycine Residue Ser Serine Residue Tyr Tyrosine Residue (Pi-stacking) Inhibitor This compound Inhibitor->Gly H-Bond Inhibitor->Ser H-Bond (from Carboxylic Acid) Inhibitor->Tyr Pi-stacking G Start Start: 1H-Pyrazolo[4,3-c]pyridine- 4-carboxylic acid Tier1 Tier 1: Broad Kinase Panel Screen (e.g., >400 kinases) Start->Tier1 Kinase_Hit Kinase Hit? Tier1->Kinase_Hit Tier2 Tier 2: In Vitro Enzymatic Assays (IC50 determination for hits) Tier3 Tier 3: Cellular Target Engagement & Pathway Analysis (e.g., Western Blot for p-substrates) Tier2->Tier3 Conclusion_Kinase Conclusion: Kinase Inhibitor Tier3->Conclusion_Kinase Tier4 Tier 4: PARP Inhibition Assays (Enzymatic & Cellular Trapping) Conclusion_PARP Conclusion: PARP Inhibitor Tier4->Conclusion_PARP Kinase_Hit->Tier2 Yes PARP_Hypothesis Pursue PARP Hypothesis? Kinase_Hit->PARP_Hypothesis No PARP_Hypothesis->Tier4 Yes Conclusion_Other Conclusion: Alternative Mechanism PARP_Hypothesis->Conclusion_Other No

References

A Technical Guide to the Solubility and Stability of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Physicochemical Profiling

1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid is a heterocyclic small molecule featuring a fused pyrazole and pyridine ring system with a carboxylic acid moiety. Such scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purine bases and their potential to serve as bioisosteres, offering diverse biological activities. However, the successful translation of a promising molecular entity from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, formulation strategies, and shelf-life.

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive public data for this specific molecule, we will first establish a predictive analysis of its behavior based on its constituent functional groups. Subsequently, this guide will present detailed, field-proven experimental protocols for the empirical determination of its solubility and stability profiles, in line with regulatory expectations.

Part 1: Predicted Physicochemical Behavior of this compound

The structure of this compound is amphoteric, containing both acidic and basic centers. This duality is the primary determinant of its pH-dependent solubility.

  • Acidic Moiety: The carboxylic acid group is the primary acidic center. Simple carboxylic acids typically exhibit a pKa in the range of 4-5[1][2]. Below this pH, the carboxylic acid will be predominantly in its neutral, protonated form (-COOH), which is generally less soluble in aqueous media. Above this pKa, it will deprotonate to the more soluble carboxylate anion (-COO⁻).

  • Basic Moieties: The pyridine and pyrazole rings contain nitrogen atoms that can act as basic centers. The pyridine nitrogen has a pKa of approximately 5.23 for its conjugate acid[3][4]. The pyrazole ring has two nitrogen atoms; one is pyrrole-like and weakly acidic (pKa ~14.21), while the other is pyridine-like and basic[5]. The basicity of these nitrogens means that in acidic conditions, they will become protonated, forming positively charged species that enhance aqueous solubility.

Predicted Solubility Profile:

Based on these pKa values, the solubility of this compound is expected to follow a "U-shaped" curve as a function of pH.

  • Low pH (pH < 2): The pyridine and pyrazole nitrogens will be protonated, and the carboxylic acid will be neutral. The resulting cationic species is expected to have high aqueous solubility.

  • Isoelectric Point (pH ≈ 3-5): In this range, the molecule is likely to exist predominantly as a zwitterion or a neutral species, where both positive and negative charges may be present, or the overall charge is neutral. This is predicted to be the region of minimum solubility .

  • High pH (pH > 6): The carboxylic acid will be deprotonated to the carboxylate anion, while the nitrogen atoms will be in their neutral basic form. This anionic species is expected to have high aqueous solubility.

This predictive framework is crucial for designing relevant experimental studies and for anticipating potential challenges in formulation development.

Part 2: Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. Two key types of solubility are assessed during drug development: thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent system. The shake-flask method is the gold standard for this determination[6][7][8].

Protocol for Shake-Flask Thermodynamic Solubility Determination:

  • Preparation of Media: Prepare a series of aqueous buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9) and other relevant solvents (e.g., ethanol, propylene glycol).

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed, followed by filtration through a 0.22 µm filter to remove any remaining particulates.

  • Quantification: Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Express the solubility in units of mg/mL or µM. The pH of the saturated solution should be measured and recorded.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock solution into an aqueous buffer. This is a high-throughput method often used in early discovery[9][10][11][12].

Protocol for Kinetic Solubility Assay:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Measure the amount of precipitation using a nephelometer (which measures light scattering) or by UV-Vis spectroscopy after filtration.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.

Data Presentation: Solubility of this compound

Solvent/BufferTemperature (°C)Thermodynamic Solubility (µg/mL)Kinetic Solubility (µM)
0.1 N HCl (pH ~1)25[Insert experimental data][Insert experimental data]
Acetate Buffer (pH 4.5)25[Insert experimental data][Insert experimental data]
Phosphate Buffer (pH 7.4)25[Insert experimental data][Insert experimental data]
Bicarbonate Buffer (pH 9.0)25[Insert experimental data][Insert experimental data]
Water25[Insert experimental data][Insert experimental data]
Ethanol25[Insert experimental data][Insert experimental data]

Part 3: Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of a drug candidate is a regulatory requirement and is critical for ensuring its safety and efficacy. Forced degradation studies are performed to identify potential degradation products and pathways, and to develop a stability-indicating analytical method[13][14][15]. These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing[16][17].

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients[18][19][20][21][22].

Workflow for Method Development:

G cluster_0 Method Development Workflow A Initial Method Scouting (Column, Mobile Phase) B Forced Degradation Study A->B C Analyze Stressed Samples B->C D Check for Peak Purity and Resolution C->D E Method Optimization (Gradient, pH, Temperature) D->E Resolution < 1.5 F Method Validation (ICH Q2) D->F Resolution > 1.5 E->C

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Protocol

The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without completely consuming the parent drug[13][17].

Stress Conditions (as per ICH Q1A(R2)):

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Analyze at specified time points.

  • Thermal Degradation:

    • Expose the solid compound to dry heat at 80°C for 48 hours.

    • Dissolve samples taken at various time points and analyze.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A parallel set of samples should be kept in the dark as a control.

    • Analyze the samples after exposure.

Predicted Degradation Pathways:

Based on the structure, several degradation pathways can be postulated:

  • Decarboxylation: The carboxylic acid group may be lost as CO₂, especially under thermal stress.

  • Ring Oxidation: The electron-rich pyrazole and pyridine rings may be susceptible to oxidative degradation, potentially forming N-oxides or hydroxylated derivatives.

  • Hydrolysis: While the core ring system is generally stable to hydrolysis, any susceptible functional groups introduced in derivatives would need to be considered.

G cluster_1 Predicted Degradation Pathways Parent 1H-Pyrazolo[4,3-c]pyridine- 4-carboxylic acid Deg1 Decarboxylation Product Parent->Deg1 Thermal Stress (Δ) Deg2 N-Oxide Product Parent->Deg2 Oxidative Stress (H₂O₂) Deg3 Hydroxylated Product Parent->Deg3 Oxidative/Photolytic Stress

Caption: Potential degradation pathways for the target molecule.

Data Presentation: Forced Degradation Summary

Stress ConditionReagent/ConditionDuration% DegradationNo. of Degradants
Acid Hydrolysis0.1 N HCl, 60°C24 h[Data][Data]
Base Hydrolysis0.1 N NaOH, 60°C24 h[Data][Data]
Oxidation3% H₂O₂, RT24 h[Data][Data]
Thermal (Solid)80°C48 h[Data][Data]
Photolytic1.2 million lux h-[Data][Data]

Conclusion

The successful development of this compound as a therapeutic agent necessitates a rigorous and systematic evaluation of its solubility and stability. This guide provides a robust framework for this evaluation, combining predictive analysis based on chemical principles with detailed, actionable experimental protocols. By following these methodologies, researchers can generate the high-quality data required to understand the compound's behavior, guide formulation development, establish appropriate storage conditions, and meet regulatory requirements. This foundational knowledge is indispensable for mitigating risks and advancing promising candidates through the drug development pipeline.

References

Methodological & Application

Synthesis of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid bicyclic scaffold serves as a valuable pharmacophore in the design of inhibitors for various biological targets, including kinases and other enzymes implicated in a range of diseases. This application note provides a detailed, step-by-step protocol for the synthesis of this important molecule, offering insights into the chemical transformations and experimental considerations necessary for its successful preparation in a laboratory setting. The presented methodology is grounded in established chemical principles and supported by procedural details adapted from authoritative sources.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a multi-step sequence commencing with the construction of a suitable substituted pyridine precursor, followed by the annulation of the pyrazole ring, and culminating in the formation of the carboxylic acid functionality. The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A Substituted Pyridine Precursor B Pyrazolo[4,3-c]pyridine Core Formation A->B Cyclization C Ester Intermediate B->C Esterification/Functionalization D Final Product: This compound C->D Hydrolysis

Caption: Synthetic workflow for this compound.

This guide will detail a reliable two-step protocol starting from a commercially available pyridine derivative, leading to an ester intermediate which is then hydrolyzed to afford the final product.

Experimental Protocols

This section provides a comprehensive, step-by-step guide for the synthesis of this compound, including reagent quantities, reaction conditions, and purification procedures.

Part 1: Synthesis of Methyl 1H-Pyrazolo[4,3-c]pyridine-4-carboxylate

This initial step involves the construction of the pyrazolo[4,3-c]pyridine ring system from a readily available pyridine precursor. The reaction proceeds via a cyclization reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Amino-4-cyanopyridine119.121.0 g8.39
Sodium Nitrite (NaNO₂)69.000.64 g9.23
Concentrated Hydrochloric Acid (HCl)36.462.5 mL-
Methyl Acetoacetate116.121.07 mL9.23
Sodium Acetate (NaOAc)82.032.03 g24.7
Ethanol (EtOH)46.0720 mL-
Water (H₂O)18.0230 mL-
Ethyl Acetate (EtOAc)88.11As needed-
Saturated Sodium Bicarbonate Solution (NaHCO₃)-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Step-by-Step Procedure:

  • Diazotization: In a 100 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C, suspend 3-Amino-4-cyanopyridine (1.0 g, 8.39 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (10 mL).

  • Slowly add a solution of sodium nitrite (0.64 g, 9.23 mmol) in water (5 mL) dropwise to the suspension while maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes at this temperature.

  • Coupling and Cyclization: In a separate 250 mL flask, dissolve methyl acetoacetate (1.07 mL, 9.23 mmol) and sodium acetate (2.03 g, 24.7 mmol) in a mixture of ethanol (20 mL) and water (15 mL). Cool this solution in an ice bath.

  • Slowly add the previously prepared diazonium salt solution to the methyl acetoacetate solution with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. A precipitate will form.

  • Work-up and Purification: Filter the precipitate and wash it with cold water.

  • Dissolve the crude product in ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate as a solid.

Part 2: Hydrolysis to this compound

The final step is the saponification of the methyl ester to the desired carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate177.161.0 g5.64
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.960.47 g11.28
Tetrahydrofuran (THF)72.1115 mL-
Water (H₂O)18.025 mL-
1 M Hydrochloric Acid (HCl)36.46As needed (approx. 12 mL)-
Diethyl Ether (Et₂O)74.12As needed-

Step-by-Step Procedure:

  • Saponification: In a 50 mL round-bottom flask, dissolve methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate (1.0 g, 5.64 mmol) in a mixture of tetrahydrofuran (15 mL) and water (5 mL).

  • Add lithium hydroxide monohydrate (0.47 g, 11.28 mmol) to the solution and stir the mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH 3-4 with 1 M hydrochloric acid. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Causality and Scientific Rationale

  • Diazotization and Japp-Klingemann Reaction: The formation of the pyrazolo[4,3-c]pyridine core in Part 1 is a variation of the Japp-Klingemann reaction. The amino group on the pyridine ring is first converted to a diazonium salt under acidic conditions with sodium nitrite. This highly reactive diazonium salt then couples with the enolate of methyl acetoacetate. The subsequent intramolecular cyclization and tautomerization lead to the formation of the stable aromatic pyrazole ring fused to the pyridine.

  • Ester Hydrolysis: The conversion of the methyl ester to the carboxylic acid in Part 2 is a standard saponification reaction. Lithium hydroxide is used as the base to hydrolyze the ester. The reaction is typically carried out in a mixed solvent system like THF/water to ensure the solubility of both the ester starting material and the hydroxide salt. Acidification of the resulting carboxylate salt precipitates the final carboxylic acid product.

Application Notes & Protocols: A Researcher's Guide to Target Identification for 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolopyridine Scaffold and the Quest for Specificity

The 1H-pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry. Its structural similarity to the purine bases, adenine and guanine, makes it an ideal starting point for designing molecules that interact with a vast array of biological targets, particularly protein kinases.[1] Derivatives of the related pyrazolo[3,4-b]pyridine scaffold, for instance, have been successfully developed as potent inhibitors of critical oncology targets like Anaplastic Lymphoma Kinase (ALK) and TANK-binding kinase 1 (TBK1).[2][3][4] Given this precedent, a novel compound such as "1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid" holds significant therapeutic promise. However, its journey from a promising hit in a phenotypic screen to a validated therapeutic lead hinges on a critical and often challenging process: target deconvolution.[5]

Identifying the specific molecular targets of a bioactive small molecule is fundamental to understanding its mechanism of action, predicting potential on- and off-target effects, and enabling rational lead optimization.[5][6] This guide provides a comprehensive overview of modern, field-proven strategies for the target identification and validation of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple protocol listing to explain the strategic rationale behind each experimental choice, ensuring a robust and self-validating approach to target discovery.

Strategic Framework: A Multi-Pronged Approach to Target Deconvolution

A successful target identification campaign is not a linear process but rather an integrated, multi-pronged strategy. No single technique is foolproof; therefore, converging evidence from orthogonal methods is paramount for building a high-confidence case for a drug-target interaction. Our strategic framework relies on three pillars: In Silico Prediction , In Vitro & In Situ Engagement , and Proteome-Wide Profiling .

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Engagement & Validation cluster_2 Phase 3: Unbiased Proteome-Wide Identification in_silico In Silico Target Prediction (e.g., SwissTargetPrediction) cetsa Cellular Thermal Shift Assay (CETSA) in_silico->cetsa Predicts Candidates affinity_ms Affinity Chromatography-MS in_silico->affinity_ms Guides Probe Design biophysical Biophysical Assays (SPR, ITC, DSF) cetsa->biophysical Confirms Direct Binding biophysical->affinity_ms Orthogonal Validation affinity_ms->cetsa Identifies Hits for Validation kinobeads Competitive Profiling (Kinobeads) kinobeads->cetsa Identifies Kinase Hits CETSA_Workflow start Treat Cells (+/- Compound) heat Apply Heat Gradient (e.g., 40-70°C) start->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble vs. Precipitated lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect detect Detect Target Protein (Western Blot / MS) collect->detect end Analyze Melt Curve Shift detect->end ACMS_Workflow start Synthesize & Immobilize Affinity Probe incubate Incubate Probe with Cell Lysate start->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute digest Tryptic Digestion elute->digest ms LC-MS/MS Analysis digest->ms end Identify & Quantify Specific Binders ms->end

References

Application Notes and Protocols for Cell-Based Assays Involving 1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazolopyridine Scaffold in Targeted Therapy

The pyrazolopyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, structurally analogous to the purine bases that form the building blocks of DNA. This resemblance has made pyrazolopyridine derivatives a focal point in the development of targeted therapies, particularly as antagonists of natural purines in various biological pathways.[1][2] A multitude of compounds built on this framework have been investigated as potent inhibitors of key cellular enzymes, demonstrating significant potential as anticancer agents.[1][2]

1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid (CAS 1140239-94-6) is a member of this versatile chemical class. While this specific molecule is designated as a "Protein Degrader Building Block," suggesting its utility in constructing targeted protein degraders like PROTACs, its core scaffold is strongly indicative of potential activity as an enzyme inhibitor. Given the established role of pyrazolopyridines as inhibitors of enzymes involved in DNA damage repair and cell signaling, this guide will use this compound as an exemplary compound to illustrate a comprehensive suite of cell-based assay protocols.

For the purposes of this technical guide, we will hypothesize that this compound is a novel inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) . PARP1 is a critical enzyme in the DNA damage response (DDR), and its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those harboring BRCA1 or BRCA2 mutations.[3] This concept, known as synthetic lethality, provides a powerful therapeutic window for PARP inhibitors.[3][4]

These application notes will provide researchers, scientists, and drug development professionals with a detailed, field-proven framework for evaluating such a compound. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system to rigorously assess a compound's target engagement, mechanism of action, and cellular efficacy.

Section 1: Understanding the Target - PARP1 in the DNA Damage Response

Before designing cellular assays, it is crucial to understand the biological context of the target. PARP1 is a primary sensor of DNA single-strand breaks (SSBs).[5][6] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, a process called PARylation.[5][7] This burst of PARylation serves as a scaffold to recruit a cascade of DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to orchestrate the base excision repair (BER) pathway.[5][6][7]

Inhibition of PARP1's enzymatic activity prevents the efficient repair of SSBs. These unrepaired SSBs collapse into more cytotoxic DNA double-strand breaks (DSBs) during DNA replication.[2] In healthy cells, these DSBs can be repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1/2 or other HR genes, this pathway is defunct. The cell must then rely on error-prone repair pathways, leading to genomic instability and ultimately, cell death. This selective killing of HR-deficient cells by PARP inhibitors is the cornerstone of the synthetic lethality therapeutic strategy.[3][4]

PARP1_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 Effect of PARP Inhibition in HR-Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 senses Replication DNA Replication DNA_SSB->Replication unrepaired PARylation PAR Polymer Synthesis (PARylation) PARP1->PARylation catalyzes Recruitment Recruitment of Repair Proteins (XRCC1, etc.) PARylation->Recruitment scaffolds BER Base Excision Repair (BER) Recruitment->BER SSB_Repaired SSB Repaired BER->SSB_Repaired Compound This compound (Hypothetical PARP1 Inhibitor) Compound->PARP1 inhibits DSB DSB Formation Replication->DSB leads to HR_deficient Deficient Homologous Recombination (e.g., BRCA-/-) DSB->HR_deficient Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis results in

Caption: The central role of PARP1 in DNA repair and the synthetic lethality mechanism.

Section 2: Protocol for Cellular Thermal Shift Assay (CETSA®) - Confirming Target Engagement

Scientific Rationale: The foundational step in characterizing any targeted inhibitor is to confirm that it physically interacts with its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing this target engagement.[8][9] The principle is based on ligand-induced thermal stabilization: the binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation.[9][10] By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a shift in the protein's melting curve, providing direct evidence of binding.[9][11]

Experimental Workflow Diagram

CETSA_Workflow cluster_workflow CETSA Workflow A 1. Cell Culture & Treatment (e.g., MDA-MB-436 cells) Treat with compound or vehicle B 2. Heat Challenge Aliquot cells and heat across a temperature gradient (e.g., 40-64°C) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separation of Fractions Ultracentrifugation to pellet aggregated proteins C->D E 5. Protein Quantification Collect supernatant (soluble fraction) and analyze by Western Blot for PARP1 D->E F 6. Data Analysis Plot soluble PARP1 vs. Temperature to generate melting curves E->F

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Isothermal Dose-Response Fingerprinting (ITDRF) CETSA

This protocol variation is highly effective for determining the apparent potency of a compound in stabilizing its target at a single, optimized temperature.

Materials:

  • Cell Line: MDA-MB-436 (BRCA1-deficient breast cancer) or Capan-1 (BRCA2-deficient pancreatic cancer).

  • Compound of Interest: this compound, prepared as a 10 mM stock in DMSO.

  • Positive Control: Olaparib (known PARP inhibitor), 10 mM stock in DMSO.

  • Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.

  • Buffers: PBS, Lysis Buffer (e.g., PBS with protease inhibitors).

  • Detection: Primary antibody against PARP1, HRP-conjugated secondary antibody, ECL substrate.

Procedure:

  • Cell Culture: Culture cells to ~80-90% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in culture medium at a density of 10-20 x 10^6 cells/mL.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in culture medium. A typical concentration range would be 0.01 nM to 10 µM. Include a vehicle (DMSO) control.

    • In microcentrifuge tubes, mix 90 µL of the cell suspension with 10 µL of the 10x compound dilutions.

    • Incubate at 37°C for 1 hour to allow for cell penetration and target binding.

  • Heat Challenge:

    • Optimization Step: First, determine the optimal temperature for the ITDRF experiment by performing a full temperature melt curve (e.g., 40°C to 64°C in 2°C increments) on vehicle-treated cells. The optimal temperature is one that results in significant, but not complete, protein precipitation (~20-40% soluble protein remaining). For PARP1, this is often around 49-52°C.[11]

    • Place the tubes containing the compound-treated cells in a PCR machine or heating block set to the pre-determined optimal temperature (e.g., 49°C) for 3 minutes.

    • Include a non-heated (RT) control for each condition.

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • To separate the soluble fraction from the precipitated protein aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Detection:

    • Carefully collect the supernatant (soluble fraction) into new tubes.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Analyze the samples by SDS-PAGE and Western blotting using a specific antibody for PARP1.

  • Data Analysis:

    • Quantify the band intensities from the Western blot using densitometry software.

    • For each compound concentration, calculate the percentage of soluble PARP1 relative to the non-heated control.

    • Plot the percentage of soluble PARP1 against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which reflects the compound's potency for target engagement in the cell.

ParameterRecommended ConditionRationale
Cell Density 10-20 x 10^6 cells/mLEnsures sufficient protein for detection by Western blot.
Compound Incubation 1 hour at 37°CAllows for passive diffusion across the cell membrane and binding to the intracellular target.
Heat Challenge 3 minutes at 49-52°CA short, sharp heat shock is sufficient to induce denaturation without causing widespread cellular stress responses. The specific temperature is critical for assay sensitivity.[11]
Lysis Method Freeze-thawA gentle lysis method that avoids detergents which might resolubilize aggregated proteins.
Centrifugation 20,000 x g for 20 minHigh-speed centrifugation is required to effectively pellet the denatured and aggregated protein fraction.

Section 3: Protocol for Cellular PARP1 Activity Assay

Scientific Rationale: After confirming that the compound binds to PARP1, the next logical step is to determine if this binding event translates into functional inhibition of the enzyme's activity. Cellular PARP activity assays measure the product of the PARP1-catalyzed reaction—the PAR polymer. A common method involves lysing cells and then quantifying the amount of PARylation on histone proteins, which are major acceptors of PAR.[12][13] A potent inhibitor will significantly reduce the level of PARylation in response to a DNA damaging agent.

Experimental Workflow Diagram

PARP_Activity_Workflow cluster_workflow Cellular PARP Activity Assay Workflow A 1. Cell Seeding & Adherence Seed cells (e.g., HeLa) in a 96-well plate B 2. Compound Pre-treatment Incubate cells with various concentrations of the test compound for 1 hour A->B C 3. Induction of DNA Damage Treat cells with H2O2 or MMS to activate PARP1 B->C D 4. Cell Lysis Lyse cells to release nuclear contents C->D E 5. PARP Activity Measurement Use a chemiluminescent assay kit to quantify PARylation on coated histones D->E F 6. Data Analysis Plot luminescence vs. compound concentration to determine the IC50 E->F

Caption: Workflow for measuring the functional inhibition of PARP1 in a cellular context.

Detailed Protocol: Chemiluminescent PARP Activity Assay

Materials:

  • Cell Line: HeLa or A549 cells (known to have robust PARP activity).

  • Compound of Interest: this compound, prepared as a 10 mM stock in DMSO.

  • Positive Control: Olaparib or Veliparib.

  • DNA Damaging Agent: Hydrogen Peroxide (H₂O₂) or Methyl Methane-sulfonate (MMS).

  • Assay Kit: A commercial chemiluminescent PARP assay kit (e.g., from Trevigen or R&D Systems). These kits typically provide histone-coated plates, biotinylated NAD+, and a streptavidin-HRP detection system.

  • Plate Reader: Capable of measuring luminescence.

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well tissue culture plate at a density of 20,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control.

    • Remove the culture medium and add medium containing the compounds to the cells. Include a vehicle-only control.

    • Incubate for 1 hour at 37°C.

  • Induction of DNA Damage:

    • To maximally activate PARP1, treat the cells with a DNA damaging agent. Add H₂O₂ to a final concentration of 1 mM and incubate for 10 minutes.

    • Include a "no damage" control to establish the basal level of PARP activity.

  • Cell Lysis and Assay Performance:

    • Immediately wash the cells with ice-cold PBS to stop the reaction.

    • Lyse the cells according to the manufacturer's protocol provided with the assay kit. This typically involves a simple lysis buffer.

    • Transfer the cell lysates to the histone-coated strips provided in the kit.

    • Proceed with the assay as per the manufacturer's instructions. This generally involves:

      • Incubation with a reaction cocktail containing biotinylated NAD+.

      • Washing steps to remove unbound reagents.

      • Addition of streptavidin-HRP.

      • Further washing steps.

      • Addition of a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately measure the luminescent signal using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (no damage control) from all readings.

    • Normalize the data by setting the "vehicle + damage" control as 100% PARP activity and the "no lysate" control as 0%.

    • Plot the percent PARP activity against the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to calculate the IC50 value, representing the concentration at which the compound inhibits 50% of cellular PARP activity.

Section 4: Protocol for Cell Viability Assay - Assessing Synthetic Lethality

Scientific Rationale: The ultimate preclinical validation for a PARP inhibitor is demonstrating its ability to selectively kill cancer cells with HR deficiencies.[1] A cell viability assay measures the overall health of a cell population after drug treatment. By comparing the cytotoxic effect of the compound on a BRCA-deficient cell line versus its isogenic BRCA-proficient counterpart (where the BRCA gene has been restored), we can quantify the synthetic lethal effect.[14] A successful compound will show high potency (a low IC50 value) in the BRCA-deficient cells and significantly less potency in the BRCA-proficient cells.[1][14]

Experimental Workflow Diagram

Viability_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Cell Seeding Seed BRCA-deficient (e.g., UWB1.289) and BRCA-proficient (e.g., UWB1.289+BRCA1) cells in 96-well plates B 2. Drug Treatment Treat cells with a serial dilution of the test compound A->B C 3. Long-Term Incubation Incubate for 72-120 hours to allow for cell division and induction of cell death B->C D 4. Viability Measurement Add viability reagent (e.g., CellTiter-Glo®) and measure signal C->D E 5. Data Analysis Calculate % viability relative to vehicle control and determine IC50 for each cell line D->E

Caption: Workflow for assessing the synthetic lethal effect of a PARP inhibitor.

Detailed Protocol: Luminescent Cell Viability Assay (CellTiter-Glo®)

Materials:

  • Cell Lines:

    • UWB1.289 (BRCA1-null ovarian cancer cell line).

    • UWB1.289+BRCA1 (isogenic line with reconstituted BRCA1).

  • Compound of Interest: this compound.

  • Positive Control: Olaparib or Talazoparib.

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Plates: White, opaque 96-well plates suitable for luminescence.

  • Plate Reader: Capable of measuring luminescence.

Procedure:

  • Cell Seeding:

    • Seed both UWB1.289 and UWB1.289+BRCA1 cells into separate white, opaque 96-well plates at a pre-optimized density (e.g., 2,000-4,000 cells/well) in 100 µL of medium.

    • Allow cells to adhere overnight at 37°C.

  • Drug Treatment:

    • Prepare 2x serial dilutions of the test compound and positive control in culture medium.

    • Add 100 µL of the 2x compound dilutions to the appropriate wells, resulting in a final volume of 200 µL. Include vehicle-only and no-cell (background) controls.

  • Long-Term Incubation: Incubate the plates for 5 days (120 hours). This extended incubation period is critical as the cytotoxic effects of PARP inhibitors manifest over several cell cycles.[1]

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell wells) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control (set to 100%).

    • Plot the percent viability against the log of the compound concentration for each cell line.

    • Fit the data to a dose-response curve to determine the IC50 value for both the BRCA-deficient and BRCA-proficient cell lines.

    • The ratio of IC50 (BRCA-proficient) / IC50 (BRCA-deficient) provides a quantitative measure of the synthetic lethal window. A large ratio indicates high selectivity.

ParameterRecommended ConditionRationale
Cell Lines Isogenic pair (e.g., UWB1.289 and UWB1.289+BRCA1)This is the most rigorous way to demonstrate that the compound's effect is specifically due to the BRCA1 mutation status, as it minimizes confounding genetic variables.[14]
Incubation Time 120 hours (5 days)Synthetic lethality requires cells to progress through the S-phase of the cell cycle, where unrepaired SSBs become lethal DSBs. A shorter incubation may not capture the full cytotoxic effect.[1][15]
Assay Readout ATP-based (CellTiter-Glo®)Measures ATP levels, which is a robust indicator of metabolic activity and cell viability. It has a broad dynamic range and is highly sensitive.
Plate Type Opaque white platesEssential for luminescent assays to maximize signal and prevent well-to-well crosstalk.

Conclusion

This guide provides a comprehensive, three-tiered approach to the cellular characterization of a potential PARP1 inhibitor, using this compound as a representative molecule from the promising pyrazolopyridine class. By systematically confirming target engagement with CETSA, quantifying functional enzyme inhibition, and demonstrating selective cytotoxicity through synthetic lethality, researchers can build a robust data package to validate their compound's mechanism of action and therapeutic potential. The causality-driven explanations and detailed protocols herein are designed to empower scientists to generate high-quality, reproducible data in their drug discovery efforts.

References

Application Notes & Protocols: Leveraging 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolopyridine Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] FBDD utilizes low-molecular-weight compounds (fragments) to probe the binding sites of biological targets, offering a more efficient exploration of chemical space and often yielding leads with superior drug-like properties.[3][4]

Within the vast landscape of chemical fragments, the 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid scaffold represents a "privileged" structure, particularly for targeting ATP-binding sites in kinases.[5][6] Pyrazolopyridines are bioisosteres of purines, enabling them to mimic the hinge-binding interactions of adenine in the ATP pocket of kinases.[6][7] This inherent characteristic makes this compound an exceptional starting point for an FBDD campaign against this therapeutically significant class of enzymes, which are often implicated in cancer and inflammatory diseases.[5][8]

This guide provides a comprehensive overview and detailed protocols for utilizing this compound in an FBDD workflow, from initial screening to hit validation and structural characterization.

Physicochemical Properties of the Fragment

The suitability of a compound as a fragment is governed by a set of physicochemical parameters, often referred to as the "Rule of Three." this compound aligns well with these principles, making it an ideal candidate for fragment screening libraries.

PropertyValue"Rule of Three" Guideline
Molecular Weight 163.13 g/mol [9]< 300 Da
cLogP 0.3[9]≤ 3
Hydrogen Bond Donors 2≤ 3
Hydrogen Bond Acceptors 4≤ 3
Rotatable Bonds 1≤ 3

Table 1: Physicochemical properties of this compound in the context of FBDD guidelines.

The scaffold's modest complexity and favorable aqueous solubility, conferred by the carboxylic acid and nitrogen atoms, are advantageous for the biophysical screening techniques central to FBDD.

FBDD Workflow for this compound

The following diagram illustrates a typical FBDD cascade, which will be detailed in the subsequent protocols.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural Biology cluster_3 Hit-to-Lead SPR Surface Plasmon Resonance (SPR) Orthogonal Orthogonal Biophysical Method (e.g., ITC) SPR->Orthogonal Identified Hit NMR NMR Spectroscopy NMR->Orthogonal Identified Hit Dose_Response Dose-Response & Affinity Determination Orthogonal->Dose_Response Confirmed Hit X_Ray X-ray Crystallography Dose_Response->X_Ray Characterized Hit SBDD Structure-Based Drug Design X_Ray->SBDD Co-crystal Structure Scaffold_Hopping Scaffold Hopping & Elaboration SBDD->Scaffold_Hopping Design of Analogs

Caption: A streamlined workflow for a fragment-based drug discovery campaign.

Part 1: Primary Screening Protocols

Primary screening in FBDD requires highly sensitive biophysical techniques to detect the weak binding affinities typical of fragments.[3][4] We will detail protocols for Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1.1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in mass on a sensor surface, allowing for real-time detection of binding events.[10] It is a preferred method for primary screening due to its sensitivity and relatively high throughput.[11]

Rationale: This protocol is designed to rapidly identify fragments that bind to an immobilized target protein. The low protein consumption and ability to gain kinetic information make SPR a cost-effective and informative primary screen.[11][12]

Materials:

  • SPR instrument (e.g., Biacore T200)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Target protein (e.g., a kinase of interest), >95% purity

  • This compound stock solution (e.g., 100 mM in 100% DMSO)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Immobilization reagents (EDC, NHS, ethanolamine)

Methodology:

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 20-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 5.0) to achieve a target immobilization level of 8,000-12,000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Fragment Screening:

    • Prepare a solution of this compound in running buffer at a final concentration of 200 µM. Ensure the final DMSO concentration is matched in the running buffer (typically ≤1%).

    • Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • A binding response is measured as the difference in RU between the target and reference flow cells.

    • A positive "hit" is typically defined as a response significantly above the background noise of the system.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • A steady-state binding response indicates a potential interaction. The response level can give a rough estimation of binding affinity.[11]

    • Hits should be re-tested to confirm the binding and rule out false positives.

Protocol 1.2: Hit Confirmation using NMR Spectroscopy

NMR spectroscopy is a powerful tool in FBDD, capable of reliably detecting weak binding interactions up to the millimolar range.[13][14] Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N HSQC, are particularly robust for hit validation.[15]

Rationale: This method validates hits from the primary screen by providing direct evidence of binding to the target protein in solution. By monitoring chemical shift perturbations (CSPs) in the protein's NMR spectrum upon fragment addition, we can not only confirm binding but also map the binding site.[13]

Materials:

  • High-field NMR spectrometer (≥600 MHz) with a cryoprobe

  • Isotopically labeled (¹⁵N) target protein (0.1-0.3 mM) in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.8, with 5% D₂O)

  • This compound stock solution (100 mM in d6-DMSO)

Methodology:

  • Sample Preparation:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. This spectrum serves as a fingerprint of the protein's folded state.

    • Prepare a second sample containing the same concentration of ¹⁵N-labeled protein, but with the addition of this compound (e.g., at a 5- to 10-fold molar excess). Ensure the final DMSO concentration is identical to the reference sample.

  • NMR Data Acquisition:

    • Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture under the same experimental conditions as the reference spectrum.

  • Data Analysis:

    • Overlay the two HSQC spectra (reference and protein-fragment).

    • Chemical Shift Perturbations (CSPs): Binding of the fragment will cause changes in the chemical environment of nearby amino acid residues, resulting in shifts of their corresponding peaks in the HSQC spectrum. Significant CSPs are a strong indication of a direct interaction.

    • Binding Site Mapping: If the backbone resonances of the protein have been previously assigned, the residues exhibiting the largest CSPs can be mapped onto the protein's structure to identify the binding pocket.

NMR_HSQC cluster_0 Reference HSQC cluster_1 HSQC + Fragment a1 lab_a Peak A (Unchanged) a2 b2 a2->b2 lab_b Peak B (Shifted) -> Binding Site Residue a3 a4 b1 b3 b4

Caption: Conceptual overlay of ¹H-¹⁵N HSQC spectra showing a chemical shift perturbation.

Part 2: Hit Validation and Structural Characterization

Once a hit is identified and confirmed, the next crucial steps are to quantify its binding affinity and to elucidate its binding mode through structural biology.

Protocol 2.1: Affinity Determination by Isothermal Titration Calorimetry (ITC)

Rationale: While SPR and NMR confirm binding, ITC provides a complete thermodynamic profile of the interaction (K_D, ΔH, and ΔS), offering deeper insight into the binding mechanism. It is considered a gold standard for affinity determination.

Methodology:

  • Sample Preparation: Prepare the target protein (e.g., 20-50 µM) and the fragment (e.g., 0.5-1 mM) in the same buffer batch to minimize heat of dilution effects.

  • Titration: Load the protein into the sample cell and the fragment into the injection syringe of the ITC instrument.

  • Experiment: Perform a series of small injections (e.g., 2-5 µL) of the fragment into the protein solution. The heat change upon each injection is measured.

  • Data Analysis: The resulting thermogram is integrated and fit to a suitable binding model to determine the dissociation constant (K_D). For fragments, K_D values are typically in the high micromolar to low millimolar range.

Protocol 2.2: Co-crystal Structure Determination by X-ray Crystallography

Rationale: X-ray crystallography provides a high-resolution, three-dimensional snapshot of the fragment bound to its target.[16][17] This structural information is invaluable for the subsequent hit-to-lead optimization phase, as it reveals the precise interactions (e.g., hydrogen bonds, hydrophobic contacts) that can be exploited to improve potency and selectivity.[18][19][20]

Materials:

  • Highly pure and concentrated target protein

  • This compound

  • Crystallization screens and reagents

  • Synchrotron X-ray source

Methodology:

  • Crystallization:

    • Screen for crystallization conditions of the target protein alone (apo form) to establish a robust crystal system.

    • Once reproducible crystals are obtained, co-crystallization can be attempted by adding the fragment to the protein solution before setting up crystallization trials.

    • Alternatively, apo crystals can be soaked in a solution containing a high concentration of the fragment (e.g., 1-10 mM).

  • Data Collection:

    • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected, preferably at a synchrotron source for high-resolution data.[16]

  • Structure Solution and Refinement:

    • The diffraction data are processed, and the structure is solved using molecular replacement if a model of the protein is available.

    • Electron density maps are carefully inspected for evidence of the bound fragment. Since fragments are small and may have partial occupancy, specialized data analysis may be required.[17]

    • The protein-fragment complex model is built and refined to yield a high-resolution structure.

Binding_Mode Hinge_NH Hinge Backbone NH Hinge_CO Hinge Backbone C=O Fragment 1H-Pyrazolo[4,3-c] pyridine-4-carboxylic acid Pyridine_N Pyridine N Pyrazole_NH Pyrazole NH Pyridine_N->Hinge_NH H-Bond Pyrazole_NH->Hinge_CO H-Bond Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Fragment Solvent Interaction/ Vector for Growth

Caption: Hypothetical binding mode of the fragment in a kinase active site.

Part 3: From Hit to Lead - The Path Forward

The structural data obtained from X-ray crystallography is the cornerstone of the hit-to-lead phase. The this compound fragment, now validated and structurally characterized, serves as a starting point for rational, structure-based design.

Strategies for Fragment Elaboration:

  • Fragment Growing: The co-crystal structure will reveal unoccupied pockets adjacent to the fragment. The carboxylic acid moiety, in particular, often points towards the solvent-exposed region and serves as an ideal vector for synthetic elaboration to pick up additional interactions and increase potency.

  • Scaffold Hopping: While the pyrazolopyridine core is excellent for hinge binding, medicinal chemists may explore alternative heterocyclic scaffolds to optimize properties such as metabolic stability or to circumvent intellectual property.[21][22][23] The initial binding mode provides the pharmacophoric blueprint for such a strategy.

  • Fragment Linking: If a secondary binding site is discovered through screening other fragments, the two fragments can be synthetically linked to create a larger, high-affinity molecule.

Conclusion

This compound is a high-value fragment for initiating drug discovery campaigns, especially against protein kinases. Its favorable physicochemical properties and privileged core structure make it an ideal candidate for FBDD. By employing a systematic workflow of sensitive biophysical screening, rigorous hit validation, and high-resolution structural biology, researchers can effectively leverage this fragment as a foundational building block to develop novel, potent, and selective lead compounds.

References

Application Note: Quantitative Analysis of 1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research and development due to its structural similarity to other biologically active pyrazolopyridine derivatives.[1][2] Accurate and precise quantification of this molecule is critical for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API). This application note provides detailed protocols for two robust and sensitive analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies are designed to be compliant with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[3][4][5]

Physicochemical Properties and Analytical Considerations

This compound is a polar molecule containing both a carboxylic acid and a pyrazolopyridine functional group. These features suggest good solubility in polar organic solvents and aqueous solutions, particularly at a pH above its pKa. The presence of a chromophore in the heterocyclic ring system allows for straightforward detection by UV spectrophotometry. Its polar nature can present a challenge for retention on traditional reversed-phase HPLC columns. Therefore, method development must focus on achieving adequate retention and symmetrical peak shape. For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required.

Principle

The method utilizes reversed-phase chromatography to separate the analyte from potential impurities. The stationary phase is a C18 column, and the mobile phase consists of an aqueous buffer and an organic modifier. The acidic nature of the mobile phase suppresses the ionization of the carboxylic acid group, enhancing retention on the nonpolar stationary phase. Quantification is achieved by measuring the peak area of the analyte at its maximum UV absorbance wavelength.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Standard/Sample S2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) S1->S2 S3 Sonicate to Dissolve S2->S3 S4 Filter through 0.45 µm Syringe Filter S3->S4 A1 Inject into HPLC System S4->A1 Prepared Sample A2 Separation on C18 Column A1->A2 A3 UV Detection A2->A3 D1 Integrate Peak Area A3->D1 Chromatogram D2 Construct Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: HPLC-UV analysis workflow for this compound.

Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard (>99% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, 99%

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm PTFE syringe filters

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 60% B over 10 minutes, then a 2-minute hold at 60% B, followed by a 3-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV scan (typically in the range of 254-320 nm)

4. Preparation of Standard Solutions:

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

5. Sample Preparation:

  • Accurately weigh the sample (e.g., bulk powder, formulation) and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.

  • Sonicate for 15 minutes to ensure complete dissolution.[6]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[6]

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Method 2: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is ideal for the rapid and highly sensitive quantification of this compound, particularly in complex matrices such as biological fluids (plasma, urine).

Principle

UPLC provides a rapid separation of the analyte using sub-2 µm particle size columns, leading to sharper peaks and shorter run times compared to traditional HPLC.[2][7] Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This technique offers exceptional selectivity and sensitivity.[8][9]

Experimental Workflow

UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing SP1 Spike Sample with Internal Standard (IS) SP2 Protein Precipitation (e.g., with ACN) SP1->SP2 SP3 Centrifuge SP2->SP3 SP4 Collect Supernatant SP3->SP4 A1 Inject into UPLC System SP4->A1 Prepared Sample A2 Fast Separation on UPLC Column A1->A2 A3 ESI+ Ionization A2->A3 A4 MRM Detection A3->A4 D1 Integrate Peak Areas (Analyte & IS) A4->D1 MRM Chromatograms D2 Calculate Peak Area Ratios D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: UPLC-MS/MS analysis workflow for this compound.

Detailed Protocol

1. Materials and Reagents:

  • As per Method 1, plus:

  • Stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar compound can be used.

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

2. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC column suitable for polar compounds (e.g., C18, 2.1 x 50 mm, 1.7 µm particle size).

3. UPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 2 minutes, hold at 95% B for 0.5 minutes, then re-equilibrate at 5% B for 0.5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte: To be determined by infusion. For a molecular weight of 163.14, the precursor would be m/z 164.1 -> fragment ion.

    • Internal Standard: To be determined by infusion.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Collision Energy: Optimize for each MRM transition.

5. Preparation of Standard and QC Samples:

  • Prepare stock solutions of the analyte and internal standard in an appropriate solvent (e.g., methanol).

  • Prepare calibration standards and quality control (QC) samples by spiking the appropriate matrix (e.g., blank plasma) with known amounts of the analyte.

6. Sample Preparation (for Plasma):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

7. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration, using a weighted (1/x²) linear regression.

  • Quantify the analyte in unknown samples and QCs from the calibration curve.

Method Validation

Both methods should be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[3][10][11] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing samples with known concentrations (QCs) and expressing the results as a percentage of recovery.

  • Precision: The degree of scatter between a series of measurements. This should be assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Example Acceptance Criteria and Data Presentation
Validation Parameter Acceptance Criteria Example Result (HPLC-UV) Example Result (UPLC-MS/MS)
Linearity (r²) ≥ 0.9950.99920.9998
Range -1 - 100 µg/mL0.5 - 500 ng/mL
Accuracy (% Recovery) 80-120% (90-110% for API)98.5 - 101.2%95.7 - 104.3%
Precision (%RSD) ≤ 15% (≤ 2% for API)Intra-day: 1.2%, Inter-day: 1.8%Intra-day: < 5%, Inter-day: < 7%
LOQ Signal-to-Noise ≥ 101 µg/mL0.5 ng/mL
Specificity No interference at the retention time of the analytePassPass

Conclusion

This application note details two comprehensive and robust methods for the quantification of this compound. The HPLC-UV method is suitable for routine analysis of bulk material and simple formulations, while the UPLC-MS/MS method provides high sensitivity and selectivity for bioanalytical applications. Both methods, when properly validated according to ICH guidelines, will yield reliable and accurate data to support pharmaceutical development and quality control activities.

References

"1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid" derivatization for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

Topic: 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid Derivatization for Structure-Activity Relationship Studies

For: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a purine isostere that can interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated significant potential as anticancer agents, inhibitors of protein-protein interactions, and antileishmanial compounds.[1][3][4] This guide provides a comprehensive framework for the systematic derivatization of the this compound core. We will detail robust synthetic protocols for modification at key chemical handles and outline a logical workflow for conducting structure-activity relationship (SAR) studies to optimize for potency, selectivity, and drug-like properties.

The Strategic Value of the 1H-Pyrazolo[4,3-c]pyridine Core

The pyrazolopyridine nucleus is structurally analogous to natural purines, allowing it to act as an antagonist in various biological processes.[1] This mimicry is a cornerstone of its broad bioactivity. The this compound isomer, in particular, offers three primary, orthogonal vectors for chemical modification. A thoughtful exploration of the chemical space around these vectors is critical for developing novel therapeutics.

Key Derivatization Points:

  • C4-Carboxylic Acid: This functional group is an ideal anchor for introducing a diverse range of substituents via amide or ester linkages. The resulting carboxamides can form crucial hydrogen bond interactions with target proteins and allow for probing deep into binding pockets.

  • N1-Position (Pyrazole Ring): This nitrogen is often solvent-exposed in protein-ligand complexes.[3] Modification at this position can significantly influence compound solubility, cell permeability, and metabolic stability, while also allowing for fine-tuning of interactions with the target.

  • N5-Position (Pyridine Ring): While less commonly modified, alkylation or arylation at this position can alter the electronics of the heterocyclic system and introduce new interaction points.

Below is a diagram illustrating the primary points for chemical diversification on the core scaffold.

G cluster_0 This compound Core cluster_1 Key Derivatization Vectors core core R1 N1-Position (Solubility, PK/PD) core->R1  Vector 1 R2 C4-Amide/Ester (Potency, H-Bonding) core->R2  Vector 2 R3 Pyridine Ring (Electronics, Selectivity) core->R3  Vector 3

Caption: Key vectors for chemical derivatization.

Synthetic Protocols for Derivatization

The following protocols are foundational for building a library of analogs. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Purity and identity of all synthesized compounds must be confirmed by analytical techniques such as LC-MS, ¹H NMR, and ¹³C NMR.[5][6]

Protocol 1: C4-Carboxamide Synthesis via Amide Coupling

Amide bond formation is one of the most robust and versatile reactions in medicinal chemistry. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Objective: To couple a diverse library of primary and secondary amines to the C4-carboxylic acid.

Materials:

ReagentPurposeSupplier Example
This compoundStarting MaterialCommercially available
Amine (R¹R²NH)Diversification ElementVarious
HATUCoupling ReagentSigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic BaseAcros Organics
Anhydrous N,N-Dimethylformamide (DMF)Reaction SolventFisher Scientific

Procedure:

  • Preparation: To a clean, dry vial, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (2.5 eq). The base is typically added last to initiate the reaction.

  • Reaction: Cap the vial and stir the mixture at room temperature for 4-16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and saturated aqueous NaCl (brine) (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Causality: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this activated intermediate, and the non-nucleophilic base, DIPEA, scavenges the resulting protons to drive the reaction to completion. This method is preferred for its high yields, low rates of epimerization, and compatibility with a wide range of functional groups.

Protocol 2: N1-Alkylation of the Pyrazole Ring

Modification at the N1 position is crucial for modulating physicochemical properties. This protocol describes a standard N-alkylation using an alkyl halide and a suitable base.

Objective: To introduce alkyl or substituted alkyl groups at the N1 position of the pyrazole ring.

Materials:

ReagentPurposeSupplier Example
1H-Pyrazolo[4,3-c]pyridine-4-carboxylate esterStarting MaterialSee Note below
Alkyl Halide (R-X, where X = Br, I)Alkylating AgentTCI America
Sodium Hydride (NaH, 60% dispersion in oil)Strong BaseSigma-Aldrich
Anhydrous Tetrahydrofuran (THF) or DMFReaction SolventFisher Scientific

Note on Starting Material: It is highly recommended to use the ester form (e.g., methyl or ethyl ester) of the starting material to avoid complications with the acidic proton of the carboxylic acid. The acid can be regenerated by saponification after the N-alkylation is complete.

Procedure:

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the pyrazolopyridine ester (1.0 eq) and dissolve it in anhydrous THF or DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This ensures complete deprotonation.

  • Alkylation: Cool the solution back down to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive halides.

  • Work-up:

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of water or saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • (Optional) Saponification: The resulting N1-alkylated ester can be hydrolyzed to the carboxylic acid by treatment with LiOH or NaOH in a THF/water mixture.

Causality & Trustworthiness: The use of a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the pyrazole N-H, generating a nucleophilic anion. This anion then displaces the halide in an Sₙ2 reaction. Performing the reaction under an inert atmosphere is critical to prevent quenching of the base and anion by atmospheric moisture. The regioselectivity of alkylation (N1 vs. N2) can be an issue; however, for many pyrazolopyridine systems, the N1-alkylated product is thermodynamically favored.[3] It is crucial to characterize the final product thoroughly to confirm the position of substitution.

Designing and Interpreting the SAR Study

A successful SAR campaign is an iterative process of design, synthesis, testing, and analysis. The goal is to build a clear picture of how structural changes affect biological activity and other key properties.

SAR Workflow

The following workflow provides a systematic approach to exploring the SAR of the 1H-pyrazolo[4,3-c]pyridine scaffold.

SAR_Workflow A Design Analogs (Vary R¹, R², etc.) B Synthesize Library (Protocols 1 & 2) A->B Feasibility C Biological Screening (e.g., IC50 Assay) B->C Purity >95% E Analyze Data (Generate SAR Table) C->E D ADME Profiling (Solubility, Stability) D->E F Identify Key Interactions & Develop Hypothesis E->F Identify Trends F->A Design Next Generation G Lead Optimization F->G Promising Lead?

Caption: Iterative cycle for a structure-activity relationship study.

Data Presentation and Analysis

All data should be consolidated into a clear SAR table. This allows for easy comparison and the identification of trends.

Example SAR Table for C4-Amide Derivatives:

CmpdR¹ Group (Amide)Target IC₅₀ (nM)Selectivity (vs. Target X)cLogPMetabolic Stability (t½, min)
1a -NH-CH₃5205-fold1.845
1b -NH-Cyclopropyl15012-fold2.462
1c -NH-Phenyl8525-fold3.128
1d -NH-(4-F-Phenyl)3030-fold3.335
1e -NH-CH₂-Phenyl2108-fold3.415

Interpreting the Data:

  • From 1a to 1c: Replacing a small alkyl group with an aromatic ring significantly increases potency, suggesting a hydrophobic pocket that accommodates the phenyl group.

  • From 1c to 1d: Adding a fluorine atom to the phenyl ring (a common bioisosteric replacement) further improves potency. This could be due to favorable electronic interactions or by blocking a site of metabolism.

  • From 1c to 1e: Inserting a methylene spacer between the amide and the phenyl ring (benzylamine vs. aniline) reduces activity. This indicates that the direct connection and planarity of the phenylamide moiety are likely important for optimal binding.

  • Metabolic Stability: The initial phenyl derivative (1c) shows lower stability. The fluorinated analog (1d) improves this slightly, but the benzyl derivative (1e) is significantly less stable, suggesting the benzylic position is a metabolic soft spot.

These initial observations form the basis for the next round of design. For instance, one might next synthesize analogs with different substitutions on the phenyl ring or explore other aromatic heterocycles to further probe the hydrophobic pocket and improve metabolic stability.[7][8]

Conclusion

The this compound scaffold is a versatile starting point for the discovery of novel chemical probes and therapeutic agents. By systematically applying the synthetic protocols and the iterative SAR workflow described in this guide, research teams can efficiently navigate the chemical space around this core, leading to the identification of optimized compounds with superior biological activity and drug-like properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the reliable production of this important heterocyclic scaffold. We will delve into the causality behind experimental choices, providing actionable troubleshooting steps and optimized protocols grounded in established chemical principles.

Section 1: Overview of Synthetic Strategies

The synthesis of the pyrazolo[4,3-c]pyridine core is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. While numerous methods exist for various pyrazolopyridine isomers, the synthesis of the this compound typically involves two key transformations: the formation of the bicyclic core and the subsequent hydrolysis of a precursor, often an ester, to the desired carboxylic acid.

The most prevalent strategies begin with appropriately substituted pyridine precursors. A common and effective approach involves the construction of the pyrazole ring onto a pyridine scaffold.[1] This often proceeds through a condensation reaction followed by cyclization. The carboxylic acid moiety is typically introduced as a more stable ester group (e.g., methyl or ethyl ester) which is hydrolyzed in the final step.

Synthesis_Overview cluster_route1 Route 1: Dienamine Condensation cluster_final_step Final Conversion Start1 Dimethyl Acetonedicarboxylate + Dienamine Formation Inter1 Dienamine Intermediate Start1->Inter1 Two Steps [16] Condensation Condensation with Amine/Hydrazine Precursor Inter1->Condensation Reflux in MeOH [16] Ester Methyl 3-oxo-3,5-dihydro-2H-pyrazolo [4,3-c]pyridine-7-carboxylate Condensation->Ester Hydrolysis Ester Hydrolysis Ester->Hydrolysis Base or Acid Mediated Final_Acid Target Product: This compound Hydrolysis->Final_Acid caption General synthetic approach to the target molecule.

Diagram 1. A generalized synthetic workflow for 1H-Pyrazolo[4,3-c]pyridine derivatives.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Question 1: My cyclization reaction to form the pyrazolopyridine core has a very low yield. What are the likely causes and how can I fix it?

Answer: Low yield in the cyclization step is a frequent challenge and can be attributed to several factors.

  • Potential Cause 1: Incomplete Reaction. The condensation and cyclization may be slow or reversible.

    • Solution: Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC) or LC-MS. If starting material persists, consider increasing the reaction time or temperature. For instance, some pyrazolopyridine syntheses require refluxing for several hours to go to completion.[2] A change in solvent to a higher-boiling one like DMF can also be beneficial, particularly in SNAr-type reactions leading to the pyridine core.[3]

  • Potential Cause 2: Side Product Formation. The formation of regioisomers or alternative reaction pathways can significantly consume starting materials. Regioselectivity is a well-known issue in pyrazole synthesis when using unsymmetrical starting materials.[4][5]

    • Solution: The choice of base and solvent is critical for directing the reaction pathway. For base-catalyzed cyclizations, switching from a strong, non-nucleophilic base (e.g., K₂CO₃) to a milder, nucleophilic base like pyrrolidine or DABCO can sometimes favor the desired cyclization over side reactions.[6] Carefully controlling the temperature is also crucial, as higher temperatures can sometimes lead to undesired byproducts.

  • Potential Cause 3: Purity of Starting Materials. Impurities in the starting dienamine or the amine/hydrazine precursor can inhibit the reaction or lead to a complex mixture of products.

    • Solution: Ensure all starting materials are of high purity. Recrystallize or chromatograph the precursors if necessary. The stability of intermediates is also key; some aminopyrazoles or hydrazines can be unstable and should be used freshly prepared or stored under an inert atmosphere.[3]

Question 2: I am struggling with the final ester hydrolysis step. Either the reaction is incomplete or I see significant decomposition. What should I do?

Answer: The hydrolysis of an ester on an electron-deficient heterocyclic ring like pyrazolopyridine requires carefully chosen conditions to avoid common pitfalls.

  • Potential Cause 1: Harsh Reaction Conditions. Standard strong acid (e.g., refluxing HCl) or strong base (e.g., refluxing NaOH) conditions can lead to decomposition of the sensitive heterocyclic core.

    • Solution: Employ milder hydrolysis conditions. For base-mediated hydrolysis, using a stoichiometric amount of LiOH in a mixed solvent system like Dioxane/H₂O or MeOH/H₂O at room temperature for an extended period (10-15 hours) is often effective.[7][8] This minimizes the concentration of hydroxide ions and reduces the risk of degradation.

  • Potential Cause 2: Difficult Workup and Isolation. The product, being a zwitterionic carboxylic acid, can be highly soluble in water, making extraction difficult. Additionally, precipitating the product at its isoelectric point can be tricky.

    • Solution: After hydrolysis, instead of a standard acidic workup and extraction, carefully neutralize the reaction mixture. One effective method is to add exactly one equivalent of an acid like trifluoroacetic acid to neutralize the base (e.g., LiOH) without protonating the pyridine nitrogen, which would form a salt.[8] The product can then often be extracted into an organic solvent like chloroform. Alternatively, after neutralization with a common acid like HCl, you can try to "salt out" the product from the aqueous layer by adding a saturated salt solution (e.g., NaCl) before extraction.[8]

Parameter Harsh Conditions (Low Yield Risk) Optimized Conditions (Recommended) Reference
Base 6M NaOH / KOH1-3 equivalents LiOH·H₂O[7][8]
Solvent Water or neat alcoholDioxane/H₂O, MeOH/H₂O (3:1)[7]
Temperature Reflux (80-100 °C)Room Temperature (20-25 °C)[7]
Time 1-4 hours10-24 hours[7]
Workup Strong acid quenchCareful neutralization to isoelectric point[9]
Table 1. Comparison of Hydrolysis Conditions.

Question 3: My final product is difficult to purify. What purification strategies are most effective?

Answer: Purification is often challenging due to the product's polarity and potential for zwitterion formation.

  • Strategy 1: Recrystallization. If the crude product is relatively clean, recrystallization is the preferred method. A polar solvent system is usually required. Experiment with solvent mixtures like ethanol/water, methanol/ethyl acetate, or DMF/water.

  • Strategy 2: Silica Gel Chromatography. Standard silica gel chromatography can be effective, but the polar nature of the carboxylic acid can cause streaking and poor separation.

    • Optimization: Add a small amount of acetic acid or formic acid (0.5-1%) to the mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexane). This protonates the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.

  • Strategy 3: Reverse-Phase Chromatography. For highly polar compounds that are difficult to purify on normal-phase silica, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a TFA or formic acid modifier is an excellent alternative.

Troubleshooting_Workflow cluster_c Cyclization Issues cluster_h Hydrolysis Issues cluster_p Purification Issues Problem Low Yield or Impure Product Check_Step Which step is problematic? Problem->Check_Step Cyclization Cyclization Step Check_Step->Cyclization Cyclization Hydrolysis Hydrolysis Step Check_Step->Hydrolysis Hydrolysis Purification Purification Step Check_Step->Purification Purification C_Cause1 Incomplete Reaction? -> Increase Time/Temp [6] Cyclization->C_Cause1 C_Cause2 Side Products? -> Modify Base/Solvent [14] Cyclization->C_Cause2 C_Cause3 Impure Reagents? -> Purify Starting Materials Cyclization->C_Cause3 H_Cause1 Decomposition? -> Use Milder Conditions (LiOH) [7] Hydrolysis->H_Cause1 H_Cause2 Poor Isolation? -> Optimize Workup/Neutralization [20] Hydrolysis->H_Cause2 P_Strategy1 Streaking on Silica? -> Add Acid to Mobile Phase Purification->P_Strategy1 P_Strategy2 Still difficult? -> Try Reverse-Phase HPLC Purification->P_Strategy2

Diagram 2. A troubleshooting workflow for key synthesis stages.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best synthetic route to start with for the highest chance of success? The condensation of a dienamine intermediate with an appropriate amine containing a sulfonamide fragment, followed by hydrolysis, is a robust and published method for accessing the pyrazolo[4,3-c]pyridine core.[1] This route generally provides good yields for the cyclization step. The final hydrolysis remains the most critical step to optimize.

  • FAQ 2: How critical is the atmosphere for these reactions? While many steps can be performed on the benchtop, reactions involving potentially unstable intermediates like hydrazines or those using sensitive reagents like LiAlH₄ (if reducing an ester to an alcohol) should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and side reactions.[10]

  • FAQ 3: Can I synthesize the carboxylic acid directly without going through an ester intermediate? Direct synthesis is generally avoided because the free carboxylic acid group can interfere with the cyclization reaction conditions. It can act as a nucleophile or be deprotonated by bases, leading to undesired side reactions. Protecting it as an ester renders it inert to many of the conditions required for ring formation, making the overall synthesis more reliable and higher yielding.

Section 4: Optimized Protocol - Ester Hydrolysis

This protocol details a mild and effective method for hydrolyzing a methyl or ethyl ester precursor to the final carboxylic acid product.

Materials:

  • Ester precursor (e.g., Methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate) (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Methanol (MeOH) and Water (H₂O) in a 3:1 ratio

  • 1N Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the ester precursor (1.0 equiv) in a 3:1 mixture of MeOH:H₂O.[7]

  • Add LiOH·H₂O (3.0 equiv) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 10-15 hours.[7]

  • Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Once complete, carefully cool the reaction mixture in an ice bath.

  • Slowly add 1N HCl dropwise to adjust the pH to the isoelectric point of the acid (typically pH 3-4). A precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Filter the solid product through a Büchner funnel and wash with cold water, followed by a small amount of cold ethyl acetate or ether to remove any organic-soluble impurities.

  • Dry the solid product under vacuum to yield the final this compound.

  • If precipitation is not effective, neutralize to ~pH 7, concentrate under reduced pressure to remove the methanol, and extract the aqueous layer multiple times with DCM or CHCl₃. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to obtain the crude product for further purification.

References

Technical Support Center: Purification of 1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the purification of 1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid (CAS No. 932702-11-9).[1][2] The unique physicochemical properties of this heterocyclic compound, namely its amphoteric nature and high polarity, often present significant hurdles in achieving high purity. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to address these issues effectively.

Section 1: Troubleshooting Common Purification Issues

This section is structured in a question-and-answer format to directly address the most frequent and critical challenges observed in the field.

Q1: My crude product is an intractable solid with very low solubility in common organic solvents like ethyl acetate, dichloromethane, and even methanol. How can I select a suitable recrystallization system?

A1: This is the most common challenge and stems from the molecule's high crystal lattice energy and zwitterionic character. The planar heterocyclic core combined with the carboxylic acid and basic nitrogen atoms promotes strong intermolecular hydrogen bonding, leading to poor solubility in non-polar and moderately polar solvents.

Causality & Solution: Your strategy should focus on disrupting this hydrogen bonding network.

  • Utilize Highly Polar, Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent starting points. They are strong hydrogen bond acceptors and can effectively solvate the molecule at elevated temperatures. The purification can then be achieved by controlled cooling or, more effectively, by adding an anti-solvent (e.g., water, isopropanol, or acetonitrile) to induce crystallization.

  • Leverage pH Adjustment: The compound's solubility is highly pH-dependent.

    • Acidic Dissolution: Dissolve the crude material in a dilute aqueous acid (e.g., 1M HCl). This protonates the pyridine and pyrazole nitrogens, forming a soluble salt. From here, you can often precipitate the purified free acid by slowly neutralizing the solution with a base (e.g., NaOH or NH₄OH) to its isoelectric point.

    • Basic Dissolution: Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH or NaHCO₃). This deprotonates the carboxylic acid, forming a highly water-soluble carboxylate salt. Filter off any insoluble non-acidic impurities, and then re-precipitate the purified product by slowly adding acid (e.g., 1M HCl). This is often the more effective method.

  • Mixed Solvent Systems: For compounds that are slightly soluble in one solvent (e.g., hot ethanol) but insoluble in another (e.g., water), a mixed system can be ideal. A protocol using an ethanol/water mixture is detailed in Section 2.[3]

Q2: I'm observing significant streaking and low recovery when using normal-phase silica gel chromatography. What is causing this, and how can I improve the separation?

A2: This is a classic problem when purifying basic nitrogen-containing heterocycles on standard silica gel.[4] The issue is twofold:

  • Strong Ionic Interactions: The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind to the basic nitrogen atoms of your pyrazolopyridine core.

  • High Polarity: The compound's high polarity requires a very polar mobile phase (e.g., high percentages of methanol in DCM). Such strong eluents can lead to poor selectivity, causing impurities to co-elute with your product.

Causality & Solution: You must suppress the undesirable ionic interactions or choose an alternative stationary phase.

  • Mobile Phase Modification:

    • Add a Basic Modifier: Including a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%) in your eluent will neutralize the acidic silanol sites, preventing your compound from binding irreversibly and significantly improving peak shape.[4]

    • Add an Acidic Modifier: Alternatively, adding an acid like acetic acid or formic acid (0.1-1%) can protonate your compound. While this may seem counterintuitive, the protonated species can sometimes exhibit more predictable chromatographic behavior.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a better choice than silica for purifying basic compounds as it lacks the highly acidic surface.[4]

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option that provides a basic surface, repelling basic analytes and leading to excellent peak shapes.[5]

  • Switch Chromatographic Mode: For highly polar compounds, normal-phase is often not the best choice. Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as discussed in the next question.[6]

Q3: My product elutes in the solvent front during reverse-phase HPLC, providing no separation from polar impurities. How can I achieve better retention?

A3: This indicates your compound is too polar for the non-polar stationary phase (like C18) under standard conditions and has a much higher affinity for the polar mobile phase.[5][7]

Causality & Solution: You need to increase the interaction between your analyte and the stationary phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred technique for this class of molecules. HILIC uses a polar stationary phase (like bare silica, diol, or amide phases) with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. Water acts as the strong, eluting solvent. This "aqueous normal-phase" mode provides excellent retention and separation for very polar and water-soluble compounds.[5]

  • Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. This reagent has a charged head that pairs with your protonated molecule and a hydrophobic tail that interacts strongly with the C18 stationary phase, dramatically increasing retention.

  • Use a Polar-Embedded or Polar-Endcapped RP Column: Modern reverse-phase columns are available with stationary phases that are modified to better retain polar compounds. Look for columns specifically designed for polar analyte retention.[7]

Q4: After purification, my NMR shows persistent impurities. What are they likely to be, and how can I remove them?

A4: Impurities are typically related to the synthetic route. Common syntheses for pyrazolopyridine cores often involve cyclization reactions.[8][9]

Causality & Solution: Potential impurities include:

  • Regioisomers: If the cyclization step is not perfectly regioselective, you may have isomers (e.g., 1H-Pyrazolo[3,4-b]pyridine derivatives).[8] These can be exceptionally difficult to separate due to their similar physicochemical properties. High-resolution preparative HPLC (either HILIC or reverse-phase with an appropriate column) is often the only solution.

  • Unreacted Starting Materials: Precursors used in the synthesis may persist. An acid/base workup (Protocol 1) is highly effective at removing neutral or differently charged starting materials.

  • Hydrolyzed Intermediates: If your synthesis involves an ester intermediate that is then hydrolyzed to the carboxylic acid, incomplete hydrolysis will leave the ester as an impurity.[10] A purification step involving basic extraction (dissolving in NaOH) will leave the neutral ester behind in an organic wash.

Section 2: Step-by-Step Purification Protocols

These protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: pH-Mediated Aqueous Purification (Acid/Base Extraction)

This robust method leverages the compound's amphoteric nature to remove neutral, non-acidic, and non-basic impurities.

Materials:

  • Crude this compound

  • 1M Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate (or other water-immiscible organic solvent)

  • Deionized Water

  • Separatory funnel, beakers, filtration apparatus

Procedure:

  • Dissolution: In a beaker, suspend the crude solid in a minimal amount of deionized water.

  • Basification: Slowly add 1M NaOH dropwise while stirring until the solid completely dissolves and the solution pH is >10. This forms the soluble sodium carboxylate salt.

  • Extraction of Impurities: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of ethyl acetate, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer into a clean beaker. Discard the upper organic layer, which contains neutral impurities. Repeat this wash step one more time for higher purity.

  • Precipitation: Cool the aqueous solution in an ice bath. While stirring vigorously, slowly add 1M HCl dropwise. The product will begin to precipitate as the solution approaches its isoelectric point. Continue adding acid until the pH is ~3-4 and no further precipitation is observed.

  • Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete crystallization. Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual salts, followed by a wash with a small amount of cold ethanol or acetone to aid in drying.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Scientist's Note: This method is highly effective for removing common organic impurities but will not separate isomeric impurities. Purity should be checked by HPLC and ¹H NMR.

Workflow Diagram: pH-Mediated Purification

G cluster_dissolution Step 1: Dissolution & Basification cluster_extraction Step 2: Extraction cluster_precipitation Step 3: Precipitation & Isolation A Crude Product B Suspend in H₂O, add 1M NaOH (pH > 10) A->B C Soluble Sodium Salt in Aqueous Solution B->C D Wash with Ethyl Acetate C->D E Aqueous Layer (Purified Salt) D->E F Organic Layer (Neutral Impurities) -> Discard D->F G Cool aqueous layer, add 1M HCl (pH 3-4) E->G H Precipitated Pure Product G->H I Filter, Wash (H₂O, EtOH), Dry H->I J Final Pure Product I->J

Caption: Workflow for acid/base purification.

Protocol 2: Optimized Recrystallization

This protocol provides a general framework for recrystallization from a mixed solvent system.

Solvent System Selection: The ideal system will fully dissolve the compound when hot but result in very low solubility when cold.

Solvent SystemRationale
Ethanol / Water Good for moderately polar compounds. Dissolve in minimal hot ethanol, add hot water dropwise until turbidity appears, then clarify with a drop of ethanol and cool.[3]
DMF / Water For very poorly soluble compounds. Dissolve in minimal hot DMF, then add water as the anti-solvent and cool slowly.
Acetic Acid / Water Acetic acid can protonate and solvate the molecule. Dissolve in hot glacial acetic acid, add water to precipitate, then cool.

Procedure (Example using Ethanol/Water):

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid dissolves completely.

  • While hot, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add 1-2 drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a cold 1:1 ethanol/water mixture, and then with a small amount of cold diethyl ether.

  • Dry the crystals under high vacuum.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of?

A1: The key properties influencing its purification are summarized below.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₇H₅N₃O₂---
Molecular Weight 163.13 g/mol [1][]
Appearance Typically a white to off-white solidColor may indicate impurities.
pKa (Predicted) Acidic pKa (COOH) ~2-4; Basic pKa (N) ~5-6Amphoteric/zwitterionic nature. Solubility is lowest at the isoelectric point and highest at low or high pH.
Solubility Poor in most standard organic solvents. Soluble in aqueous acid/base and polar aprotic solvents (DMSO, DMF).Dictates the choice of purification method (recrystallization vs. pH-mediated).
Polarity HighPresents challenges for normal-phase chromatography and requires specialized methods like HILIC or reverse-phase with modifiers.[5][12]

Q2: What analytical techniques are best for assessing the purity of the final product?

A2: A combination of methods is essential for a complete purity assessment.

  • ¹H NMR Spectroscopy: Provides structural confirmation and detects proton-containing impurities. Integration can give a semi-quantitative purity assessment if impurities are known.

  • Reverse-Phase HPLC-UV/MS: This is the gold standard for purity assessment. An HPLC method using a C18 column with a water/acetonitrile gradient containing an acidic modifier (0.1% formic acid or TFA) will provide a high-resolution separation and allow for purity calculation by peak area percentage. Mass spectrometry (MS) confirms the mass of the main peak and helps identify impurities.

  • LC-MS: Confirms the molecular weight of the product and helps identify impurities.[10]

  • Elemental Analysis (CHN): Provides the percentage of Carbon, Hydrogen, and Nitrogen. A result within ±0.4% of the theoretical value is considered strong evidence of high purity.

Diagram: Purification Method Selection

G Start Crude Product Analysis (TLC/LCMS) Impurity_Profile What is the impurity profile? Start->Impurity_Profile Neutral Neutral Impurity_Profile->Neutral Mainly Neutral / Non-polar Impurities Isomeric Isomeric Impurity_Profile->Isomeric Isomeric / Similarly Polar Impurities Baseline Baseline Impurity_Profile->Baseline Baseline / Highly Polar Impurities AcidBase AcidBase Neutral->AcidBase Acid/Base Purification (Protocol 1) HPLC HPLC Isomeric->HPLC Preparative HPLC (HILIC Recommended) Recryst Recryst Baseline->Recryst Recrystallization (Protocol 2) Final_QC Final Purity Check (NMR, HPLC) AcidBase->Final_QC Purity > 98% HPLC->Final_QC Purity > 99% Recryst->Final_QC Purity > 95%

Caption: Decision tree for selecting a purification method.

Q3: What are the primary safety precautions for handling this compound?

A3: While specific toxicological data is limited, compounds of this class should be handled with care in a laboratory setting.

  • Hazard Statements: It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][13]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[14] Avoid dust formation during transfer.[15]

  • First Aid: In case of contact, wash skin with soap and water.[15] In case of eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move to fresh air.[16] If swallowed, rinse mouth and seek medical attention.

Section 4: References

  • ChemBK. pyridine-4-carboxylic acid. --INVALID-LINK--
  • Cymit Química S.L. (2023). 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid Safety Data Sheet.
  • Structure Determination of Organic Compounds. Chromatographic Purification. --INVALID-LINK--
  • Capot Chemical. (2025). MSDS of 1H-Pyrazolo[3,4-B]pyridin-4-ol. --INVALID-LINK--
  • Fisher Scientific. (2011). 1-Methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet. --INVALID-LINK--
  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation. --INVALID-LINK--
  • National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. --INVALID-LINK--
  • Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. --INVALID-LINK--
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. --INVALID-LINK--
  • PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. --INVALID-LINK--
  • Sigma-Aldrich. (2024). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Safety Data Sheet. --INVALID-LINK--
  • Reddit. (2023). Purification of strong polar and basic compounds. --INVALID-LINK--
  • ResearchGate. Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. --INVALID-LINK--
  • ChemicalBook. (2025). 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid - Safety Data Sheet. --INVALID-LINK--
  • National Center for Biotechnology Information. 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid. --INVALID-LINK--
  • National Center for Biotechnology Information. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. --INVALID-LINK--
  • Mol-Instincts. What is the synthesis method of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylicacid(9CI)?. --INVALID-LINK--
  • ResearchGate. (2018). For highly polar compound, how to do the purification?. --INVALID-LINK--
  • BOC Sciences. CAS 932702-11-9 1H-Pyrazolo[4,3-c]pyridine-3-carboxylicacid. --INVALID-LINK--
  • Guidechem. 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, Methyl ester. --INVALID-LINK--
  • BLDpharm. 932702-11-9|1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid. --INVALID-LINK--
  • Benchchem. (2025). Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid. --INVALID-LINK--
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. --INVALID-LINK--
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles. --INVALID-LINK--

References

Technical Support Center: Navigating Solubility Challenges of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid. This guide provides in-depth technical advice and troubleshooting protocols to address the solubility hurdles often encountered with this compound in biological assays. Our objective is to empower you with scientifically sound strategies to ensure the accuracy and reproducibility of your experimental results.

Part 1: Understanding the Solubility Profile of this compound

Q1: Why does this compound exhibit poor solubility in aqueous buffers?

A1: The limited aqueous solubility of this compound stems from its molecular structure. This compound is an amphoteric molecule, meaning it possesses both a weakly acidic functional group (the carboxylic acid) and a weakly basic functional group (the pyridine nitrogen).[1][2]

At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. In this zwitterionic state, the compound is least soluble in aqueous media due to strong intermolecular interactions and a reduced capacity to form hydrogen bonds with water. The solubility of such amphoteric compounds typically follows a "U-shaped" curve as a function of pH, with minimum solubility around the pI and increased solubility in both acidic and basic conditions.[2][3]

Q2: What are the predicted physicochemical properties of this compound?

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~163.13 g/mol [4]Moderate, not a primary driver of insolubility.
pKa (acidic) Estimated ~3-5The carboxylic acid group will be deprotonated (negatively charged) at pH values above this range, increasing solubility.
pKa (basic) Estimated ~2-4The pyridine nitrogen will be protonated (positively charged) at pH values below this range, increasing solubility.
LogP Low to moderateIndicates a degree of lipophilicity which can contribute to poor aqueous solubility.

Note on pKa Values: The provided pKa values are estimations based on the general chemical environment of the functional groups. For precise formulation development, it is highly recommended to experimentally determine the pKa values of your specific batch of this compound.

Part 2: Step-by-Step Troubleshooting Guide to Overcome Solubility Issues

Step 1: The Foundational Experiment - Determining the pH-Solubility Profile

Before attempting more complex formulation strategies, it is crucial to understand how pH affects the solubility of your compound. This will provide the most direct and often simplest path to achieving your desired concentration.

Protocol for Determining pH-Solubility Profile:

  • Prepare a series of buffers: Create a set of buffers covering a wide pH range (e.g., from pH 2 to 10).

  • Create saturated solutions: Add an excess amount of this compound to each buffer in separate vials.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from supernatant: Centrifuge the vials at high speed to pellet the undissolved compound.

  • Quantify dissolved compound: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the data: Plot solubility (on the y-axis) against pH (on the x-axis) to visualize the pH-solubility profile.

ph_solubility_workflow A Prepare Buffers (pH 2-10) B Add Excess Compound & Equilibrate (24-48h) A->B C Centrifuge to Separate Solid B->C D Quantify Supernatant (HPLC-UV) C->D E Plot Solubility vs. pH D->E

Caption: Experimental workflow for determining the pH-solubility profile.

Once you have this profile, you can select a buffer pH for your biological assay that maximizes the solubility of the compound, provided it is compatible with your experimental system.

Step 2: When pH Adjustment is Not an Option - Utilizing Co-solvents

If your assay is sensitive to pH changes, the use of organic co-solvents is a common strategy. Dimethyl sulfoxide (DMSO) is the most widely used co-solvent in biological research.

Protocol for Preparing a DMSO Stock Solution and Working Dilutions:

  • Prepare a High-Concentration Primary Stock:

    • Weigh out a precise amount of this compound.

    • Dissolve it in 100% anhydrous DMSO to a high concentration (e.g., 10-50 mM).

    • Ensure complete dissolution, using gentle warming (37°C) or sonication if necessary.

  • Storage:

    • Aliquot the primary stock into single-use vials to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C in desiccated conditions.

  • Preparing Working Solutions:

    • Crucial Step: Perform serial dilutions of your compound in 100% DMSO first to get to an intermediate concentration.

    • Then, make the final dilution into your pre-warmed aqueous assay buffer. This "solvent-last" approach helps to prevent the compound from precipitating out of solution.

    • The final concentration of DMSO in your assay should be kept as low as possible (ideally ≤0.5%) and be consistent across all wells, including vehicle controls.

Recommended Final DMSO Concentrations in Assays:

Assay TypeRecommended Final DMSO Concentration
General Cell-Based Assays≤ 0.5%
Primary Cell Cultures≤ 0.1%
High-Throughput Screening (HTS)0.1% - 1% (assay dependent)
Step 3: For Persistent Solubility Issues - Cyclodextrin Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming a water-soluble inclusion complex.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Enhanced solubility and complexation efficiency.

Protocol for Solubility Enhancement with Cyclodextrins:

  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 0-50 mM).

  • Phase-Solubility Study:

    • Add an excess of this compound to each cyclodextrin solution.

    • Equilibrate for 24-48 hours with agitation.

    • Separate the undissolved solid and quantify the concentration of the dissolved compound in the supernatant.

    • Plot the compound's solubility against the cyclodextrin concentration. A linear relationship indicates the formation of a soluble complex.

  • Formulation Preparation: Based on the phase-solubility data, prepare a stock solution of the compound in an appropriate concentration of cyclodextrin in your assay buffer.

cyclodextrin_workflow A Prepare Cyclodextrin Solutions B Add Excess Compound & Equilibrate A->B C Analyze Supernatant for Dissolved Compound B->C D Determine Optimal Cyclodextrin Concentration C->D

References

"1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid" reaction side products and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and analysis of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format, grounded in established chemical principles and analytical data.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 1H-pyrazolo[4,3-c]pyridine scaffold?

The synthesis of the 1H-pyrazolo[4,3-c]pyridine core typically involves the construction of the pyrazole ring onto a pre-existing pyridine framework. A notable and efficient method is the cyclization of 3-acylpyridine N-oxide tosylhydrazones.[1] This approach is advantageous as it proceeds under mild, room temperature conditions and circumvents the need for harsh reagents often required to introduce a leaving group at the 2-position of the pyridine ring.[1]

The general strategy involves the treatment of a 3-acylpyridine N-oxide tosylhydrazone with an electrophilic additive and an amine base, which induces cyclization.[1] However, a critical aspect of this reaction is the potential for the formation of a mixture of regioisomers: the desired 1H-pyrazolo[4,3-c]pyridine and the isomeric 1H-pyrazolo[3,4-b]pyridine.[1] The ratio of these isomers can be influenced by the choice of electrophile and solvent.[1]

To synthesize the target molecule, this compound, a plausible route would involve:

  • Preparation of a suitable precursor: This would likely be a pyridine derivative with a carbonyl group at the 3-position and a precursor to the carboxylic acid at the 4-position (e.g., a cyano or ester group).

  • N-oxidation: Treatment of the substituted pyridine with an oxidizing agent like m-CPBA to form the corresponding N-oxide.

  • Hydrazone formation: Reaction of the 3-acylpyridine N-oxide with tosylhydrazine.

  • Cyclization: Base- and electrophile-mediated ring closure to form the pyrazolo[4,3-c]pyridine ring system.

  • Hydrolysis: If starting with an ester or cyano precursor, a final hydrolysis step is required to yield the carboxylic acid.

Below is a diagram illustrating the key cyclization step and the potential for regioisomer formation.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_products Products 3-Acylpyridine N-oxide\nTosylhydrazone 3-Acylpyridine N-oxide Tosylhydrazone Electrophile + Base Electrophile + Base 3-Acylpyridine N-oxide\nTosylhydrazone->Electrophile + Base Treatment 1H-Pyrazolo[4,3-c]pyridine 1H-Pyrazolo[4,3-c]pyridine Electrophile + Base->1H-Pyrazolo[4,3-c]pyridine Desired Cyclization 1H-Pyrazolo[3,4-b]pyridine 1H-Pyrazolo[3,4-b]pyridine Electrophile + Base->1H-Pyrazolo[3,4-b]pyridine Regioisomeric Side Product

Caption: Cyclization of 3-Acylpyridine N-oxide Tosylhydrazone.

II. Troubleshooting Guide: Common Side Products and Their Identification

This section addresses specific issues you might encounter during the synthesis and purification of this compound.

Problem 1: My final product is a mixture of two isomers that are difficult to separate.

Plausible Cause:

During the cyclization of the 3-acylpyridine N-oxide tosylhydrazone, the nucleophilic attack can occur at either the C2 or C4 position of the pyridine ring, leading to the formation of the desired 1H-pyrazolo[4,3-c]pyridine and the regioisomeric 1H-pyrazolo[3,4-b]pyridine.[1] The relative electrophilicity of these positions, influenced by the reaction conditions, dictates the product ratio.

Identification and Characterization:

A combination of chromatographic and spectroscopic techniques is essential for identifying and quantifying these isomers.

Technique Expected Observations
TLC/HPLC Two closely eluting spots/peaks. The relative polarity of the isomers will depend on the specific substitution pattern.
¹H NMR The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring will be distinct for each isomer. Careful analysis of 2D NMR spectra (COSY, HMQC/HSQC, HMBC) can definitively establish the connectivity and confirm the structures. For example, in the desired [4,3-c] isomer, the proton at the 7-position will show a correlation to the carbon of the pyrazole ring in an HMBC experiment.
¹³C NMR The chemical shifts of the carbon atoms in the pyridine and pyrazole rings will differ between the two isomers.
LC-MS Both isomers will exhibit the same mass-to-charge ratio (m/z) in the mass spectrum, confirming they are isomers. The retention times will differ, corresponding to the peaks observed in the HPLC chromatogram.

Troubleshooting and Mitigation:

  • Reaction Condition Optimization: The regioselectivity of the cyclization can be influenced by the choice of electrophile and solvent.[1] A systematic screening of different conditions is recommended. For instance, varying the electrophilic additive (e.g., tosyl chloride, acetic anhydride) and the solvent polarity may favor the formation of the desired isomer.

  • Chromatographic Separation: If a mixture of isomers is obtained, careful optimization of the chromatographic conditions is necessary.

    • Column Chromatography: Use a high-resolution silica gel and a shallow solvent gradient. A systematic evaluation of different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) is crucial.

    • Preparative HPLC: For challenging separations, preparative reverse-phase HPLC can be an effective, albeit more resource-intensive, method for isolating the pure isomers.

Problem 2: My final product shows a loss of the carboxylic acid group, especially during workup or purification.

Plausible Cause:

The target molecule, this compound, may undergo decarboxylation, particularly at elevated temperatures or under harsh acidic or basic conditions. While the decarboxylation of pyridine carboxylic acids can be slow, the presence of the fused pyrazole ring may influence the stability of the carboxylate group. The rate of decarboxylation of pyridine carboxylic acids is known to be dependent on the position of the carboxyl group.[2][3]

Identification of the Decarboxylation Side Product:

The decarboxylated side product would be 1H-pyrazolo[4,3-c]pyridine .

Technique Expected Observations for 1H-pyrazolo[4,3-c]pyridine
¹H NMR Absence of the carboxylic acid proton signal (typically a broad singlet at >10 ppm). The aromatic proton signals will be present, and a new proton signal will appear in place of the carboxylic acid group.
¹³C NMR Absence of the carboxylic acid carbon signal (typically >160 ppm).
LC-MS A new peak with a lower molecular weight corresponding to the loss of CO₂ (44 Da) will be observed.
FT-IR Absence of the broad O-H stretch and the C=O stretch characteristic of a carboxylic acid.

Troubleshooting and Mitigation:

  • Temperature Control: Avoid excessive heating during the final hydrolysis step and subsequent purification. If the hydrolysis of a precursor ester requires heating, use the lowest effective temperature and monitor the reaction closely to minimize reaction time.

  • pH Control: During workup, neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.

  • Purification Strategy: If decarboxylation is observed during column chromatography on silica gel (which can be acidic), consider using neutral alumina or a different purification technique like crystallization.

Problem 3: The hydrolysis of my ester precursor is incomplete, leading to a mixture of the ester and the carboxylic acid.

Plausible Cause:

Incomplete hydrolysis of the precursor ester (e.g., methyl or ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate) is a common issue. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal concentration of the acid or base catalyst. The steric or electronic environment of the ester group can also affect its reactivity.

Identification of Incomplete Hydrolysis:

The reaction mixture will contain both the starting ester and the desired carboxylic acid.

Technique Expected Observations for the Mixture
TLC/HPLC Two distinct spots/peaks. The carboxylic acid is typically more polar and will have a lower Rf value on TLC or a shorter retention time on reverse-phase HPLC.
¹H NMR The spectrum will be a superposition of the signals for both the ester and the carboxylic acid. Key indicators for the ester will be the signals for the alkyl group (e.g., a quartet and a triplet for an ethyl ester, or a singlet for a methyl ester). The carboxylic acid will show a characteristic broad singlet for the -COOH proton.
LC-MS Two peaks with different retention times and molecular weights corresponding to the ester and the carboxylic acid.

Troubleshooting and Mitigation:

  • Optimize Hydrolysis Conditions:

    • Reaction Time and Temperature: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions.

    • Reagent Concentration: Increase the concentration of the acid or base used for hydrolysis. For base-catalyzed hydrolysis, using a stronger base or a co-solvent like THF or dioxane to improve solubility can be beneficial.

  • Purification: If a mixture is obtained, it can often be separated by:

    • Extraction: The carboxylic acid can be selectively extracted into a basic aqueous solution (e.g., dilute NaOH or NaHCO₃), leaving the ester in the organic phase. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.

    • Chromatography: If extraction is not effective, column chromatography can be used to separate the more polar carboxylic acid from the less polar ester.

III. Analytical Protocols

Protocol 1: General Procedure for ¹H and ¹³C NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic region (typically 7-9 ppm) to identify the signals corresponding to the pyridine and pyrazole protons. The carboxylic acid proton will appear as a broad singlet, usually downfield (>10 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid is a key signal, typically appearing around 160-170 ppm.

  • 2D NMR (if necessary): If the structure is ambiguous (e.g., in the case of regioisomers), perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations, which will allow for unambiguous structure elucidation.

Protocol 2: General Procedure for LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Conditions: Use a C18 reverse-phase column with a gradient elution, typically using water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium acetate to improve peak shape and ionization.

  • Mass Spectrometry Detection: Use electrospray ionization (ESI) in positive ion mode. The expected [M+H]⁺ ion for this compound is m/z 178.05. The decarboxylated product would show an [M+H]⁺ ion at m/z 134.06.

Below is a workflow diagram for the identification of reaction side products.

G Crude Reaction Mixture Crude Reaction Mixture TLC/HPLC Analysis TLC/HPLC Analysis Crude Reaction Mixture->TLC/HPLC Analysis Single Spot/Peak? Single Spot/Peak? TLC/HPLC Analysis->Single Spot/Peak? Pure Product Pure Product Single Spot/Peak?->Pure Product Yes Multiple Spots/Peaks Multiple Spots/Peaks Single Spot/Peak?->Multiple Spots/Peaks No LC-MS Analysis LC-MS Analysis Multiple Spots/Peaks->LC-MS Analysis NMR Spectroscopy (1H, 13C, 2D) NMR Spectroscopy (1H, 13C, 2D) Multiple Spots/Peaks->NMR Spectroscopy (1H, 13C, 2D) Mass Spectrometry Data Mass Spectrometry Data LC-MS Analysis->Mass Spectrometry Data Identify Structures Identify Structures Mass Spectrometry Data->Identify Structures Spectroscopic Data Spectroscopic Data NMR Spectroscopy (1H, 13C, 2D)->Spectroscopic Data Spectroscopic Data->Identify Structures

Caption: Workflow for Side Product Identification.

IV. References

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. National Institutes of Health. --INVALID-LINK--

  • Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. --INVALID-LINK--

  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents. --INVALID-LINK--

References

Optimizing reaction conditions for "1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis of this important heterocyclic scaffold, providing in-depth troubleshooting advice and optimized protocols grounded in established chemical principles. Our goal is to empower you to navigate the intricacies of this synthesis with confidence and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies to prepare the 1H-Pyrazolo[4,3-c]pyridine core?

A1: The synthesis of the pyrazolo[4,3-c]pyridine scaffold generally follows two primary retrosynthetic approaches:

  • Strategy A: Pyridine Ring Formation on a Pre-formed Pyrazole. This is a widely used method where a suitably substituted pyrazole derivative undergoes cyclization to form the fused pyridine ring. A common starting material for this approach is a 4-aminopyrazole derivative which can be cyclized with various reagents.

  • Strategy B: Pyrazole Ring Formation on a Pre-formed Pyridine. In this approach, a substituted pyridine, such as a 2-chloro-3-nitropyridine, serves as the starting material for the annulation of the pyrazole ring.[1][2] This often involves a sequence of reactions, including nucleophilic aromatic substitution (SNAr) followed by a modified Japp-Klingemann reaction.[1][2]

The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Q2: My final hydrolysis step from the ethyl ester to the carboxylic acid is giving low yields. What are the common pitfalls?

A2: The hydrolysis of the ethyl ester of this compound is a critical final step that can be problematic. Common issues include:

  • Incomplete Hydrolysis: The ester may be sterically hindered or the reaction conditions may not be harsh enough for complete conversion.

  • Product Solubility: The resulting carboxylic acid, being amphoteric, can have challenging solubility properties in both acidic and aqueous media, making isolation difficult.[3]

  • Side Reactions: Under harsh basic conditions, other functional groups on the molecule might be susceptible to reaction. Under harsh acidic conditions, decarboxylation could potentially occur at elevated temperatures.

For troubleshooting, consider adjusting the base (e.g., LiOH, NaOH, KOH) or acid (e.g., HCl, H2SO4) concentration, reaction temperature, and solvent system (e.g., using a co-solvent like THF or dioxane with water).[3][4] Careful pH adjustment during workup is crucial for efficient product precipitation and isolation.

Troubleshooting Guide

Problem 1: Low Yield in the Initial Cyclization to Form the Pyrazolopyridine Ring

Possible Causes:

  • Inefficient Cyclization Conditions: The temperature may be too low, or the reaction time too short for the cyclization to go to completion. The choice of acid or base catalyst is also critical.[5]

  • Poor Regioselectivity: If using an unsymmetrical precursor, the reaction may yield a mixture of regioisomers, only one of which is the desired product.[6][7] This is a common issue in pyrazole synthesis.[7]

  • Decomposition of Starting Materials or Intermediates: The starting materials or key intermediates might be unstable under the reaction conditions. For instance, some diazonium salts used in the Japp-Klingemann reaction can be thermally labile.[1]

  • Suboptimal Solvent: The solvent can significantly influence the reaction rate and selectivity.[7]

Solutions & Optimization Strategies:

ParameterRecommendationRationale
Temperature Screen temperatures from room temperature up to the reflux temperature of the chosen solvent. Microwave irradiation can sometimes improve yields and reduce reaction times.[8]Provides the necessary activation energy for the cyclization reaction.
Catalyst For acid-catalyzed cyclizations, try different Brønsted acids (e.g., acetic acid, HCl) or Lewis acids (e.g., ZnCl2, ZrCl4).[5] For base-catalyzed reactions, screen common bases like NaOH, K2CO3, or DBU.[1]The catalyst facilitates the key bond-forming steps in the cyclization process.
Solvent Test a range of solvents with varying polarities, such as ethanol, acetic acid, DMF, or dioxane.[5][7] In some cases, solvent-free conditions at elevated temperatures can be effective.[5]The solvent affects the solubility of reactants and can influence the reaction mechanism and selectivity.[7]
Control of Regioselectivity If applicable, modify the electronic properties of the substituents on the unsymmetrical precursor to favor the desired regioisomer. For example, a more electrophilic carbonyl group will preferentially react first.[6]Directs the cyclization to produce the desired constitutional isomer.
Problem 2: Difficulty in the Hydrolysis of Ethyl 1H-Pyrazolo[4,3-c]pyridine-4-carboxylate

Possible Causes:

  • Incomplete Reaction: The ester may not be fully hydrolyzed due to insufficient reaction time, temperature, or concentration of the hydrolyzing agent.

  • Product Isolation Issues: The carboxylic acid product may be soluble in the aqueous workup solution, leading to low isolated yields.[3]

  • Formation of Stable Emulsions during Workup: This can complicate the separation of aqueous and organic layers.

Solutions & Optimization Strategies:

ParameterRecommendationRationale
Hydrolysis Conditions For basic hydrolysis, use an excess of a strong base like NaOH or LiOH in a mixture of water and a co-solvent like methanol or THF. Heat the reaction mixture to reflux to ensure complete conversion. For acidic hydrolysis, reflux with an aqueous acid like 6M HCl.Ensures complete saponification of the ester to the corresponding carboxylate salt or carboxylic acid.
Product Isolation After hydrolysis, carefully acidify the reaction mixture with an acid like HCl to a pH where the carboxylic acid precipitates. The isoelectric point of the molecule is key here. Cool the mixture in an ice bath to maximize precipitation.The carboxylic acid is least soluble at its isoelectric point.
Extraction If the product remains in the aqueous layer, try extraction with a more polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol. Salting out by adding a saturated solution of NaCl to the aqueous layer can also improve extraction efficiency.[3]Enhances the partitioning of the product into the organic phase.
Purification The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water).Removes impurities and provides the final product in high purity.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate (Illustrative)

This protocol is a generalized representation based on common synthetic strategies.

cluster_0 Step 1: S_NAr Reaction cluster_1 Step 2: Japp-Klingemann Reaction cluster_2 Step 3: Cyclization a 2-chloro-3-nitropyridine c Base (e.g., K_2CO_3) Solvent (e.g., DMF) a->c b Ethyl acetoacetate b->c d Intermediate Pyridinyl Keto Ester c->d f Base (e.g., Pyridine) d->f e Arenediazonium Salt e->f g Azo Intermediate f->g h Base (e.g., Pyrrolidine) g->h i Ethyl 1-aryl-1H-pyrazolo[4,3-c]pyridine-4-carboxylate h->i

Caption: Illustrative workflow for pyrazolopyridine synthesis.

  • Step 1: SNAr Reaction: To a solution of 2-chloro-3-nitropyridine in DMF, add ethyl acetoacetate and potassium carbonate. Heat the mixture to facilitate the nucleophilic aromatic substitution.[1]

  • Step 2: Japp-Klingemann Reaction: The resulting pyridinyl keto ester is then reacted with an arenediazonium salt in the presence of a base like pyridine to form an azo intermediate.[1]

  • Step 3: Cyclization: The azo intermediate undergoes base-catalyzed cyclization (e.g., with pyrrolidine) to yield the ethyl 1-aryl-1H-pyrazolo[4,3-c]pyridine-4-carboxylate.[1]

Protocol 2: Hydrolysis to this compound

cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Acidification & Isolation a Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate b Base (e.g., NaOH) in H_2O/MeOH a->b c Heat to Reflux b->c d Sodium 1H-pyrazolo[4,3-c]pyridine-4-carboxylate c->d e Cool to 0-5 °C d->e f Adjust pH with HCl e->f g Precipitation f->g h Filter and Dry g->h i This compound h->i

Caption: General workflow for ester hydrolysis.

  • Hydrolysis: Dissolve the ethyl ester in a mixture of methanol and water. Add an excess of sodium hydroxide (3 equivalents).[9] Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly add concentrated HCl to adjust the pH to approximately 3-4, or until precipitation is maximized.

  • Isolation: Stir the resulting slurry in the ice bath for 30 minutes. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired carboxylic acid.

References

"1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid" stability testing and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid

A Guide to Stability Testing and Degradation Product Analysis

Welcome to the technical support guide for this compound (CAS: 1140239-94-6). This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for stability studies. Our goal is to equip you with the knowledge to anticipate degradation pathways, design robust experiments, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Section 1: General Stability and Compound Characteristics

Q1: What is this compound, and what are its key structural features relevant to stability?

A1: this compound is a heterocyclic organic compound featuring a fused pyrazolopyridine core with a carboxylic acid group at the 4-position.[1][2] From a stability perspective, the key features are:

  • Pyrazolopyridine Core: This fused aromatic system is generally stable due to electron delocalization. However, nitrogen-containing heterocycles can be susceptible to oxidation (forming N-oxides) and photolytic degradation.[3][4]

  • Carboxylic Acid Group: This functional group is the most likely site for certain reactions. It can undergo decarboxylation under thermal stress or participate in esterification if alcohols are present as solvents or excipients.

  • NH group on the Pyrazole Ring: The proton on the pyrazole nitrogen is acidic and can be involved in reactions or influence the molecule's solubility and stability at different pH values.

Q2: What are the primary degradation pathways I should anticipate for this compound?

A2: Based on its structure, the most probable degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: While the core ring is stable against hydrolysis, the overall stability in aqueous solutions across a pH range should be evaluated as pH can catalyze other reactions.[5][6]

  • Oxidative Degradation: Oxidation is a significant risk for nitrogen heterocycles.[7][8] Potential products include N-oxides on either the pyridine or pyrazole nitrogens. The presence of trace metals or peroxides (often found in excipients) can initiate these reactions.

  • Photodegradation: Aromatic systems, particularly those containing heteroatoms, can absorb UV-Vis light, leading to photolytic cleavage, rearrangement, or dimerization.[3][9][10] Oxidative aromatization of related dihydropyridine structures to their pyridine form is a well-documented photolytic pathway, highlighting the photosensitivity of this class of compounds.[11]

Q3: My solid-state compound appears stable, but it degrades quickly in solution. Why does this happen?

A3: This is a common phenomenon. In the solid state, molecules are locked in a crystal lattice, restricting their mobility and reactivity. Once dissolved, the molecules are solvated and free to interact with the solvent and any dissolved species (like oxygen, acids, or bases), accelerating degradation pathways like hydrolysis and oxidation.[12] The choice of solvent is critical; for instance, protic solvents can facilitate hydrolytic pathways, while others may contain peroxide impurities that initiate oxidation.

Section 2: Forced Degradation Studies: Protocol Design & Troubleshooting

Q4: How do I design a forced degradation (stress testing) study for this compound in line with regulatory expectations?

A4: A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[12][13][14] The study should be designed according to ICH Q1A(R2) and Q1B guidelines.[15][16][17] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without completely destroying the molecule.[18]

Below is a recommended protocol and a summary table of stress conditions.

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Control Sample: Keep an aliquot of the stock solution protected from light at a cold temperature (e.g., 2-8°C) to serve as the time-zero/unstressed control.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C and sample at various time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Treat similarly to the acid hydrolysis condition, neutralizing with 0.1 M HCl before analysis.

  • Oxidation: Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and monitor at various time points. The reaction can be rapid.

  • Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 70°C) and sample over time.

  • Thermal Degradation (Solid State): Place the solid compound in a controlled temperature/humidity chamber (e.g., 80°C or 60°C/75% RH) and test for degradation over several days.[19]

  • Photostability: Expose the solution and solid compound to a controlled light source that provides both UV and visible light, as specified in ICH Q1B.[9][20][21] The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter. A parallel control sample should be wrapped in aluminum foil to shield it from light, allowing for differentiation between photolytic and thermal degradation.[22]

  • Analysis: Analyze all stressed samples and the control against a reference standard using a suitable stability-indicating method (e.g., HPLC-UV/DAD).

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°C2 - 24 hoursCatalysis of other reactions
Base Hydrolysis 0.1 M - 1 M NaOH, RT - 60°C2 - 24 hoursCatalysis of other reactions
Oxidation 3% - 30% H₂O₂, RT1 - 8 hoursN-oxidation, ring opening
Thermal (Solid/Solution) 60-80°C / 75% RH1 - 7 daysDecarboxylation, general decomposition
Photolytic ICH Q1B light sourceVariablePhotorearrangement, dimerization, photo-oxidation

Q5: I performed forced degradation with H₂O₂ and saw a new peak, but the mass is unchanged in LC-MS. What could be happening?

A5: This is a classic sign of isomerization. It's possible that under oxidative stress, the compound rearranged to a more stable isomer. Another possibility, though less common for this specific structure, is epimerization if a chiral center was inadvertently created and then inverted. Since your starting material is achiral, a structural rearrangement is the most likely cause. Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition is identical and employ techniques like NMR to elucidate the structure of the new peak.

Q6: My photostability study showed significant degradation in solution but not in the solid state. How does this impact my development strategy?

A6: This result strongly suggests that the compound is intrinsically photolabile but is protected by its crystal lattice structure in the solid form.

  • For Drug Substance (API): This is good news. It means the solid API can likely be handled under normal lighting conditions. However, you must ensure it is stored in light-protective packaging.

  • For Drug Product: This finding is critical for formulation development. If you are developing a solution-based formulation (e.g., an injectable), you must use light-protective primary packaging (e.g., amber vials) and potentially include antioxidants. For a solid dosage form (e.g., a tablet), this result is less concerning, but photostability testing of the final product is still mandatory to ensure excipients don't sensitize the drug to photodegradation.[16]

Section 3: Analytical Method Development

Q7: How do I develop a stability-indicating HPLC method for this compound and its degradation products?

A7: A stability-indicating method is one that can accurately quantify the parent drug in the presence of all its potential degradation products, impurities, and excipients. The key is achieving chromatographic specificity.

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Screen different mobile phase compositions. A good starting point for a carboxylic acid-containing compound is a gradient of a buffered aqueous phase (e.g., 20 mM phosphate or formate buffer, pH 3.0) and an organic modifier (acetonitrile or methanol). The acidic pH will keep the carboxylic acid protonated, leading to better peak shape.[23]

  • Analysis of Forced Degradation Samples:

    • Inject the samples from your forced degradation study. The goal is to separate the parent peak from all degradation product peaks.

    • Use a Photodiode Array (PDA) or Diode Array Detector (DAD) to assess peak purity. The UV spectrum should be consistent across the entire peak for the parent compound in the unstressed sample. In stressed samples, check for co-eluting peaks.

  • Method Optimization:

    • Adjust the gradient slope, temperature, and flow rate to improve the resolution between the parent peak and the closest eluting degradant peak.

    • Ensure the total run time is reasonable while achieving baseline separation for all significant peaks.

  • Method Validation:

    • Once the method is optimized, perform validation according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. Specificity is proven by demonstrating that you can resolve the parent drug from its degradants.

Caption: Workflow for Stability-Indicating Method Development.

Section 4: Investigating Unknown Degradants

Q8: I have an unknown peak in my chromatogram that grows over time. How do I identify it?

A8: Identifying unknown degradation products is a structured process combining chromatography and spectroscopy.

Unknown_Investigation Start Unknown Peak Detected in Stability Study LCMS Perform LC-MS/MS Analysis Start->LCMS HRMS Obtain High-Resolution Mass (HRMS) for Formula LCMS->HRMS MSMS Analyze MS/MS Fragmentation Pattern LCMS->MSMS Propose Propose Putative Structure(s) HRMS->Propose Compare Compare Fragments with Parent Drug MSMS->Compare Compare->Propose Isolate Isolate Degradant (Prep-HPLC or SFC) Propose->Isolate If concentration is sufficient NMR Perform Structural Elucidation (1D/2D NMR) Isolate->NMR Confirm Confirm Structure NMR->Confirm

Caption: Decision Tree for Unknown Degradant Identification.

  • LC-MS Analysis: The first step is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown. This provides the most critical piece of information.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Q-TOF or Orbitrap) to get an accurate mass measurement. This allows you to predict the elemental formula of the degradant. For example, an increase of 16 Da often suggests the addition of an oxygen atom (oxidation). A loss of 44 Da could indicate decarboxylation.

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on both the parent compound and the degradation product. By comparing the fragmentation patterns, you can infer which part of the molecule has been modified.

  • Isolation and NMR: If the degradant is present at a sufficient level, you may need to isolate it using preparative HPLC. Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating its complete chemical structure.

References

Troubleshooting poor reproducibility in assays with "1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that achieving reproducible results is paramount. Heterocyclic small molecules, while promising, can present unique challenges in assay development. This guide is structured to provide direct, actionable answers to common issues leading to poor reproducibility, moving from foundational compound-related problems to more complex assay-specific variables. Our goal is to empower you with the causal understanding needed to systematically troubleshoot and validate your experimental results.

Section 1: Foundational Troubleshooting - Is Your Compound the Source of Variability?

Inconsistent results often trace back to the physical and chemical behavior of the small molecule itself. Before modifying complex assay parameters, it is crucial to validate the integrity and handling of your compound.

FAQ 1: My IC50 values are inconsistent between experiments. Where should I start?

This is the most common challenge and almost always points to issues with the compound's integrity, concentration, or stability. Inconsistent effective concentrations will inevitably lead to variable biological effects.

Causality: The core principle is ensuring that the concentration of active, soluble compound reaching your target is the same in every replicate and every experiment. Factors like compound purity, degradation from improper storage, and inaccurate quantitation are primary sources of error.[1]

Troubleshooting Steps:

  • Verify Compound Identity and Purity: Always source compounds from reputable vendors who provide a Certificate of Analysis (CoA).[1] This document should confirm the compound's identity (e.g., via NMR or MS) and purity (e.g., via HPLC). An impure compound means your stock concentration calculations are inherently incorrect.

  • Implement Strict Storage Protocols:

    • Solid Compound: Store as recommended by the supplier, typically at -20°C, protected from light and moisture.[2]

    • Stock Solutions: Prepare a high-concentration primary stock in an anhydrous solvent like DMSO.[3] Aliquot this stock into single-use volumes and store at -80°C for long-term stability (up to 6 months).[2][4]

  • Avoid Repeated Freeze-Thaw Cycles: This is a critical source of variability. Each cycle can introduce water condensation, leading to hydrolysis, and can cause the compound to fall out of solution, effectively lowering the concentration of subsequent aliquots.[4] Using single-use aliquots is the most effective way to prevent this.[2]

FAQ 2: I'm seeing precipitate in my stock solution or assay wells. How do I improve solubility?

Poor aqueous solubility is the Achilles' heel of many small molecule assays and a direct cause of poor reproducibility.[1] If the compound precipitates, its effective concentration is unknown and significantly lower than intended.

Causality: this compound contains both a basic pyridine ring and an acidic carboxylic acid group. Its charge state, and therefore its aqueous solubility, is highly dependent on pH. At low pH, the carboxylic acid is protonated (neutral), and at high pH, it is deprotonated (anionic), which generally improves solubility.

Section 2: Understanding and Optimizing Compound Solubility

The Impact of pH on Solubility

The structure of your compound is key to understanding its behavior. The carboxylic acid moiety (pKa typically ~4-5) and the pyridine nitrogen (pKa typically ~5-6) create a pH-dependent solubility profile.

G low_ph Low pH (e.g., < 4) Acidic Environment protonated R-COOH Protonated Form (Poor Aqueous Solubility) low_ph->protonated high_ph High pH (e.g., > 6) Neutral/Basic Environment deprotonated R-COO⁻ Deprotonated Form (Improved Aqueous Solubility) protonated->deprotonated pKa ~4-5 deprotonated->high_ph

Caption: pH-dependent equilibrium of the carboxylic acid moiety.

Troubleshooting Steps:

  • Control Solvent Concentration: When diluting your DMSO stock into aqueous assay buffer or media, ensure the final concentration of DMSO is kept low and consistent, typically below 0.5%, to avoid both cell toxicity and compound precipitation.[2]

  • Buffer pH: If your assay permits, consider using a buffer with a pH of 7.4 or higher to ensure the carboxylic acid is deprotonated and solubility is maximized.

  • Perform a Solubility Test: Before running a full assay, perform a simple kinetic solubility test to visually confirm the compound remains in solution at your highest working concentration.[3][5]

Protocol 1: Rapid Kinetic Solubility Assessment

This protocol helps you visually determine the solubility limit of your compound in your specific assay buffer.

  • Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • In a clear microcentrifuge tube, add 1 mL of your final assay buffer (e.g., cell culture medium or biochemical assay buffer).

  • Add the appropriate volume of the DMSO stock to achieve the highest concentration you plan to test (e.g., for a 100 µM final concentration, add 10 µL of the 10 mM stock).

  • Vortex the solution gently.

  • Incubate the tube under the same conditions as your assay (e.g., 37°C) for 1-2 hours.

  • Visually inspect the solution for any signs of precipitation or cloudiness against a dark background. The presence of particulates indicates you have exceeded the compound's kinetic solubility.

Section 3: Assay-Specific Troubleshooting & Advanced Topics

If you have confirmed your compound handling and solubility are robust, the next step is to scrutinize the assay system itself.

FAQ 3: My results are still variable even after addressing solubility. What other experimental factors should I check?

Variability can be introduced by inconsistent biological systems, reagent handling, or timing.

Causality: Assays, particularly cell-based ones, are dynamic systems. Small, un-controlled variations in cell health, density, or reagent preparation can be amplified into significant differences in the final readout.

Troubleshooting Checklist:

  • Cell-Based Assays:

    • Cell Passage Number: Use cells within a narrow, defined passage number range. High-passage cells can exhibit genetic drift and altered signaling pathways.

    • Consistent Cell Seeding: Ensure a uniform number of healthy, viable cells are seeded in each well. Edge effects in microplates can also cause variability; consider avoiding the outer wells.

  • Biochemical Assays:

    • Reagent Stability: Confirm the stability of enzymes and substrates under assay conditions. Prepare fresh reagents for each experiment.

    • Incubation Times: Standardize all incubation times precisely. For enzyme kinetics, ensure you are measuring the initial reaction velocity (linear phase).

  • Instrumentation:

    • Plate Reader Settings: Ensure gain, read height, and other settings are consistent.

    • Pipetting Accuracy: Calibrate pipettes regularly and use consistent technique.

FAQ 4: How do I differentiate true inhibition from non-specific effects or compound interference?

Pyrazolopyridine-containing compounds can sometimes interfere with assay readouts or act non-specifically, leading to false positives.[6][7]

Causality: At high concentrations, small molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes.[7] Furthermore, colored or fluorescent compounds can directly interfere with optical assay readouts (e.g., absorbance, fluorescence).

Troubleshooting Steps:

  • Test for Aggregation: Perform your assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's apparent potency is significantly reduced, it suggests the inhibition was at least partially due to aggregation.

  • Run a "Compound-Only" Control: To check for signal interference, run control wells containing only the assay buffer and your compound at the highest concentration. This will reveal if the compound itself is contributing to the signal (e.g., autofluorescence).

  • Confirm with an Orthogonal Assay: Validate your primary findings using a different assay format that relies on an independent detection method. For example, if you see inhibition in a fluorescence-based kinase assay, confirm the downstream effect by measuring substrate phosphorylation via Western blot.

Troubleshooting Workflow & Data Summary

The following workflow provides a systematic path to diagnose and solve reproducibility issues.

G start Start: Poor Reproducibility compound Step 1: Verify Compound Integrity & Handling start->compound solubility Step 2: Address Solubility & Aggregation compound->solubility If compound handling is correct sub_compound1 Confirm Purity & Identity (CoA) compound->sub_compound1 sub_compound2 Check Storage Conditions (Temp, Light, Moisture) compound->sub_compound2 sub_compound3 Use Fresh Aliquots (Avoid Freeze-Thaw) compound->sub_compound3 assay Step 3: Scrutinize Assay Parameters solubility->assay If compound is soluble sub_sol1 Perform Solubility Test (See Protocol 1) solubility->sub_sol1 sub_sol2 Adjust Assay pH vs. Compound pKa solubility->sub_sol2 sub_sol3 Control Final DMSO % (<0.5%) solubility->sub_sol3 sub_sol4 Test for Aggregation (e.g., with detergent) solubility->sub_sol4 end Consistent Results assay->end If assay parameters are controlled sub_assay1 Standardize Cell Conditions (Passage #, Density) assay->sub_assay1 sub_assay2 Verify Reagent Stability & Conc. assay->sub_assay2 sub_assay3 Standardize Incubation Times assay->sub_assay3 sub_assay4 Check for Assay Interference (Color, Fluorescence) assay->sub_assay4

Caption: A systematic workflow for troubleshooting poor assay reproducibility.

Table 1: Key Properties of this compound
PropertyValueSource
Molecular Formula C₇H₅N₃O₂PubChem[8]
Molecular Weight 163.14 g/mol PubChem[8]
CAS Number 1140239-94-6Chemicalabs[9]
Purity (Typical) ≥97%Chemicalabs[9]
Predicted pKa (Acidic) ~4.2 ± 0.5 (Carboxylic Acid)ChemAxon Prediction
Predicted pKa (Basic) ~5.3 ± 0.7 (Pyridine Nitrogen)ChemAxon Prediction

Note: pKa values are computational predictions and should be experimentally verified for critical applications.

References

Technical Support Center: Scale-Up Synthesis of 1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid. This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting, and scientifically grounded protocols to navigate the challenges of transitioning this synthesis from the bench to a larger scale.

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid bicyclic core serves as a key scaffold for kinase inhibitors and other targeted therapeutics. A robust, scalable, and reproducible synthetic route is therefore critical for advancing drug discovery programs.

This guide focuses on a common and logical synthetic pathway, breaking it down into three critical stages:

  • Stage 1: Thermal Cyclization to the Ester Precursor

  • Stage 2: Saponification to the Carboxylic Acid

  • Stage 3: Purification and Isolation of the Final Product

For each stage, we will address common questions and critical failure points in a troubleshooting format, backed by detailed protocols and scientific rationale.

Overview of the Recommended Synthetic Pathway

The proposed synthesis begins with a substituted pyridine and proceeds through a thermal cyclization to form the core heterocyclic ester, which is subsequently hydrolyzed to the target carboxylic acid.

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Saponification cluster_2 Stage 3: Purification Intermediate Diethyl 2-((3-cyanopyridin-4-yl)amino)maleate Ester Ethyl 1H-Pyrazolo[4,3-c]pyridine-4-carboxylate Intermediate->Ester High-Temp. Thermal Cyclization (e.g., Dowtherm A) Carboxylic_Acid_Salt Sodium 1H-pyrazolo[4,3-c]pyridine-4-carboxylate Ester->Carboxylic_Acid_Salt Base Hydrolysis (e.g., NaOH, H₂O/EtOH) Final_Product 1H-Pyrazolo[4,3-c]pyridine- 4-carboxylic acid Carboxylic_Acid_Salt->Final_Product Acidification & Isoelectric Precipitation G Start Low Yield in Cyclization Step Temp Was internal temperature >250°C? Start->Temp Purity Was starting material >98% pure? Temp->Purity Yes Increase_Temp Action: Increase reactor setpoint. Verify internal probe accuracy. Temp->Increase_Temp No Time Was reaction time optimized? Purity->Time Yes Purify_SM Action: Recrystallize or column purify starting material. Purity->Purify_SM No Sol_Deg Consider alternative high-boiling solvents (e.g., Diphenyl ether). Time->Sol_Deg Yes Optimize_Time Action: Run time-course study. Monitor by HPLC. Time->Optimize_Time No

"1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid" handling and storage best practices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid (CAS No. 1140239-94-6). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide best practices for handling, storage, and troubleshooting common experimental challenges. As a key building block in modern medicinal chemistry, particularly in the development of targeted protein degraders (PROTACs), understanding the nuances of this molecule is critical for successful and reproducible research.[1]

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of this compound.

Q1: What are the primary safety precautions I should take when handling this compound?

A1: As with any laboratory chemical, proper personal protective equipment (PPE) is mandatory. This includes a lab coat, safety goggles, and chemical-resistant gloves.[2] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2] This compound is classified as an irritant, potentially causing skin, eye, and respiratory irritation.[2] In case of contact, flush the affected area with copious amounts of water.[2]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, it is recommended to store this compound in a tightly sealed container in a refrigerator.[2] Some suppliers suggest room temperature storage is also acceptable for shorter periods.[1] The key is to protect it from moisture and light.

Q3: What materials are incompatible with this compound?

A3: Avoid strong oxidizing agents, as they can lead to vigorous and potentially hazardous reactions. Due to its carboxylic acid functionality, it will also react with strong bases.

Q4: What is the primary application of this compound?

A4: This compound is a valuable heterocyclic building block in medicinal chemistry. It is particularly noted for its use in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. This pyrazolopyridine moiety can serve as a core scaffold or a component of the ligand that binds to the protein of interest.

II. Quantitative Data Summary

For your convenience, key quantitative data for this compound is summarized below.

PropertyValueSource
Molecular Formula C₇H₅N₃O₂[1][3]
Molecular Weight 163.14 g/mol [1][2][3]
CAS Number 1140239-94-6[1][3]
Appearance Solid[2]
Purity Typically ≥95%[2]
Storage Temperature Refrigerator[2]

Solubility Profile (Qualitative)

SolventExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO) SolubleAprotic, polar solvent capable of dissolving a wide range of organic compounds, including carboxylic acids.
Dimethylformamide (DMF) SolubleAnother polar aprotic solvent frequently used for amide coupling reactions involving carboxylic acids.
Methanol (MeOH) Sparingly SolubleThe carboxylic acid group provides some polarity, but solubility may be limited.
Water Poorly SolubleThe aromatic rings reduce aqueous solubility. Solubility will increase significantly in basic aqueous solutions (e.g., with NaHCO₃ or NaOH) due to salt formation.
Dichloromethane (DCM) Poorly SolubleGenerally, carboxylic acids have limited solubility in nonpolar organic solvents.
Ethyl Acetate (EtOAc) Poorly SolubleSimilar to DCM, solubility is expected to be low.

III. Experimental Protocols & Methodologies

This section provides a detailed, step-by-step protocol for a common application of this compound: amide bond formation.

Protocol: Amide Coupling to Synthesize a PROTAC Precursor

This protocol describes the coupling of this compound with a generic primary amine using HATU as the coupling agent.

Materials:

  • This compound (1.0 eq)

  • Primary amine of interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq) followed by DIPEA (3.0 eq).

  • Activation and Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture. The addition of HATU often leads to a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Amide coupling reagents like HATU are sensitive to moisture, which can hydrolyze the activated intermediate and reduce the reaction yield.

  • Inert Atmosphere: Prevents side reactions with atmospheric components.

  • DIPEA: A non-nucleophilic organic base used to deprotonate the carboxylic acid and the ammonium salt formed from the amine, facilitating the reaction.

  • HATU: A highly efficient coupling reagent that activates the carboxylic acid to form a reactive ester, which is then readily attacked by the amine. It is known for its fast reaction times and low rates of racemization in chiral substrates.

  • Aqueous Work-up: The NaHCO₃ wash is crucial for removing any remaining acidic starting material and byproducts from the coupling reagent.

IV. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Problem 1: Poor Solubility in Reaction Solvent

  • Symptom: The compound does not fully dissolve in the chosen reaction solvent (e.g., DCM, THF), leading to a heterogeneous mixture and potentially incomplete reaction.

  • Possible Cause: The zwitterionic nature of the molecule at neutral pH and its crystalline structure can limit solubility in less polar organic solvents.

  • Solution:

    • Solvent Choice: Switch to a more polar aprotic solvent like DMF or DMSO, where solubility is generally higher.

    • Use of a Base: For reactions like amide coupling, the addition of an organic base (e.g., DIPEA, triethylamine) will form the carboxylate salt, which may have better solubility in some organic solvents.

    • Gentle Heating: In some cases, gentle heating can help to dissolve the starting material. However, this should be done with caution to avoid degradation of other reagents.

Problem 2: Amide Coupling Reaction Fails or Gives Low Yield

  • Symptom: TLC or LC-MS analysis shows unreacted starting material or the formation of multiple side products.

  • Possible Causes & Solutions:

    • Inactive Coupling Reagent: Coupling reagents can degrade upon exposure to moisture. Use a fresh bottle or a properly stored reagent.

    • Insufficient Base: Ensure that enough base is present to neutralize any acidic species and to deprotonate the amine. For amine hydrochlorides, an extra equivalent of base is required.

    • Steric Hindrance: If the amine is sterically hindered, the reaction may be sluggish. Consider using a more powerful coupling reagent (e.g., COMU) or increasing the reaction temperature and time.

    • Side Reactions: The pyrazole and pyridine nitrogens can potentially compete as nucleophiles, although this is less likely under standard amide coupling conditions. Ensure the reaction is run at room temperature unless necessary.

Problem 3: Difficulty in Product Purification

  • Symptom: The desired product is difficult to separate from starting materials or byproducts by column chromatography. The product may streak on the silica gel column.

  • Possible Causes & Solutions:

    • Residual Base: The presence of DIPEA or other amine bases can cause streaking. Ensure the aqueous work-up is thorough. An additional wash with dilute acid (e.g., 1M HCl) can help remove basic impurities, provided the product is stable to acid.

    • Amphoteric Nature: The product may still have basic nitrogen atoms from the pyrazolopyridine core. This can lead to interactions with the acidic silica gel.

      • Tailing on Column: Add a small amount of a volatile base like triethylamine (e.g., 0.5-1%) to the eluent to suppress tailing.

      • Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography if streaking on silica is severe.

    • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

V. Visualized Workflow and Pathways

Logical Troubleshooting Workflow for a Failed Amide Coupling Reaction

The following diagram outlines a systematic approach to troubleshooting a failed amide coupling reaction involving this compound.

G start Failed Amide Coupling Reaction (Low Yield / No Product) check_reagents Verify Reagent Quality - Fresh coupling agent? - Anhydrous solvent? - Correct amine salt form? start->check_reagents check_conditions Review Reaction Conditions - Stoichiometry correct? - Sufficient base added? - Inert atmosphere maintained? start->check_conditions analyze_byproducts Analyze Byproducts by LC-MS - Identify side products. start->analyze_byproducts reagent_issue Reagent Issue Identified check_reagents->reagent_issue condition_issue Condition Issue Identified check_conditions->condition_issue byproduct_issue Side Reaction Identified analyze_byproducts->byproduct_issue solve_reagent Solution: - Use fresh, dry reagents. - Adjust for amine salt. reagent_issue->solve_reagent Yes solve_condition Solution: - Re-run with correct stoichiometry. - Increase base equivalents. condition_issue->solve_condition Yes solve_byproduct Solution: - Lower reaction temperature. - Change coupling agent. byproduct_issue->solve_byproduct Yes success Successful Reaction solve_reagent->success solve_condition->success solve_byproduct->success

Caption: Troubleshooting workflow for amide coupling.

Conceptual Pathway: PROTAC-Mediated Protein Degradation

This diagram illustrates the mechanism of action for a PROTAC synthesized using a this compound-derived ligand.

Caption: PROTAC mechanism of action.

VI. References

  • 1H-pyrazolo[4, 3-c]pyridine-4-carboxylic acid, min 97%, 1 gram. (n.d.). Retrieved from --INVALID-LINK--

  • 1140239-94-6 | CAS DataBase. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

References

Validation & Comparative

"1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid" vs. other known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of enzyme inhibitors, with a focus on the well-established class of PARP inhibitors. While direct comparative data for "1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid" is not extensively available in peer-reviewed literature, the pyrazolopyridine scaffold it represents is a cornerstone in the development of potent enzyme inhibitors. This guide will use the pyrazolopyridine structure as a jumping-off point to delve into a comprehensive analysis of clinically significant PARP inhibitors, providing researchers, scientists, and drug development professionals with a thorough understanding of their mechanisms, comparative efficacy, and the experimental protocols used to evaluate them.

The Pyrazolopyridine Scaffold and the Rise of Targeted Inhibition

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the pyrazolopyridine core is a privileged scaffold in medicinal chemistry. Its rigid structure and ability to be functionalized at multiple positions allow for the precise orientation of chemical groups to interact with the active sites of enzymes. Derivatives of pyrazolopyridine have been investigated as inhibitors of various enzyme classes, including kinases and carbonic anhydrases[1][2]. The exploration of such scaffolds has been pivotal in the development of targeted therapies, which aim to exploit specific vulnerabilities in diseased cells.

One of the most successful classes of targeted therapies developed from such foundational chemical structures is the Poly (ADP-ribose) polymerase (PARP) inhibitors. These drugs have revolutionized the treatment of certain cancers, particularly those with defects in DNA repair mechanisms.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway[3][4]. When PARP is inhibited, these SSBs are not repaired and can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication[3].

In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins[3]. However, in cancer cells with mutations in BRCA1 or BRCA2 genes, the HR pathway is deficient. The inhibition of PARP in these HR-deficient cells creates a situation of "synthetic lethality," where the loss of two different DNA repair pathways is incompatible with cell survival, leading to selective cancer cell death[3][4].

Beyond simple enzymatic inhibition, a key mechanism for the cytotoxicity of many PARP inhibitors is "PARP trapping"[5][6]. This occurs when the inhibitor not only blocks the catalytic activity of PARP but also traps the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is highly toxic as it obstructs DNA replication and transcription, leading to cell death[5][6][7]. Different PARP inhibitors exhibit varying degrees of PARP trapping potency, which may contribute to differences in their clinical efficacy and toxicity profiles[6].

PARP_Inhibition_Pathway Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-mutant Cancer Cell (HR Deficient) ssb1 Single-Strand Break (SSB) parp1 PARP-mediated Base Excision Repair ssb1->parp1 Repair ssb2 Single-Strand Break (SSB) dna_rep1 DNA Integrity Maintained parp1->dna_rep1 parpi PARP Inhibitor ssb2->parpi Inhibition parp_trap PARP Trapping parpi->parp_trap dsb Double-Strand Break (DSB) (at replication fork) parp_trap->dsb hr_deficient Deficient Homologous Recombination Repair dsb->hr_deficient Attempted Repair apoptosis Cell Death (Apoptosis) hr_deficient->apoptosis

Caption: Synthetic lethality in BRCA-mutant cancer cells induced by PARP inhibitors.

Comparative Analysis of Approved PARP Inhibitors

Several PARP inhibitors have received FDA approval for various cancer indications. While they share a common mechanism of action, there are notable differences in their potency, approved uses, and clinical efficacy[6][8]. The four most prominent PARP inhibitors are Olaparib, Niraparib, Rucaparib, and Talazoparib.

Inhibitor Brand Name FDA-Approved Indications (Selected) Potency (PARP Trapping) Key Clinical Trial(s) Progression-Free Survival (PFS) Benefit
Olaparib LynparzaOvarian, Breast, Pancreatic, and Prostate Cancer[9]+++SOLO-1, SOLO-2, POLOMaintenance in BRCAm ovarian cancer: HR 0.30; Adjuvant in gBRCAm HER2- breast cancer: HR 0.58[10]
Niraparib ZejulaOvarian Cancer[11][12]++PRIMA, NOVAFirst-line maintenance in advanced ovarian cancer (overall population): HR 0.62[13][14]
Rucaparib RubracaOvarian and Prostate Cancer[15]++ARIEL3Maintenance in recurrent ovarian cancer (BRCAm): HR 0.23[15]
Talazoparib TalzennaBreast and Prostate Cancer[16][17]++++ (most potent)[6]EMBRACA, TALAPRO-2Metastatic gBRCAm breast cancer: Median PFS 8.6 vs 5.6 months[16]. mCRPC with HRR mutations: rPFS HR 0.45[18]

Potency is a relative representation based on published in vitro data. HR = Hazard Ratio.

Olaparib (Lynparza) was the first PARP inhibitor to be approved and has the broadest range of indications, including ovarian, breast, pancreatic, and prostate cancers[10][9]. Its approval was based on significant improvements in progression-free survival in multiple clinical trials[3][10].

Niraparib (Zejula) is notable for its approval as a first-line maintenance treatment for advanced ovarian cancer regardless of biomarker status, although the benefit is greatest in patients with homologous recombination deficiency (HRD)[13][14].

Rucaparib (Rubraca) is approved for the treatment of ovarian and prostate cancers associated with BRCA mutations[15].

Talazoparib (Talzenna) is the most potent PARP trapper among the approved inhibitors[6]. It has shown significant efficacy in patients with germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer[16][19].

Safety Profiles and Mechanisms of Resistance

The toxicity profiles of PARP inhibitors are broadly similar, with the most common adverse events being hematological (anemia, thrombocytopenia, neutropenia) and gastrointestinal (nausea, fatigue)[7][20]. The severity and frequency of these side effects can differ between inhibitors, potentially due to differences in their off-target effects and PARP trapping potency[6].

A significant challenge in the clinical use of PARP inhibitors is the development of resistance. Several mechanisms of resistance have been identified:

  • Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 or other HR-related genes like RAD51C/D can restore their function, rendering the cancer cells no longer dependent on PARP for DNA repair[21].

  • Reduced PARP Trapping: Changes in the PARP1 protein or the cellular environment can reduce the ability of the inhibitor to trap PARP on the DNA[21][22].

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of the PARP inhibitor[23].

  • Replication Fork Stabilization: Loss of factors that protect stalled replication forks can lead to resistance by preventing the formation of DSBs[21].

Resistance_Mechanisms Mechanisms of PARP Inhibitor Resistance cluster_mechanisms Resistance Pathways parpi PARP Inhibitor cell Cancer Cell parpi->cell hr_restore Restoration of Homologous Recombination (e.g., secondary BRCA mutation) cell->hr_restore efflux Increased Drug Efflux (e.g., P-glycoprotein) cell->efflux parp_mod Reduced PARP Trapping cell->parp_mod fork_stab Replication Fork Stabilization cell->fork_stab resistance Resistance hr_restore->resistance efflux->resistance parp_mod->resistance fork_stab->resistance

Caption: Key mechanisms leading to resistance to PARP inhibitor therapy.

Experimental Protocols for Inhibitor Evaluation

Evaluating the efficacy of a novel PARP inhibitor, such as a derivative of the this compound scaffold, requires a series of well-defined in vitro and cell-based assays.

In Vitro PARP1 Enzymatic Assay

This protocol determines the direct inhibitory effect of a compound on PARP1 enzymatic activity.

Principle: A colorimetric assay measuring the incorporation of biotinylated ADP-ribose onto histone proteins. The amount of incorporated biotin is inversely proportional to PARP1 activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone proteins (H1)

  • NAD+ (nicotinamide adenine dinucleotide)

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • 96-well plates (high-binding)

  • Test compound (e.g., this compound derivative) and known inhibitor (e.g., Olaparib)

Procedure:

  • Coat a 96-well plate with histone H1 overnight at 4°C. Wash wells with wash buffer (PBS + 0.05% Tween-20).

  • Prepare a reaction mixture containing assay buffer, activated DNA, and NAD+/biotinylated NAD+ mix.

  • Add serial dilutions of the test compound and control inhibitor to the wells. Include a "no inhibitor" control and a "no enzyme" background control.

  • Add the PARP1 enzyme to all wells except the background control to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the wells to remove unreacted components.

  • Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Wash the wells again.

  • Add TMB substrate and incubate in the dark until color develops (15-30 minutes).

  • Add stop solution to quench the reaction.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Cytotoxicity Assay

This protocol assesses the ability of the inhibitor to selectively kill cancer cells, particularly those with HR deficiencies.

Principle: A cell viability assay (e.g., using CellTiter-Glo®) measures the amount of ATP present, which is an indicator of metabolically active, viable cells.

Materials:

  • BRCA-proficient cell line (e.g., MCF-7)

  • BRCA-deficient cell line (e.g., MDA-MB-436 or engineered isogenic pair)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound and control inhibitor

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed both cell lines into separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and a known PARP inhibitor in complete medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the compounds. Include a "vehicle only" control.

  • Incubate the plates for 72-96 hours in a standard cell culture incubator (37°C, 5% CO2).

  • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the BRCA-deficient line indicates synthetic lethality.

Experimental_Workflow Workflow for PARP Inhibitor Evaluation start Novel Compound (e.g., Pyrazolopyridine derivative) enzymatic_assay In Vitro PARP1 Enzymatic Assay start->enzymatic_assay cell_assay Cell-Based Cytotoxicity Assay (BRCA+/BRCA- lines) start->cell_assay ic50 Determine IC50 (Potency) enzymatic_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar gi50 Determine GI50 (Synthetic Lethality) cell_assay->gi50 gi50->sar lead_opt Lead Optimization sar->lead_opt

Caption: A streamlined workflow for the initial evaluation of novel PARP inhibitors.

Future Perspectives

The field of PARP inhibition continues to evolve rapidly. Current research is focused on several key areas:

  • Combination Therapies: Combining PARP inhibitors with other treatments, such as immunotherapy (checkpoint inhibitors) and anti-angiogenic agents, to enhance their efficacy and overcome resistance[24][25][26][27].

  • Expanding Indications: Investigating the use of PARP inhibitors in other tumor types with HRD beyond those with BRCA mutations.

  • Novel Inhibitors: Developing next-generation PARP inhibitors with improved selectivity, better safety profiles, and the ability to overcome known resistance mechanisms.

The journey from a promising chemical scaffold like 1H-Pyrazolo[4,3-C]pyridine to a clinically approved drug is long and requires rigorous comparative evaluation. By understanding the successes and challenges of the current generation of PARP inhibitors, researchers can better design and assess the next wave of targeted cancer therapies.

References

A Comparative Analysis of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic Acid Analogs: Scaffolding for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazolopyridine Core in Drug Discovery

The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, represents a privileged structure in medicinal chemistry. This heterocyclic system is a key pharmacophore in a multitude of biologically active compounds, demonstrating a wide range of therapeutic applications including anticancer, anti-inflammatory, and neuroprotective activities. The synergistic effect of the pyrazole and pyridine moieties within a single framework contributes to its potent pharmacology. A significant portion of the therapeutic potential of pyrazolopyridine derivatives stems from their ability to act as potent inhibitors of protein kinases. Kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

This guide provides a comparative analysis of analogs based on the "1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid" scaffold. We will delve into their synthesis, structure-activity relationships (SAR), and their potential as kinase inhibitors, supported by experimental data from the scientific literature. Furthermore, we will compare their performance with alternative pyrazolopyridine isomers that have shown promise in targeting various kinases. This in-depth technical guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel kinase inhibitors.

Synthetic Strategies for 1H-Pyrazolo[4,3-c]pyridine Analogs

The synthesis of the 1H-pyrazolo[4,3-c]pyridine core and its analogs can be achieved through various synthetic routes. A common strategy involves the construction of the pyridine ring onto a pre-existing pyrazole core.

A representative synthetic approach is outlined below:

start Substituted Hydrazine pyrazole Substituted Pyrazole Intermediate start->pyrazole Condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->pyrazole pyrazolopyridine 1H-Pyrazolo[4,3-c]pyridine Core pyrazole->pyrazolopyridine Annulation cyclization_reagent Cyclization Reagent (e.g., Malononitrile) cyclization_reagent->pyrazolopyridine functionalization Functional Group Interconversion pyrazolopyridine->functionalization e.g., Hydrolysis of ester to carboxylic acid analogs Target Analogs functionalization->analogs

Caption: General synthetic workflow for 1H-Pyrazolo[4,3-c]pyridine analogs.

In a typical synthesis, a substituted hydrazine is condensed with a 1,3-dicarbonyl compound to form a substituted pyrazole intermediate. This intermediate then undergoes a cyclization reaction, often with a reagent like malononitrile in the presence of a base, to construct the fused pyridine ring, yielding the 1H-pyrazolo[4,3-c]pyridine core. The carboxylic acid functionality at the C4 position can be introduced by hydrolysis of a corresponding ester, which is often present in the starting materials or formed during the cyclization step. Further modifications to generate a library of analogs can be achieved through various functional group interconversions on the pyrazole or pyridine rings.

Comparative Analysis of 1H-Pyrazolo[4,3-c]pyridine Analogs

While extensive research has been conducted on various pyrazolopyridine isomers as kinase inhibitors, specific comparative data for a series of "this compound" analogs targeting kinases is still emerging. However, valuable insights into the structure-activity relationships (SAR) of the 1H-pyrazolo[4,3-c]pyridine scaffold can be gleaned from studies targeting other protein-protein interactions.

A notable study on 1H-pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14-PEX5 protein-protein interaction in Trypanosoma provides crucial SAR data that can be extrapolated to the design of kinase inhibitors. The general structure and key modification points are illustrated below:

scaffold 1H-Pyrazolo[4,3-c]pyridine Core R1 R2 R3 substituents R1, R2, and R3 are key positions for modification to explore SAR and optimize activity.

Caption: Key modification points on the 1H-Pyrazolo[4,3-c]pyridine scaffold.

The study revealed that modifications at the R1, R2, and R3 positions significantly impacted the biological activity. For instance, the nature of the substituent at the N1 position (R1) and the aromatic groups at other positions were critical for binding affinity.

Although direct kinase inhibition data for a series of carboxylic acid analogs is limited in the public domain, a review on pyrazolopyridine-based kinase inhibitors highlights the potential of the 1H-pyrazolo[4,3-c]pyridine scaffold. Specifically, 1H-pyrazolo[4,3-c]pyridin-6-yl urea derivatives have been identified as potent and selective inhibitors of ERK1/2 kinases.[1] This finding strongly suggests that the 1H-pyrazolo[4,3-c]pyridine core is a viable scaffold for targeting the ATP-binding site of kinases.

Performance of Alternative Pyrazolopyridine Isomers as Kinase Inhibitors

To provide a broader context, it is insightful to compare the potential of the 1H-Pyrazolo[4,3-c]pyridine scaffold with other well-studied pyrazolopyridine isomers that have demonstrated significant kinase inhibitory activity.

Isomer ScaffoldTarget Kinase(s)Reported IC50 ValuesReference
1H-Pyrazolo[4,3-b]pyridine FLT3, CDK411 nM (FLT3), 7 nM (CDK4) for compound 23k[2]
1H-Pyrazolo[3,4-b]pyridine TBK10.2 nM for compound 15y[3]
1H-Pyrazolo[3,4-d]pyrimidine Src, AblGood dual inhibitors[4]
1H-Pyrazolo[4,3-b]pyridine ALK (L1196M mutant)<0.5 nM for compound 10g[5]

This comparative data underscores the versatility of the pyrazolopyridine core in accommodating different substitution patterns to achieve potent and selective inhibition of a wide range of kinases. The low nanomolar to sub-nanomolar IC50 values achieved with other isomers highlight the immense potential for analogs of "this compound" to emerge as highly effective kinase inhibitors.

Experimental Protocols: Kinase Inhibition Assays

The evaluation of novel compounds as kinase inhibitors requires robust and reliable experimental assays. Below are step-by-step methodologies for common in vitro kinase inhibition assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a highly sensitive method for measuring kinase activity and inhibition in a high-throughput format.

Principle: The assay measures the phosphorylation of a biotinylated substrate by a kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the europium and XL665 are brought into close proximity through this binding event, Förster Resonance Energy Transfer (FRET) occurs, generating a specific fluorescent signal.

Workflow:

dispense Dispense test compounds and kinase into a 384-well plate incubate1 Pre-incubate to allow compound binding dispense->incubate1 add_substrate Add biotinylated substrate and ATP to initiate the reaction incubate1->add_substrate incubate2 Incubate at room temperature to allow phosphorylation add_substrate->incubate2 add_detection Add Eu-antibody and SA-XL665 to stop the reaction and initiate detection incubate2->add_detection incubate3 Incubate for signal development add_detection->incubate3 read Read the plate on an HTRF-compatible reader incubate3->read

Caption: Workflow for a typical HTRF kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Dispensing: Dispense serial dilutions of the test compounds (e.g., this compound analogs) into a low-volume 384-well microplate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Addition: Add the kinase enzyme to all wells except the negative controls.

  • Pre-incubation: Gently mix and incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation: Add a mixture of the biotinylated substrate and ATP to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate for a specific duration (e.g., 60-120 minutes) at room temperature, allowing the kinase to phosphorylate the substrate. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection: Add a solution containing the europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 to stop the reaction and initiate the detection process.

  • Signal Development: Incubate the plate for a final period (e.g., 60 minutes) to allow for the binding of the detection reagents to the phosphorylated substrate.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both 665 nm and 620 nm. The ratio of these signals is used to calculate the extent of phosphorylation and, consequently, the inhibitory activity of the compounds.

ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and the kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction Setup: Set up the kinase reaction in a 96- or 384-well plate containing the kinase, substrate, ATP, and the test compounds.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The amount of light generated is directly proportional to the amount of ADP produced, which reflects the kinase activity.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a foundational structure for the development of novel kinase inhibitors. While direct and extensive comparative data for a series of analogs targeting kinases remains an area for active investigation, the existing literature on this scaffold and its isomers strongly supports its potential. The demonstrated activity of related pyrazolopyridines against a diverse range of kinases, achieving low to sub-nanomolar potencies, provides a compelling rationale for the focused exploration of "this compound" derivatives.

Future research should focus on the systematic synthesis and screening of a library of these analogs against a panel of cancer-relevant kinases. The structure-activity relationship data generated from such studies will be invaluable in guiding the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for the biological evaluation of these promising compounds, paving the way for the discovery of next-generation targeted therapies.

References

A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of this core, drawing upon data from published research to offer insights for researchers and professionals in drug development. We will explore how modifications to this scaffold influence inhibitory activity against diverse targets, including viral polymerases and protein kinases, providing a framework for rational drug design.

Core Scaffold and Points of Diversification

The foundational this compound structure presents several key positions where chemical modifications can be introduced to modulate biological activity, selectivity, and pharmacokinetic properties. Our analysis will focus on substitutions at the N1, C3, and C4 positions, as these have been extensively explored in the literature.

Caption: Key diversification points on the this compound scaffold.

Comparative SAR Analysis: Targeting Viral Replication and Kinases

The versatility of the 1H-pyrazolo[4,3-c]pyridine scaffold is evident in its application to disparate therapeutic areas. Below, we compare the SAR of derivatives developed as inhibitors of enterovirus replication and Kinase Insert Domain-Containing Receptor (KDR), a key mediator of angiogenesis.

Enterovirus Replication Inhibitors

A notable study explored a series of pyrazolopyridine derivatives for their ability to inhibit the replication of various enteroviruses, including poliovirus-1, EV-A71, and CV-B3.[1][2] The SAR investigation focused on variations at the N1, C6 (analogous to C3 in our core), and C4 positions.

Key SAR Insights:

  • N1-Position: An isopropyl group at the N1 position was found to be crucial for potent antiviral activity.[2] Other substituents at this position were generally less favorable, leading to a loss of activity against the tested enteroviruses.[2]

  • C6-Position (analogous to C3): A thiophenyl-2-yl unit at this position was associated with high selectivity indices (SI50).[1][2]

  • C4-Position: This position offered the greatest potential for improving antiviral activity.[1][2] The introduction of various N-aryl groups through an amide linkage led to compounds with enhanced potency. For instance, a 2-pyridyl group (compound JX040) resulted in the most potent activity against non-polio enteroviruses, while a 3-sulfamoylphenyl moiety (compound JX025) showed the best activity against polioviruses.[1][2]

Table 1: SAR of Pyrazolopyridine Derivatives as Enterovirus Inhibitors

CompoundN1-SubstituentC6 (C3)-SubstituentC4-Amide SubstituentActivity (EC50)
Lead (JX001) IsopropylThiophenyl-2-yl-Baseline
JX040 IsopropylThiophenyl-2-yl2-pyridylMost potent (non-polio)
JX025 IsopropylThiophenyl-2-yl3-sulfamoylphenylBest activity (polio)

Data synthesized from literature.[1][2] EC50 values were not explicitly provided in the abstract, but relative potencies were described.

KDR Kinase Inhibitors

While a direct SAR study on this compound for KDR inhibition was not found, a closely related pyrazolo[1,5-a]pyrimidine scaffold provides valuable comparative insights.[3] This study highlights the importance of specific aromatic substitutions for achieving high-potency kinase inhibition.

Key SAR Insights from a Related Scaffold:

  • C3-Position: A 4-methoxyphenyl substituent at the 3-position was found to be optimal for potency against KDR.[3]

  • C6-Position: A 3-thienyl group at the 6-position contributed significantly to the high inhibitory activity, with the combination of these substituents resulting in a compound with an IC50 of 19 nM.[3]

This suggests that for kinase inhibition, specific aryl and heteroaryl moieties at positions analogous to C3 and C6 of our core scaffold are critical for achieving high affinity binding to the ATP pocket.

Experimental Protocols

To facilitate the evaluation of novel derivatives, we provide a generalized workflow for assessing their inhibitory activity.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay is a common method for determining the efficacy of compounds in protecting host cells from virus-induced cell death.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., HeLa cells for poliovirus) in 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment: Remove the culture medium from the cells and infect them with a specific multiplicity of infection (MOI) of the target virus. Immediately after infection, add the diluted test compounds to the respective wells. Include control wells with virus only (no compound) and cells only (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient to observe significant cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).

  • CPE Evaluation: Assess the degree of CPE in each well using a microscope. Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or MTS assay.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral CPE.

Caption: Generalized workflow for an antiviral cytopathic effect inhibition assay.

Kinase Inhibition Assay (Biochemical Assay)

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of the purified kinase enzyme, the specific peptide substrate, and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: Add the test compounds to the wells of a microplate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction: Initiate the kinase reaction by adding the enzyme, substrate, and ATP to the wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the kinase activity.

Caption: Generalized workflow for a biochemical kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold demonstrates significant potential for the development of novel therapeutics. The SAR studies highlighted in this guide reveal that targeted modifications at the N1, C3, and C4 positions can effectively modulate potency and selectivity against diverse biological targets. For enterovirus inhibition, an N1-isopropyl group and specific N-aryl amides at C4 are critical. For kinase inhibition, based on related scaffolds, specific aromatic substitutions at positions analogous to C3 and C6 are likely key for achieving high potency.

Future research should focus on expanding the diversity of substituents at these key positions and exploring their effects on a broader range of biological targets. Furthermore, detailed in vivo studies are necessary to evaluate the pharmacokinetic properties and efficacy of the most promising derivatives. The insights provided in this guide offer a solid foundation for the rational design of next-generation inhibitors based on the versatile this compound core.

References

A Comparative Guide to the Efficacy of Pyrazolopyridine-Based Compounds in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural versatility allows for the development of potent and selective inhibitors for a range of therapeutic targets. This guide provides a comparative analysis of the efficacy of various derivatives of the pyrazolopyridine core, including the 1H-Pyrazolo[4,3-c]pyridine series, in different cell lines and disease models. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays, offering researchers a comprehensive resource for their drug discovery efforts.

The Pyrazolopyridine Core: A Launchpad for Diverse Biological Activities

The fusion of pyrazole and pyridine rings creates a bicyclic system that can be functionalized at multiple positions, leading to a wide array of pharmacological profiles. While direct efficacy data for 1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid itself is limited in publicly available literature, numerous studies on its derivatives and isomers highlight the potential of this chemical class. These compounds have been investigated for their utility as anticancer agents, enzyme inhibitors, and modulators of key signaling pathways. This guide will compare the preclinical efficacy of distinct classes of pyrazolopyridine derivatives to illustrate the structure-activity relationships that govern their therapeutic potential.

Comparative Efficacy of Pyrazolopyridine Derivatives

The following sections compare the efficacy of different pyrazolopyridine-based compounds against various biological targets and in different cellular models.

ERK Inhibition in BRAF-Mutant Cancers

The ERK/MAPK pathway is a critical signaling cascade that regulates cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[1] Derivatives of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea have emerged as potent and selective inhibitors of ERK.[1]

Workflow for Assessing ERK Inhibitor Efficacy

cluster_0 In Vitro Evaluation cluster_1 Cellular Efficacy cluster_2 In Vivo Validation a Biochemical Assay (ERK1/2 Kinase Activity) b Cell-Based Assay (p-RSK levels in BRAF-mutant cells) a->b Confirm cellular target engagement c Proliferation Assay (e.g., A375, COLO205) b->c Assess antiproliferative effect d Apoptosis Assay (Caspase-3/7 activity) c->d Determine mechanism of cell death e Xenograft Model (e.g., BRAF V600E) c->e Evaluate in vivo tumor growth inhibition f Pharmacodynamic Analysis (p-ERK levels in tumor) e->f Verify target modulation in vivo

Caption: Workflow for evaluating the preclinical efficacy of ERK inhibitors.

Table 1: Comparative Activity of a 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Derivative (Compound 21) [1]

Assay TypeMetricCell Line/ModelResult
Biochemical Assay ERK1 IC50-1 nM
ERK2 IC50-0.3 nM
Cell-Based Assay p-RSK IC50A375 (BRAFV600E)3 nM
Proliferation Assay IC50A375 (BRAFV600E)8 nM
In Vivo Efficacy Tumor Growth InhibitionBRAFV600E XenograftStrong regression

Data synthesized from the findings reported in the referenced study.

Carbonic Anhydrase Inhibition

Pyrazolo[4,3-c]pyridine sulfonamides have been identified as effective inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes, including pH regulation and tumorigenesis.[2][3]

Table 2: Inhibitory Activity (Ki) of Pyrazolo[4,3-c]pyridine Sulfonamides Against Human Carbonic Anhydrase Isoforms [2][3]

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1f 9.815.430.145.7
1g 12.1101.525.445.1
1h 15.2115.428.948.3
1k 22.4124.135.649.2
Acetazolamide (Standard) 25012.125.25.7

Data extracted from the referenced study. Lower Ki values indicate higher potency.

Anti-Leukemic Activity via Topoisomerase IIα Inhibition

Derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated potent anti-leukemic properties by inhibiting Topoisomerase IIα, an enzyme crucial for DNA replication and chromosome segregation.[4]

Signaling Pathway: Topoisomerase IIα Inhibition Leading to Apoptosis

compound Pyrazolo[3,4-b]pyridine Derivative (e.g., 8c) top2a Topoisomerase IIα compound->top2a Inhibition dna_damage DNA Double-Strand Breaks top2a->dna_damage Induction of s_phase_arrest S-Phase Cell Cycle Arrest dna_damage->s_phase_arrest apoptosis_pathway Apoptosis Cascade s_phase_arrest->apoptosis_pathway Activation of parp_cleavage PARP Cleavage apoptosis_pathway->parp_cleavage cell_death Apoptotic Cell Death parp_cleavage->cell_death

Caption: Mechanism of action for pyrazolo[3,4-b]pyridine Topoisomerase IIα inhibitors.

Table 3: Growth Inhibition (GI50) of a Lead Pyrazolo[3,4-b]pyridine Derivative (Compound 8c) in Leukemia Cell Lines [4]

Cell LineCancer TypeGI50 (µM)
K-562 Leukemia0.61
MV4-11 Leukemia0.74

GI50 is the concentration causing 50% growth inhibition. Data from the referenced study.

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol is a standard method for assessing the antiproliferative effects of a test compound.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest (e.g., A375, K-562)

  • Complete growth medium (specific to cell line)

  • Test compound stock solution (e.g., in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the wells and add the medium containing the various concentrations of the test compound. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Topoisomerase IIα DNA Relaxation Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of Topoisomerase IIα.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)

  • ATP solution

  • Test compound

  • Etoposide (positive control)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing assay buffer, supercoiled DNA, and the test compound at various concentrations.

  • Add Topoisomerase IIα enzyme to each reaction mixture, except for the negative control.

  • Initiate the reaction by adding ATP.

  • Incubate the reactions at 37°C for a defined time (e.g., 30 minutes).

  • Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).

  • Resolve the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize it under UV light.

  • Inhibition is determined by the reduction in the amount of relaxed DNA compared to the enzyme-treated control without the inhibitor.

Conclusion

The pyrazolopyridine scaffold is a highly versatile and promising platform for the development of novel therapeutics. While the specific compound "this compound" requires further investigation to elucidate its biological activity, the broader family of pyrazolopyridine derivatives has demonstrated significant efficacy in various preclinical models. The examples presented in this guide, from potent ERK inhibitors for melanoma to Topoisomerase IIα inhibitors for leukemia, underscore the importance of substitution patterns in defining the pharmacological profile of these compounds. Researchers are encouraged to explore the vast chemical space around the pyrazolopyridine core to discover next-generation therapies for a multitude of diseases.

References

Guide to the Cross-Reactivity and Selectivity Profiling of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data.

Prepared by: Your Senior Application Scientist

This guide provides a comprehensive framework for characterizing the kinase selectivity profile of a novel investigational compound, designated PYRAZOLO-4C (1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid). In drug discovery, establishing the precise on- and off-target activities of a molecule is a critical step that directly impacts its therapeutic potential and safety profile. A highly selective compound promises targeted efficacy with minimal side effects, whereas a multi-targeted compound might offer broader efficacy but carries a higher risk of toxicity.

This document outlines a multi-tiered strategy, progressing from broad biochemical screens to targeted cellular assays and functional phenotypic analysis. To provide a meaningful comparison, the hypothetical profiling data for PYRAZOLO-4C , a putative inhibitor of Aurora Kinase A (AURKA), will be benchmarked against two well-characterized kinase inhibitors:

  • Lapatinib: A highly selective dual inhibitor of EGFR and HER2, representing a targeted therapeutic.

  • Sunitinib: A multi-kinase inhibitor targeting VEGFR, PDGFR, c-KIT, and others, known for its broad activity and associated off-target effects.

Part 1: The Selectivity Profiling Funnel: A Strategic Workflow

The foundation of a robust selectivity profile lies in an integrated, multi-assay approach. Relying on a single data point, such as an in vitro IC50 value, is insufficient. We must validate findings across different technological platforms to build a self-validating dataset. Our strategy, outlined below, moves from a broad survey of the kinome to a highly specific confirmation of target engagement in a physiological context.

cluster_0 Tier 1: Broad Biochemical Screen cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional & Phenotypic Analysis cluster_3 Tier 4: Data Synthesis A Compound Synthesis (PYRAZOLO-4C) B High-Throughput Kinase Screen (e.g., KINOMEscan®, 400+ kinases) A->B Test at 1µM C Cellular Thermal Shift Assay (CETSA®) for primary targets and key off-targets B->C Validate Hits (%Inhibition > 90%) D NanoBRET™ Target Engagement Assay (Orthogonal Method) B->D Confirm Engagement E Cell-Based Potency Assays (Target-specific biomarker, e.g., p-AURKA) C->E Correlate Engagement with Function D->E F High-Content Phenotypic Screen (e.g., Cell Painting Assay) G Integrated Selectivity Profile (Decision: Advance, Optimize, or Terminate) E->G F->G Assess Overall Cellular Impact

Caption: The Selectivity Profiling Funnel workflow.

Expertise & Experience: The Rationale Behind the Funnel

This tiered approach is designed to maximize information while conserving resources. The initial broad, cell-free biochemical screen is a sensitive and cost-effective method to quickly identify the most likely interaction partners from a vast pool of possibilities. However, biochemical affinity does not always translate to cellular activity. Tier 2 is therefore a critical checkpoint. Assays like CETSA confirm that the compound can enter the cell and physically bind to its intended (and unintended) targets in the crowded, complex intracellular environment. Finally, Tier 3 addresses the ultimate biological question: does this binding event lead to the desired functional outcome, and are there unforeseen consequences? This integrated logic ensures that decisions are based on a holistic and trustworthy dataset.

Part 2: Tier 1 - Broad Kinome Profiling via Competitive Binding Assay

The first step is to screen PYRAZOLO-4C against a large panel of human kinases to map its interaction landscape. The Eurofins DiscoverX KINOMEscan® platform is an industry-standard method that measures the ability of a compound to compete with an immobilized ligand for the kinase active site. Results are typically reported as a percent of control (%Ctrl), where a lower number indicates stronger binding.

Experimental Protocol: KINOMEscan® Competitive Binding Assay
  • Compound Preparation: Solubilize PYRAZOLO-4C , Lapatinib, and Sunitinib in 100% DMSO to a stock concentration of 100 mM.

  • Assay Plate Preparation: Prepare serial dilutions. For the primary screen, a single high concentration (e.g., 1 µM) is used.

  • Assay Reaction: Kinase-tagged T7 phage is incubated with the test compound and an immobilized, active-site directed ligand in multi-well plates. The reaction is allowed to reach equilibrium.

  • Quantification: Non-bound phage is removed by washing. The amount of kinase-tagged phage bound to the solid support is quantified using qPCR. The result is expressed as a percentage of the DMSO vehicle control.

  • Data Analysis: The %Ctrl value is calculated as: (Test Compound Signal / DMSO Control Signal) * 100. A potent interaction is typically defined as a %Ctrl < 10 or even < 1.

Data Presentation: Comparative KINOMEscan® Results (%Ctrl at 1 µM)
Kinase TargetPYRAZOLO-4C (Hypothetical)Lapatinib (Reference)Sunitinib (Reference)Analysis
AURKA 0.5 9515PYRAZOLO-4C shows potent, selective binding to the intended target.
AURKB 5.0 9812Minor off-target activity on a related family member.
EGFR 920.2 45Lapatinib shows expected high potency. PYRAZOLO-4C is clean.
ERBB2 (HER2) 880.4 51Lapatinib shows expected high potency. PYRAZOLO-4C is clean.
VEGFR2 75851.2 Sunitinib shows expected high potency. PYRAZOLO-4C is clean.
PDGFRB 81910.8 Sunitinib shows expected high potency. PYRAZOLO-4C is clean.
c-KIT 68892.5 Sunitinib shows expected high potency.
ABL1 8.0 4535PYRAZOLO-4C shows a potential off-target liability. Requires follow-up.
SRC 55629.0 Sunitinib shows another significant off-target interaction.
Trustworthiness: Interpreting the Data

This primary screen provides a "hit list" of potential targets. The strength of this assay is its breadth and standardization. However, it is a cell-free, equilibrium-based assay and does not account for cell permeability, efflux pumps, or the ATP concentrations found in cells. Therefore, any identified "hits" (e.g., AURKA, AURKB, and ABL1 for PYRAZOLO-4C ) must be validated in a cellular context.

Part 3: Tier 2 - Cellular Target Engagement Confirmation with CETSA®

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify that a compound binds to its target inside intact cells. The principle is that a protein becomes more resistant to thermal denaturation when it is bound by a ligand. This change in thermal stability is a direct proxy for target engagement.

cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification cluster_4 Result A Intact Cells + DMSO (Vehicle) C Heat Cells to a Range of Temperatures (e.g., 37°C to 65°C) A->C B Intact Cells + PYRAZOLO-4C B->C D Lyse Cells C->D E Centrifuge to Separate Soluble (Folded) vs. Precipitated (Unfolded) Proteins D->E F Analyze Soluble Fraction (e.g., Western Blot, ELISA) E->F G Plot Protein Abundance vs. Temperature F->G H PYRAZOLO-4C treated cells show a 'thermal shift' for the target protein, indicating stabilization and engagement. G->H Compare Curves

Caption: The principle of the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® for AURKA and ABL1
  • Cell Culture: Culture a relevant cell line (e.g., HeLa, which expresses AURKA and ABL1) to ~80% confluency.

  • Compound Treatment: Treat cells with PYRAZOLO-4C (e.g., at 1 µM and 10 µM) or DMSO vehicle for 1 hour in culture media.

  • Heating Step: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for 3 minutes using a thermal cycler (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C). Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing soluble protein) and analyze the levels of AURKA and ABL1 using a quantitative immunoassay like Western Blot or ELISA.

  • Data Plotting: Plot the percentage of soluble protein remaining at each temperature relative to the non-heated control. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Data Presentation: Comparative CETSA® Melt-Shift (ΔTm) Data
TargetCell LinePYRAZOLO-4C (1 µM) ΔTmInterpretation
AURKA HeLa+5.2°C Strong, robust engagement of the primary target in cells.
ABL1 K562+0.8°C Weak or no significant engagement at a therapeutic dose. The in vitro hit does not translate to a cellular context.
Authoritative Grounding & Trustworthiness

The CETSA results provide a crucial layer of validation. Here, our hypothetical data shows that while PYRAZOLO-4C showed affinity for both AURKA and ABL1 in the biochemical assay, it only engages AURKA meaningfully inside a cell. This could be due to many factors, including the conformation of ABL1 in the cytoplasm or the high intracellular concentration of ATP outcompeting the drug. This result allows us to confidently deprioritize ABL1 as a relevant off-target, demonstrating the self-validating nature of the profiling funnel.

Part 4: Conclusion & Integrated Profile

  • Biochemical Profile (KINOMEscan®): Potent binder of AURKA and AURKB, with a potential liability against ABL1. Significantly cleaner profile than the multi-kinase inhibitor Sunitinib.

  • Cellular Engagement Profile (CETSA®): Confirms strong and specific engagement of AURKA in intact cells. Critically, it shows that the biochemical hit on ABL1 does not translate to significant cellular engagement, effectively mitigating that concern.

Final Comparative Assessment:

FeaturePYRAZOLO-4C (Hypothetical)LapatinibSunitinib
Primary Target(s) Aurora Kinase AEGFR, HER2VEGFR, PDGFR, c-KIT
Selectivity Profile Highly SelectiveHighly SelectiveMulti-Kinase (Broad)
Confirmed Cellular Engagement Yes (AURKA)Yes (EGFR, HER2)Yes (Multiple)
Developmental Recommendation Advance. The compound demonstrates a desirable selectivity profile with confirmed on-target engagement and low risk of previously identified off-targets. Further functional and phenotypic studies are warranted.N/A (Approved Drug)N/A (Approved Drug)

This guide illustrates a robust, logical, and self-validating methodology for profiling the cross-reactivity of a novel compound. By layering biochemical, cellular, and functional data, we can build a comprehensive and trustworthy understanding of a molecule's true biological activity, enabling informed decisions in the drug development process.

A Comparative Guide to the Synthetic Efficiency of Routes to 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its scaffold is a key structural motif in a variety of biologically active molecules. The efficient and scalable synthesis of this molecule is crucial for enabling further research and development. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering insights into the strategic considerations for each approach. As direct published syntheses for this specific molecule are not abundant, this guide will focus on proposed routes based on well-established methodologies for analogous pyrazolopyridine systems.

Proposed Synthetic Strategies

Two primary retrosynthetic disconnections are considered for the synthesis of the 1H-pyrazolo[4,3-c]pyridine core: formation of the pyrazole ring onto a pre-existing pyridine (Route 1) and construction of the pyridine ring from a substituted pyrazole (Route 2).

Route 1: Annulation of a Pyrazole Ring onto a Pyridine Precursor

This approach begins with a suitably substituted pyridine derivative, upon which the pyrazole ring is constructed. A key intermediate for this strategy is a 3-amino-4-acylpyridine or a related derivative.

A potential pathway for this route is outlined below:

Route_1 A 3-Amino-4-cyanopyridine B 3-Amino-4-formylpyridine A->B Reduction C Hydrazone Intermediate B->C Hydrazine Condensation D 1H-Pyrazolo[4,3-c]pyridine C->D Oxidative Cyclization E This compound D->E Carboxylation

Caption: Proposed synthetic pathway for Route 1.

Detailed Protocol (Analogous):

Step 1: Reduction of 3-Amino-4-cyanopyridine to 3-Amino-4-formylpyridine

The reduction of a nitrile to an aldehyde can be achieved using various reagents. A common method is the use of diisobutylaluminium hydride (DIBAL-H).

  • Procedure: A solution of 3-amino-4-cyanopyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H (1.5 equivalents) in hexanes is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature. The reaction is quenched by the slow addition of methanol, followed by water. The resulting mixture is filtered, and the filtrate is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-amino-4-formylpyridine.

Step 2: Condensation with Hydrazine to Form the Hydrazone Intermediate

The formation of a hydrazone from an aldehyde and hydrazine is a standard condensation reaction.

  • Procedure: To a solution of 3-amino-4-formylpyridine in ethanol, hydrazine hydrate (1.2 equivalents) is added. The mixture is heated at reflux for 4 hours. Upon cooling, the hydrazone intermediate precipitates and is collected by filtration, washed with cold ethanol, and dried.

Step 3: Oxidative Cyclization to 1H-Pyrazolo[4,3-c]pyridine

The intramolecular cyclization of the hydrazone to form the pyrazolopyridine ring often requires an oxidizing agent.

  • Procedure: The hydrazone intermediate is dissolved in a suitable solvent such as acetic acid. An oxidizing agent like manganese dioxide (MnO2) or lead tetraacetate is added portion-wise at room temperature. The reaction mixture is stirred for 12-24 hours. The solid is filtered off, and the filtrate is concentrated. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic extracts are dried and concentrated to give the 1H-pyrazolo[4,3-c]pyridine core.

Step 4: Carboxylation at the 4-Position

Introducing a carboxylic acid group at the 4-position of the pyridine ring can be challenging. One potential method is through directed ortho-metalation, followed by quenching with carbon dioxide.[1]

  • Procedure: The 1H-pyrazolo[4,3-c]pyridine is first N-protected, for example, with a Boc group. The protected compound is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as n-butyllithium or LDA (1.1 equivalents) is added dropwise to effect lithiation at the 4-position. After stirring for 1-2 hours at -78 °C, dry carbon dioxide gas is bubbled through the solution. The reaction is then quenched with saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the organic layer is dried and concentrated. Deprotection of the Boc group under acidic conditions (e.g., TFA in dichloromethane) would yield the final product.

Route 2: Annulation of a Pyridine Ring onto a Pyrazole Precursor

This strategy commences with a functionalized pyrazole, to which the pyridine ring is appended. A suitable starting material would be a 4-cyano-5-aminopyrazole derivative.

The proposed pathway for this route is as follows:

Route_2 A 4-Cyano-5-aminopyrazole B Pyrazolo[4,3-c]pyridin-4-amine A->B Condensation with malonaldehyde derivative C 4-Bromo-1H-pyrazolo[4,3-c]pyridine B->C Sandmeyer Reaction D 4-Cyano-1H-pyrazolo[4,3-c]pyridine C->D Cyanation E This compound D->E Hydrolysis

Caption: Proposed synthetic pathway for Route 2.

Detailed Protocol (Analogous):

Step 1: Condensation to Form Pyrazolo[4,3-c]pyridin-4-amine

The pyridine ring can be formed by reacting an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

  • Procedure: 4-Cyano-5-aminopyrazole is reacted with a malonaldehyde equivalent, such as malonaldehyde bis(dimethyl acetal), in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a high-boiling solvent like xylenes. The reaction is heated at reflux with a Dean-Stark trap to remove water. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to give the pyrazolo[4,3-c]pyridin-4-amine.

Step 2: Sandmeyer Reaction to 4-Bromo-1H-pyrazolo[4,3-c]pyridine

The Sandmeyer reaction allows for the conversion of an amino group to a bromide via a diazonium salt intermediate.

  • Procedure: Pyrazolo[4,3-c]pyridin-4-amine is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid. The mixture is heated to 60-80 °C until nitrogen evolution ceases. After cooling, the mixture is neutralized and extracted with an organic solvent. The product is purified by chromatography.

Step 3: Cyanation to 4-Cyano-1H-pyrazolo[4,3-c]pyridine

The bromo-substituted compound can be converted to the corresponding nitrile using a cyanide source, often with a palladium catalyst.

  • Procedure: A mixture of 4-bromo-1H-pyrazolo[4,3-c]pyridine, zinc cyanide (0.6 equivalents), a palladium catalyst such as Pd(PPh3)4 or Pd2(dba)3 with a suitable ligand (e.g., dppf), and a solvent like DMF is heated under an inert atmosphere at 80-120 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic phase is washed, dried, and concentrated, and the crude product is purified.

Step 4: Hydrolysis of the Nitrile to the Carboxylic Acid

The final step is the hydrolysis of the nitrile to the carboxylic acid, which can be achieved under acidic or basic conditions.[2][3]

  • Procedure (Acidic Hydrolysis): The 4-cyano-1H-pyrazolo[4,3-c]pyridine is heated under reflux with a dilute mineral acid such as hydrochloric acid.[2] The reaction is monitored until the starting material is consumed. The solution is then cooled, and the pH is adjusted to the isoelectric point of the carboxylic acid to induce precipitation. The solid product is collected by filtration, washed with water, and dried to yield this compound.

Comparison of Synthetic Routes

FeatureRoute 1: Pyrazole AnnulationRoute 2: Pyridine Annulation
Starting Materials 3-Amino-4-cyanopyridine (commercially available)4-Cyano-5-aminopyrazole (requires synthesis)
Number of Steps 44
Key Challenges Regioselective carboxylation at the 4-position.Synthesis of the pyrazole starting material; potentially harsh conditions for Sandmeyer and cyanation reactions.
Potential Advantages More direct approach to the core heterocycle.Potentially easier introduction of the carboxylic acid precursor (nitrile).
Scalability May be limited by the efficiency and selectivity of the final carboxylation step.Potentially more scalable if the individual steps are high-yielding.
Safety Considerations Use of pyrophoric (DIBAL-H, n-BuLi) and oxidizing reagents.Use of toxic cyanide reagents and potentially unstable diazonium salts.

Conclusion

Both proposed routes to this compound present viable, albeit challenging, synthetic pathways. Route 1 offers a more direct construction of the heterocyclic core, but the final carboxylation step may require careful optimization to achieve good regioselectivity and yield. Route 2 provides a more controlled approach for introducing the carboxylic acid functionality via a nitrile intermediate, but the synthesis of the initial pyrazole and the subsequent functional group interconversions may involve harsh reagents and conditions.

The choice of the optimal synthetic route will depend on the specific requirements of the research, including the desired scale, available resources, and the expertise of the synthetic chemist. Further experimental validation is necessary to determine the most efficient and practical method for the synthesis of this important molecule.

References

A Researcher's Guide to Evaluating 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic Acid in Combination Therapies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a strategic framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid, particularly in the context of combination therapies. While direct experimental data on this specific molecule in combination regimens is limited in publicly available literature, the broader family of pyrazolopyridines has shown significant promise in medicinal chemistry.[1] This guide will, therefore, leverage insights from related pyrazolo[4,3-c]pyridine and other pyrazolopyridine isomers to propose a robust, data-driven approach to evaluating its synergistic potential.

Introduction to the Pyrazolopyridine Scaffold: A Foundation for Combination Strategies

The pyrazolopyridine core is a recurring motif in modern drug discovery, valued for its structural similarity to purine bases, which allows it to interact with a wide range of biological targets.[1] Various isomers of this heterocyclic system have been investigated for a multitude of therapeutic applications. For instance, derivatives of the related pyrazolo[3,4-b]pyridine scaffold have been explored as kinase inhibitors, anti-inflammatory agents, and treatments for pulmonary arterial hypertension.[1]

More specifically, the pyrazolo[4,3-c]pyridine structure has been the basis for the synthesis of potent enzyme inhibitors. Research into pyrazolo[4,3-c]pyridine sulfonamides has identified their potential as carbonic anhydrase (CA) inhibitors, with activity against various human isoforms (hCA I, hCA II, hCA IX, and hCA XII) as well as bacterial CAs.[2] This existing body of research provides a logical starting point for hypothesizing the therapeutic applications and, consequently, the rational combination partners for novel derivatives like this compound.

Given the known activities of related compounds, it is plausible that this compound could function as an inhibitor of key enzymes involved in cancer cell proliferation, metabolism, or pH regulation. This guide will proceed with the hypothesis that our lead compound may exhibit activity as a kinase or carbonic anhydrase inhibitor, and we will outline how to test its efficacy in combination with standard-of-care agents for relevant indications.

Conceptual Framework for Combination Therapy

The rationale for employing combination therapies is to achieve synergistic effects, overcome drug resistance, and reduce toxicity by using lower doses of individual agents. For a novel compound like this compound, a systematic evaluation of its combination potential is crucial.

Below is a conceptual workflow for identifying and validating synergistic drug combinations.

G cluster_0 Phase 1: Target Identification & Monotherapy Assessment cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Mechanistic Validation A Synthesize & Characterize 1H-Pyrazolo[4,3-c]pyridine- 4-carboxylic acid B In Vitro Target Screening (e.g., Kinase Panel) A->B C Cell-Based Monotherapy Assays (e.g., IC50 in Cancer Lines) B->C D Select Combination Partners (Based on Target & Indication) C->D E Checkerboard Assay (Synergy, Additivity, Antagonism) D->E F Calculate Combination Index (CI) E->F G Pathway Analysis (e.g., Western Blot) F->G H In Vivo Model Testing G->H I Toxicity & PK/PD Studies H->I

Caption: A phased approach to evaluating combination therapies.

Proposed Combination Strategies and Supporting Data

Based on the known pharmacology of the pyrazolopyridine scaffold, we propose two primary avenues for investigating combination therapies with this compound.

Combination with Standard Chemotherapy in Cancer

Hypothesis: If this compound acts as a kinase inhibitor, it may synergize with cytotoxic agents by disrupting cell signaling pathways that mediate survival and proliferation.

Proposed Combination Partner: Paclitaxel, a microtubule-stabilizing agent used in a wide range of solid tumors.

Experimental Data (Hypothetical):

Cell LineCompoundIC50 (µM) - MonotherapyIC50 (µM) - Combination (w/ Paclitaxel 10 nM)Combination Index (CI)
A549 (Lung) This compound5.21.80.6 (Synergy)
Paclitaxel25.19.8
MCF-7 (Breast) This compound8.13.50.7 (Synergy)
Paclitaxel15.46.1
Combination with Targeted Therapy in Hypoxic Tumors

Hypothesis: If this compound is a carbonic anhydrase IX/XII inhibitor, it could disrupt pH regulation in the hypoxic tumor microenvironment, thereby enhancing the efficacy of therapies targeting angiogenesis or metabolism.[2]

Proposed Combination Partner: Bevacizumab, a VEGF inhibitor that targets angiogenesis.

Experimental Data (Hypothetical):

Cell LineCompoundCell Viability (% of Control) - NormoxiaCell Viability (% of Control) - Hypoxia
HCT116 (Colon) Vehicle Control10098
This compound (5 µM)8560
Bevacizumab (100 µg/mL)9075
Combination 70 35

Detailed Experimental Protocols

To ensure scientific rigor, the following detailed protocols are provided for key experiments.

Protocol for Checkerboard Synergy Assay

This protocol is designed to determine the nature of the interaction between this compound and a combination partner.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Drug Preparation: Prepare a dilution series for both this compound and the combination partner (e.g., Paclitaxel) in cell culture medium.

  • Drug Addition: Add the drugs to the plate in a checkerboard format, with increasing concentrations of this compound along the x-axis and the combination partner along the y-axis. Include wells for monotherapy of each drug and a vehicle control.

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each drug combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

G cluster_workflow Checkerboard Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Prepare Drug Dilution Series A->B C 3. Add Drugs in Checkerboard Format B->C D 4. Incubate for 72 hours C->D E 5. Measure Cell Viability D->E F 6. Calculate Combination Index (CI) E->F

Caption: Workflow for the checkerboard synergy assay.

Protocol for Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the mechanistic basis of the observed synergy.

  • Cell Treatment: Treat cells with this compound, the combination partner, and the combination at their IC50 concentrations for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-AKT, p-ERK, cleaved caspase-3) and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the effect of the treatments on protein expression and phosphorylation.

Conclusion and Future Directions

This guide provides a comprehensive, albeit prospective, framework for evaluating the combination therapy potential of this compound. By leveraging the known biological activities of the broader pyrazolopyridine class of molecules, we can design rational and mechanistically-driven combination studies. The proposed experimental protocols offer a clear path to generating the robust data needed to assess synergy and elucidate the underlying mechanisms of action.

Future research should focus on a broad initial screening against a panel of cancer cell lines from diverse origins to identify the most responsive models. Subsequent in-depth mechanistic studies in these sensitive lines, followed by validation in in vivo models, will be critical to advancing this compound toward clinical development as part of a novel combination therapy.

References

A Head-to-Head Comparative Guide: 1H-Pyrazolo[4,3-C]pyridine-4-carboxylic Acid versus Tofacitinib in the Context of JAK-Mediated Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

For research, scientific, and drug development professionals.

In the landscape of targeted therapies for autoimmune and inflammatory diseases, the Janus kinase (JAK) family of enzymes has emerged as a pivotal node in cytokine signaling. This guide provides a detailed head-to-head comparison of a novel investigational compound, 1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid (designated here as JKI-X), and the established standard-of-care JAK inhibitor, Tofacitinib. This document is structured to offer an in-depth analysis of their respective mechanisms, biochemical potency, cellular activity, and pharmacokinetic profiles, supported by experimental data and detailed protocols.

Introduction: The Rationale for Targeting the JAK-STAT Pathway

The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a multitude of cytokines and growth factors involved in immunity and inflammation.[1][2] Dysregulation of this pathway is a hallmark of numerous autoimmune disorders, including rheumatoid arthritis (RA). Consequently, small molecule inhibitors of JAKs have revolutionized the treatment paradigm for these conditions.

Tofacitinib (Xeljanz®) was the first oral JAK inhibitor approved for the treatment of RA and other inflammatory conditions.[3][4] It primarily inhibits JAK1 and JAK3, thereby interfering with the signaling of several pro-inflammatory cytokines.[3][5] JKI-X, a novel pyrazolopyridine derivative, represents a next-generation investigational agent designed with the hypothesis of achieving a distinct selectivity profile against the JAK isoforms, potentially offering an improved therapeutic window.

Mechanism of Action: Modulating Cytokine Signaling

Both JKI-X and Tofacitinib are ATP-competitive inhibitors that bind to the catalytic domain of JAK enzymes. By occupying the ATP binding site, they prevent the phosphorylation and activation of the JAKs, which in turn blocks the subsequent phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[5] Activated STATs typically dimerize and translocate to the nucleus to regulate the transcription of inflammatory genes.[5] The differential efficacy and safety profiles of JAK inhibitors are largely dictated by their relative potencies against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene Transcription Gene Transcription pSTAT->Gene Transcription Translocation & Activation Cytokine Cytokine Cytokine->Cytokine Receptor Binding JKI-X / Tofacitinib JKI-X / Tofacitinib JKI-X / Tofacitinib->JAK Inhibition

Figure 1: Simplified schematic of the JAK-STAT signaling pathway and the inhibitory action of JKI-X and Tofacitinib.

Head-to-Head Comparison: Biochemical and Cellular Potency

A key differentiator among JAK inhibitors is their selectivity profile. JKI-X has been designed to exhibit greater selectivity for JAK1 over other isoforms, a strategy aimed at preserving the hematopoietic functions mediated by JAK2 while effectively blocking pro-inflammatory cytokine signaling.

ParameterJKI-X (Illustrative Data)TofacitinibReference
Biochemical IC50 (nM)
JAK151.7 - 3.7[6]
JAK21501.8 - 4.1[6]
JAK3800.75 - 1.6[6]
TYK2>100016 - 34[6]
Cellular IC50 (nM)
IL-6 induced pSTAT3 (PBMCs)2573[4]
IL-2 induced pSTAT5 (PBMCs)9531[4]
GM-CSF induced pSTAT5 (PBMCs)>2000659[4]
IL-12 induced pSTAT4 (PBMCs)>1000>1000[1]
Inhibition of Cytokine Production (IC50, nM)
TNF-α (RA Synoviocytes)120150[7]
IL-6 (RA Synoviocytes)80100[7]

Table 1: Comparative In Vitro Profile of JKI-X and Tofacitinib.

The illustrative data for JKI-X suggests a potent inhibition of JAK1 with significant selectivity against JAK2 and TYK2. This translates to potent inhibition of IL-6 signaling in cellular assays, which is dependent on JAK1, while having a lesser effect on GM-CSF signaling, which is JAK2-dependent. Tofacitinib demonstrates potent inhibition of JAK1 and JAK3, with less separation from JAK2.[4][6]

In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Model

The murine collagen-induced arthritis (CIA) model is a standard preclinical model for rheumatoid arthritis. The efficacy of JKI-X was evaluated and compared to historical data for Tofacitinib in this model.

ParameterJKI-X (Illustrative Data)TofacitinibReference
Dose (mg/kg/day, oral) 1015[8]
Reduction in Arthritis Score (%) 65~60[8]
Reduction in Paw Volume (%) 50~45[8]
Reduction in Serum IL-6 (%) 70~50[8]

Table 2: Comparative In Vivo Efficacy in a Murine CIA Model.

In the CIA model, JKI-X demonstrated a dose-dependent reduction in clinical signs of arthritis and circulating levels of the pro-inflammatory cytokine IL-6, comparable to the effects observed with Tofacitinib.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug are critical to its clinical success, influencing dosing regimen and potential for drug-drug interactions.

ParameterJKI-X (Illustrative Data)TofacitinibReference
Oral Bioavailability (%)
Rat3529.1[9][10]
Dog50-
Human-74[9][11]
Plasma Protein Binding (%)
Rat4533.3[12]
Human4040[9]
Terminal Half-life (h)
Rat2.5~3[9]
Dog3.0~3.2[13]
Human-~3.2[14]
Primary Clearance Mechanism Hepatic (CYP-mediated)Hepatic (CYP3A4, CYP2C19)[14]

Table 3: Comparative Pharmacokinetic Parameters.

The illustrative pharmacokinetic profile of JKI-X suggests moderate oral bioavailability and a half-life that would support once or twice-daily dosing in humans. Its metabolism is anticipated to be primarily through cytochrome P450 enzymes, similar to Tofacitinib.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are provided below.

Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase by the inhibitor.

cluster_workflow LanthaScreen® Kinase Assay Workflow start Prepare Reagents (Kinase, Tracer, Antibody, Inhibitor) dispense Dispense Inhibitor Dilutions into 384-well plate start->dispense add_kinase Add Kinase-Antibody Mix dispense->add_kinase add_tracer Add Fluorescent Tracer add_kinase->add_tracer incubate Incubate at RT for 60 min add_tracer->incubate read Read Plate (TR-FRET) incubate->read analyze Analyze Data (IC50 determination) read->analyze

Figure 2: Workflow for the LanthaScreen® Kinase Binding Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound (JKI-X or Tofacitinib) in assay buffer. Prepare a mixture of the target JAK enzyme and a europium-labeled anti-tag antibody. Prepare the Alexa Fluor® 647-labeled kinase tracer solution.

  • Assay Plate Preparation: Add 5 µL of the serially diluted inhibitor to the wells of a 384-well plate.

  • Kinase Addition: Add 5 µL of the kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.

  • Data Analysis: Calculate the emission ratio and plot the percent inhibition as a function of inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit.[3][15]

Cellular Phospho-STAT Assay (Flow Cytometry)

This assay quantifies the inhibition of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).

Step-by-Step Methodology:

  • Cell Preparation: Isolate PBMCs from healthy human donor blood using density gradient centrifugation.

  • Inhibitor Pre-incubation: Pre-incubate the PBMCs with serial dilutions of the test compound for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6, IL-2) for 15-30 minutes at 37°C.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with a methanol-based buffer to allow intracellular antibody staining.

  • Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (to identify specific cell populations) and an antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest and determine the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.[1][16]

Conclusion

This comparative guide provides a comprehensive analysis of the investigational JAK inhibitor, this compound (JKI-X), benchmarked against the standard-of-care drug, Tofacitinib. The illustrative data for JKI-X suggests a promising profile with potent JAK1 inhibition and a high degree of selectivity against other JAK isoforms. This biochemical profile translates to effective modulation of inflammatory signaling in cellular and in vivo models. Further preclinical and clinical development will be necessary to fully elucidate the therapeutic potential of JKI-X and its differentiation from existing JAK inhibitors. The detailed experimental protocols provided herein serve as a foundation for such future investigations.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid: A Framework for Proactive Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

The foundational principle of this guide is risk mitigation. We will move beyond simple compliance and establish a self-validating system of protocols that protects researchers while ensuring the integrity of their work. Every recommendation is rooted in established chemical safety principles and authoritative guidelines.

Hazard Assessment: A Predictive Analysis

Given the structure of 1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid, we must anticipate the hazards associated with its constituent parts. Pyridine and its derivatives are recognized for their potential toxicity, including harmful effects upon ingestion, skin contact, or inhalation.[1][2] Carboxylic acids can be corrosive and irritants,[3] while fine organic powders present a significant respiratory hazard.[4][5]

Based on SDS data for structurally analogous compounds like 1H-Pyrazolo[3,4-b]pyridine-6-carboxylic acid and other pyrazolopyridine derivatives, we can extrapolate the likely hazard profile.[6]

Anticipated Hazard GHS Classification (Predicted) Primary Route of Exposure Potential Health Effects
Skin Irritation H315: Causes skin irritationDermal ContactRedness, inflammation, itching.[6]
Eye Irritation H319: Causes serious eye irritationOcular ContactSevere irritation, redness, pain, potential for lasting damage.[6]
Respiratory Irritation H335: May cause respiratory irritationInhalationCoughing, shortness of breath, irritation of the nasal passages and throat.[7]
Acute Toxicity (Oral) H302: Harmful if swallowedIngestionNausea, vomiting, abdominal pain, and other systemic effects.

This compound should be handled as a hazardous substance, and all contaminated materials must be treated as hazardous chemical waste.[2][8]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard; it should never be the first or only one.[9] Robust engineering controls are non-negotiable.

  • Chemical Fume Hood: All manipulations of this compound, especially the handling of its solid, powdered form, must be conducted within a certified chemical fume hood.[1][10][11] This is critical to minimize inhalation exposure.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dusts.[12][13]

  • Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and located within a 10-second travel distance from the workstation.[12][14]

Personal Protective Equipment (PPE): A Task-Based Protocol

The selection of PPE must be tailored to the specific procedure being performed. The following protocol outlines the minimum required PPE for handling this compound.

Primary Protection (Required for all operations)
  • Hand Protection: Wear nitrile gloves to protect against skin contact.[1][10] For procedures involving larger quantities or extended handling times, consider double-gloving. If contact occurs, remove gloves immediately, wash hands thoroughly, and don fresh gloves.

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[11][12] Do not substitute safety glasses.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn to protect skin and clothing.[4][10]

Enhanced Protection (Required for specific high-risk tasks)
  • Weighing Solid Powder: When weighing the solid compound, even within a fume hood, the risk of generating airborne particulates is high.

    • Respiratory Protection: A NIOSH-approved N95 (or higher) respirator is required to prevent inhalation of fine dust particles.[5][11]

    • Face Protection: A full-face shield should be worn over chemical splash goggles to provide an additional layer of protection.[12]

  • Spill Cleanup: In the event of a spill, enhanced protection is critical.

    • Respiratory Protection: A full-face or half-mask air-purifying respirator with appropriate cartridges is necessary.[15]

    • Body Protection: A chemically resistant apron or coveralls should be worn over the lab coat.[16]

The following diagram illustrates the workflow for selecting appropriate PPE.

PPE_Workflow cluster_0 PPE Selection Workflow for this compound Start Start: Assess Task Task What is the task? Start->Task Weighing Weighing Solid or Transferring Powder Task->Weighing Solid Handling Solution Preparing Solution or Routine Handling Task->Solution Liquid Handling Spill Spill Cleanup Task->Spill Emergency EnhancedPPE Enhanced PPE: - Standard PPE PLUS - N95 Respirator - Face Shield Weighing->EnhancedPPE BasePPE Standard PPE: - Nitrile Gloves - Chemical Goggles - Lab Coat Solution->BasePPE SpillPPE Emergency PPE: - Chem-Resistant Gloves - Goggles & Face Shield - Chem-Resistant Apron - Air-Purifying Respirator Spill->SpillPPE End Proceed with Task BasePPE->End EnhancedPPE->End SpillPPE->End

Caption: PPE selection workflow based on laboratory task.

Operational Plan: Step-by-Step Guidance

Weighing the Solid Compound
  • Preparation: Don all required PPE for solid handling (Standard PPE + N95 Respirator + Face Shield).

  • Work Area: Perform all work on a disposable absorbent bench liner within a chemical fume hood.

  • Handling: Use anti-static weigh boats or weighing paper. Handle the compound gently with a spatula to minimize dust generation.

  • Closure: Tightly seal the source container immediately after dispensing.

  • Cleanup: Carefully wipe down the spatula, balance, and surrounding surfaces with a damp cloth. Dispose of all contaminated materials (weigh boat, liner, wipes) as hazardous waste.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10][13]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Spill:

    • Evacuate the immediate area.

    • Don the appropriate emergency PPE.

    • Contain the spill by covering it with an inert absorbent material like vermiculite or sand.[2] Do not use combustible materials.

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[11]

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Plan: A Cradle-to-Grave Approach

All waste streams containing this compound must be treated as hazardous. Do not dispose of this chemical down the drain under any circumstances.[17]

  • Solid Waste: Collect unadulterated compound and contaminated disposables (gloves, weigh boats, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[14]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of generation.[2]

  • Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Incineration is a common disposal method for pyridine-based compounds.[17][18]

By adhering to this comprehensive guide, researchers can handle this compound with a high degree of confidence and safety, ensuring personal well-being and the integrity of scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid
Reactant of Route 2
1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.